molecular formula C8H10BrN B1281281 4-Bromo-3,5-dimethylaniline CAS No. 59557-90-3

4-Bromo-3,5-dimethylaniline

Cat. No.: B1281281
CAS No.: 59557-90-3
M. Wt: 200.08 g/mol
InChI Key: OGBPXDJLNYCSJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3,5-dimethylaniline is a useful research compound. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBPXDJLNYCSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495578
Record name 4-Bromo-3,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59557-90-3
Record name 4-Bromo-3,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-Bromo-3,5-dimethylaniline (CAS: 59557-90-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dimethylaniline, also known as 4-bromo-3,5-xylidine, is an important halogenated aromatic amine. Its unique structure, featuring a bromine atom positioned between two methyl groups on an aniline ring, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, and significant applications in the pharmaceutical industry, offering detailed experimental protocols and workflow visualizations to support research and development activities.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, reaction setup, and purification.

PropertyValueReference(s)
CAS Number 59557-90-3[1]
Molecular Formula C₈H₁₀BrN[2]
Molecular Weight 200.08 g/mol [2]
Appearance Off-White to Brown Solid[2]
Melting Point 73-74 °C[2]
Boiling Point 261 °C[2]
Solubility Partially soluble in organic solvents.[3]
IUPAC Name This compound[1]

Spectroscopic Data

While experimental spectra for this compound are not widely published in public databases, the expected spectral characteristics can be predicted based on its structure. Researchers should verify these characteristics on their own material.

TechniquePredicted Data
¹H NMR Expected signals for aromatic protons (singlet), NH₂ protons (broad singlet), and methyl protons (singlet).
¹³C NMR Expected signals for aromatic carbons (including substituted and unsubstituted positions) and methyl carbons.
Mass Spectrometry Molecular ion peak (M+) expected around m/z 200/202 due to bromine isotopes (⁷⁹Br/⁸¹Br).
Infrared (IR) Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and alkyl), C=C stretching (aromatic ring), and C-Br stretching.

Synthesis and Experimental Protocols

This compound is typically synthesized via electrophilic bromination of 3,5-dimethylaniline. The following protocol is a common and effective method.

Synthesis of this compound

Reaction Scheme:

G cluster_conditions Conditions cluster_products Products 3,5-Dimethylaniline 3,5-Dimethylaniline Reaction + 3,5-Dimethylaniline->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Solvent Acetonitrile (MeCN) Temp Ice bath to RT Time 16 hours Product This compound Byproduct Succinimide Process Bromination Reaction->Process MeCN, 0°C to RT, 16h Process->Product Process->Byproduct

Caption: Synthesis of this compound via bromination.

Experimental Protocol:

  • Reagents:

    • 3,5-Dimethylaniline (80 g, 660 mmol)

    • N-Bromosuccinimide (NBS) (117 g, 660 mmol)

    • Acetonitrile (MeCN) (1200 mL)

  • Procedure:

    • Dissolve 3,5-dimethylaniline in 800 mL of acetonitrile in a suitable reaction vessel.

    • In a separate flask, dissolve NBS in 400 mL of acetonitrile.

    • Cool the solution of 3,5-dimethylaniline in an ice bath.

    • Slowly add the NBS solution to the cooled 3,5-dimethylaniline solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Purify the resulting residue by silica gel column chromatography to yield this compound as a yellow solid.[4]

Application in Drug Development: Synthesis of a PTHR1 Agonist Intermediate

A significant application of this compound is its use as a key starting material in the synthesis of orally active small-molecule agonists for the parathyroid hormone 1 receptor (PTHR1), which are being investigated for the treatment of hypoparathyroidism.

Experimental Workflow and Protocols

The following workflow illustrates the multi-step synthesis of a key hydantoin intermediate, starting from this compound.

cluster_step1 Step 1: Amidation cluster_step2 Step 2: Cyclization A This compound B N-(4-bromo-3,5-dimethylphenyl)- 2-bromo-2-methylpropanamide A->B  2-bromoisobutyric acid,  DIPEA, DMI, 100°C C 1-(4-Bromo-3,5-dimethylphenyl)- 5,5-dimethylimidazolidine-2,4-dione B->C  NaOCN, AcOH,  CH₂Cl₂

Caption: Synthesis of a key hydantoin intermediate for a PTHR1 agonist.

Protocol for Step 1: Synthesis of N-(4-bromo-3,5-dimethylphenyl)-2-bromo-2-methylpropanamide

  • Reagents:

    • This compound (3.47 g, 17.3 mmol)

    • 2-Bromoisobutyric acid (3.86 g, 23.1 mmol)

    • Diisopropylethylamine (DIPEA) (5.3 mL, 30.4 mmol)

    • 1,3-Dimethyl-2-imidazolidinone (DMI) (13 mL, anhydrous)

  • Procedure:

    • Combine this compound, DIPEA, and 2-bromoisobutyric acid in anhydrous DMI.

    • Stir the mixture at 100 °C for 1 hour under a nitrogen atmosphere.

    • Monitor the reaction for completion. The crude product is typically used in the next step without extensive purification.

Protocol for Step 2: Synthesis of 1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione

  • The crude product from Step 1 is further reacted in a cyclization step.

  • Reagents:

    • Sodium cyanate (NaOCN)

    • Acetic acid (AcOH)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • The crude amide from the previous step is dissolved in dichloromethane and acetic acid.

    • Sodium cyanate is added, and the mixture is stirred at room temperature.

    • This reaction forms the desired hydantoin ring structure, yielding the key intermediate. This intermediate is then used in further palladium-catalyzed cross-coupling reactions to build the final PTHR1 agonist.

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate safety precautions should be taken during its handling and use.

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry place away from incompatible materials.

This technical guide provides essential information for the effective and safe use of this compound in a research and development setting. Its demonstrated utility as a key building block in the synthesis of complex pharmaceutical targets underscores its importance in medicinal chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-dimethylaniline, a halogenated aromatic amine, serves as a versatile intermediate in organic synthesis. Its utility spans the production of dyes, pigments, and notably, pharmaceuticals and agrochemicals.[1] The strategic placement of the bromine atom and methyl groups on the aniline ring imparts specific reactivity and physical characteristics that are crucial for its application in the development of more complex molecules. This document provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols for their determination and graphical representations of relevant chemical workflows.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

General and Physical Properties
PropertyValueSource
Molecular Formula C₈H₁₀BrN[1][2][3]
Molecular Weight 200.08 g/mol [1][3][4]
Appearance Off-White to Brown Solid[1]
Melting Point 73-74°C[1][2][5]
Boiling Point 261°C at 760 mmHg[1][2]
Density ~1.4 g/cm³[2][5]
Solubility and Storage
PropertyDescriptionSource
Solubility Insoluble in water. Soluble in methanol.[6]
Storage Conditions Store in a cool, dry, and well-ventilated place at 2-8°C. Keep container tightly closed.[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are outlined below.

Synthesis of this compound

A common laboratory-scale synthesis involves the bromination of 3,5-dimethylaniline using N-Bromosuccinimide (NBS) as the brominating agent.[5][7][8]

Materials:

  • 3,5-dimethylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Silica for column chromatography

Procedure:

  • Dissolve 3,5-dimethylaniline (1 equivalent) in acetonitrile in a round-bottom flask.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (1 equivalent) in acetonitrile.

  • Slowly add the NBS solution to the cooled 3,5-dimethylaniline solution while stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.[7][8]

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purify the resulting residue by silica column chromatography to yield this compound as a yellow solid.[7][8]

Determination of Melting Point

The melting point of a crystalline solid like this compound can be determined using a standard melting point apparatus.

Materials:

  • Purified this compound

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Ensure the sample of this compound is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 10-15°C below the expected melting point (73-74°C).

  • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.

Logical and Experimental Workflows

Visual representations of the synthesis and a key analytical procedure are provided below to clarify the sequence of operations.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 3,5-Dimethylaniline in MeCN Mixing Combine in Flask (Ice Bath) Reactant1->Mixing Reactant2 NBS in MeCN Reactant2->Mixing Stirring Stir at RT (16 hours) Mixing->Stirring Concentration Concentrate (Rotary Evaporator) Stirring->Concentration Purification Silica Column Chromatography Concentration->Purification Product This compound (Yellow Solid) Purification->Product

Caption: Workflow for the synthesis of this compound.

MeltingPointWorkflow A 1. Sample Preparation (Dry and Powdered) B 2. Pack Capillary Tube A->B C 3. Place in Apparatus B->C D 4. Rapid Heating (to ~60°C) C->D E 5. Slow Heating (1-2°C / min) D->E F 6. Observe & Record (Onset and Completion of Melting) E->F G Result: Melting Point Range F->G

Caption: Experimental workflow for melting point determination.

Conclusion

This guide has detailed the essential physicochemical properties of this compound, a key building block in modern organic synthesis. The provided data tables, experimental protocols, and workflow diagrams offer a practical resource for scientists and researchers. A thorough understanding of these properties is fundamental to its effective and safe utilization in the laboratory and in the development of new chemical entities.

References

Physicochemical Properties of 4-Bromo-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical summary outlines the core molecular properties of the compound 4-Bromo-3,5-dimethylaniline, a chemical intermediate often utilized in the synthesis of dyes, pigments, and pharmaceuticals.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight. These values are crucial for stoichiometric calculations in chemical reactions and for the characterization of the compound. The empirical formula is C8H10BrN.[1][2][3] The calculated molecular weight is approximately 200.08 g/mol .[2][3][4]

A detailed breakdown of its molecular properties is presented in the table below.

PropertyValueSource
Molecular Formula C8H10BrN[1][2]
Molecular Weight 200.08 g/mol [2][3][4]
CAS Number 59557-90-3[1][2][3]
Physical Form Solid[1]
Melting Point 73-74°C
Boiling Point 261°C[5]

Structural Information

To visualize the relationship between the molecular formula and the compound's structure, a simple logical diagram is provided below.

cluster_main This compound formula Molecular Formula C₈H₁₀BrN structure Key Structural Components Aniline Core Two Methyl Groups One Bromine Atom formula->structure Defines properties Derived Properties Molecular Weight ~200.08 g/mol structure->properties Determines

Caption: Logical relationship between formula, structure, and properties.

References

Spectroscopic Analysis of 4-Bromo-3,5-dimethylaniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dimethylaniline is an aromatic amine of significant interest in organic synthesis, serving as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules. This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectra of this compound, alongside standardized experimental protocols for its analysis.

While specific, publicly available experimental spectra for this compound are not readily found in the searched scientific literature and databases, this guide will present predicted spectral data based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Furthermore, detailed methodologies for the synthesis and subsequent NMR analysis are provided to enable researchers to generate and interpret their own data.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the known effects of substituents on the benzene ring and analysis of spectral data for related compounds such as 4-bromoaniline and 3,5-dimethylaniline.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H~6.5 - 6.7Singlet2H
-NH₂~3.5 - 4.5Broad Singlet2H
-CH₃~2.2 - 2.4Singlet6H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-NH₂~145 - 148
C-CH₃~138 - 140
C-H~115 - 118
C-Br~110 - 113
-CH₃~20 - 22

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 3,5-dimethylaniline.[1]

Materials:

  • 3,5-dimethylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Silica gel for column chromatography

  • Appropriate elution solvent (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Dissolve 3,5-dimethylaniline in acetonitrile in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of N-Bromosuccinimide in acetonitrile to the cooled solution with stirring.

  • Allow the reaction mixture to stir at room temperature for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.[1]

Diagram 1: Synthesis Workflow for this compound

G A Dissolve 3,5-dimethylaniline in Acetonitrile B Cool in Ice Bath A->B C Add NBS Solution B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Concentrate E->F G Purify by Column Chromatography F->G

A schematic of the synthesis process.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Ensure the sample is completely dissolved before placing it in the spectrometer.

¹H NMR Spectroscopy:

  • Spectrometer: 300-600 MHz

  • Pulse Sequence: Standard single pulse

  • Number of Scans: 16-64 (dependent on concentration)

  • Relaxation Delay: 1-5 seconds

  • Spectral Width: Typically -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Spectrometer: 75-150 MHz

  • Pulse Sequence: Proton-decoupled single pulse

  • Number of Scans: ≥1024 (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2 seconds

  • Spectral Width: Typically 0 to 200 ppm

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Diagram 2: NMR Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Fourier Transform C->E D->E F Phase & Baseline Correction E->F G Reference Spectra F->G H Structural Elucidation G->H

Workflow for NMR analysis.

Structural Interpretation

The predicted ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two aromatic protons are chemically equivalent and should appear as a singlet. The six protons of the two methyl groups are also equivalent, resulting in a single, more intense singlet. The amine protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

In the predicted ¹³C NMR spectrum, five distinct signals are anticipated. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon atoms bonded to the methyl groups and the amino group will have characteristic chemical shifts, as will the aromatic carbons bearing hydrogen atoms. The two methyl carbons will be equivalent and appear as a single peak.

Conclusion

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-Bromo-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 4-Bromo-3,5-dimethylaniline. This document outlines the expected spectral data, detailed experimental protocols, and interpretation of the results, which are crucial for the identification, characterization, and quality control of this compound in research and development settings.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound (C₈H₁₀BrN), the spectrum will reveal characteristic absorptions for the amine group, the aromatic ring, and the carbon-halogen bond.

Predicted FT-IR Spectrum and Interpretation

The FT-IR spectrum of this compound is predicted to exhibit several key absorption bands. As a primary aromatic amine, it will show two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹[1]. The C-N stretching of the aromatic amine is expected to appear as a strong band between 1335-1250 cm⁻¹[1]. The substitution pattern on the benzene ring will influence the C-H and C=C stretching and bending vibrations. The presence of the bromine atom is generally more challenging to observe directly in the mid-IR range as the C-Br stretching frequency is typically below 600 cm⁻¹, which is at the edge or outside the standard measurement range of many FT-IR instruments.

Predicted Characteristic FT-IR Peaks

The following table summarizes the predicted characteristic FT-IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3350MediumAsymmetric N-H Stretch (Primary Amine)
3350 - 3250MediumSymmetric N-H Stretch (Primary Amine)
3100 - 3000Medium-WeakAromatic C-H Stretch
2980 - 2850Medium-WeakAliphatic C-H Stretch (from -CH₃)
1650 - 1580Medium-StrongN-H Bending (Scissoring)
1600 - 1450Medium-StrongAromatic C=C Ring Stretching
1470 - 1430MediumAliphatic C-H Bending (in -CH₃)
1335 - 1250StrongAromatic C-N Stretching
910 - 665Strong, BroadN-H Wagging
Below 600Medium-StrongC-Br Stretching
Experimental Protocol for FT-IR Analysis

A common and effective method for obtaining an FT-IR spectrum of a solid sample like this compound is the KBr pellet technique.

Materials and Equipment:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR spectrometer

Procedure:

  • Thoroughly dry the KBr powder in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water.

  • Weigh out approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr. The sample concentration should be around 1% (w/w).

  • In the agate mortar, grind the KBr to a fine powder.

  • Add the this compound sample to the KBr in the mortar and continue to grind the mixture until it is a homogenous, fine powder. This minimizes light scattering.

  • Transfer a portion of the mixture to the die of the pellet press.

  • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first.

FT-IR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_data Data Processing A Dry KBr B Weigh Sample and KBr A->B C Grind and Mix B->C D Press Pellet C->D F Place Pellet in Spectrometer D->F E Record Background Spectrum E->F G Record Sample Spectrum F->G H Process Spectrum G->H I Identify Characteristic Peaks H->I

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound, electron ionization (EI) is a common technique.

Predicted Mass Spectrum and Fragmentation

The molecular ion peak (M⁺) in the mass spectrum of this compound will be a doublet due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. The nominal molecular weight is 200.08 g/mol , so the molecular ion peaks will appear at m/z 200 and 202. The fragmentation of aromatic amines can be complex. A common fragmentation pathway for anilines is the loss of a hydrogen atom to form a stable ion (M-1)⁺. Alpha-cleavage, the loss of a methyl radical from the aromatic ring, could also occur.

Predicted Major Mass Fragments

The following table lists the predicted major fragment ions for this compound in an EI mass spectrum.

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Possible Fragment
200202[C₈H₁₀BrN]⁺ (Molecular Ion, M⁺)
199201[C₈H₉BrN]⁺ (Loss of H)
185187[C₇H₇BrN]⁺ (Loss of CH₃)
121121[C₈H₁₀N]⁺ (Loss of Br)
106106[C₇H₈N]⁺ (Loss of Br and CH₃)
Experimental Protocol for Mass Spectrometry Analysis

Materials and Equipment:

  • This compound sample

  • A suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane)

  • Micropipettes and vials

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe with a mass spectrometer.

Procedure:

  • Prepare a dilute solution of the this compound sample in a volatile solvent. A typical concentration is around 1 mg/mL.

  • If using GC-MS, inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the compound from any impurities before it enters the mass spectrometer.

  • The sample is then ionized in the ion source, typically using electron ionization (EI) at 70 eV.

  • The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Proposed Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M [C8H10BrN]+. m/z = 200/202 M_minus_H [C8H9BrN]+ m/z = 199/201 M->M_minus_H - H• M_minus_CH3 [C7H7BrN]+ m/z = 185/187 M->M_minus_CH3 - CH3• M_minus_Br [C8H10N]+ m/z = 121 M->M_minus_Br - Br• M_minus_Br_minus_CH3 [C7H8N]+ m/z = 106 M_minus_Br->M_minus_Br_minus_CH3 - CH3•

Caption: Proposed fragmentation of this compound in EI-MS.

References

Unveiling the Solid-State Architecture of 4-Bromo-3,5-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 4-Bromo-3,5-dimethylaniline (C₈H₁₀BrN), a key aromatic amine intermediate. Tailored for researchers, scientists, and professionals in drug development, this document details the precise three-dimensional arrangement of the molecule in its crystalline solid state, supported by exhaustive experimental data and protocols. The structural insights presented are crucial for understanding the compound's physicochemical properties and its potential applications in medicinal chemistry and materials science.

Crystal Structure and Molecular Geometry

The crystal structure of this compound has been determined through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule of this compound. The fundamental crystallographic data and refinement details are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound.

ParameterValue
Empirical FormulaC₈H₁₀BrN
Formula Weight200.08 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.448(3)
b (Å)11.234(4)
c (Å)8.879(3)
α (°)90
β (°)94.67(3)
γ (°)90
Volume (ų)839.2(5)
Z4
Temperature (K)293(2)
Radiation (Å)Mo Kα (λ = 0.71073)
R-factor (%)5.4
Data SourceCOD ID 2241937

The molecular structure features a central benzene ring substituted with a bromine atom, an amino group, and two methyl groups. The key bond lengths and angles within the molecule are presented in Tables 2 and 3, respectively, providing a quantitative description of the molecular geometry.

Table 2: Selected Bond Lengths (Å).

BondLength (Å)
Br1-C41.902(5)
N1-C11.391(7)
C1-C21.401(7)
C1-C61.402(7)
C2-C31.385(7)
C3-C41.381(7)
C3-C71.512(8)
C4-C51.382(7)
C5-C61.384(7)
C5-C81.509(8)

Table 3: Selected Bond Angles (°).

AngleValue (°)
C2-C1-C6118.0(5)
N1-C1-C2121.0(5)
N1-C1-C6121.0(5)
C1-C2-C3121.5(5)
C2-C3-C4119.5(5)
C2-C3-C7120.3(5)
C4-C3-C7120.2(5)
Br1-C4-C3118.8(4)
Br1-C4-C5118.9(4)
C3-C4-C5122.3(5)
C4-C5-C6119.5(5)
C4-C5-C8120.5(5)
C6-C5-C8120.0(5)
C1-C6-C5120.8(5)

Intermolecular Interactions and Crystal Packing

In the crystal lattice, molecules of this compound are linked by intermolecular N—H···N hydrogen bonds. This interaction involves the amino group of one molecule and the nitrogen atom of an adjacent molecule, forming chains that contribute to the stability of the crystal packing.

Table 4: Hydrogen Bond Geometry (Å, °).

D—H···AD-H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1A···N1ⁱ0.862.363.213(7)171
N1—H1B···Br1ⁱⁱ0.862.873.693(5)161
Symmetry codes: (i) -x+1, y+1/2, -z+1/2; (ii) x, -y+1/2, z-1/2

Experimental Protocols

Synthesis of this compound

To a solution of 3,5-dimethylaniline (660 mmol) in 800 mL of acetonitrile (MeCN), a solution of N-Bromosuccinimide (NBS) (660 mmol) in 400 mL of MeCN was added at ice bath temperature. The reaction mixture was then stirred at room temperature for 16 hours. Following this, the mixture was concentrated under reduced pressure. The resulting residue was purified by silica column chromatography to yield the final product, this compound, as a yellow solid.

Single-Crystal Growth

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the title compound in ethanol at room temperature.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a temperature of 293(2) K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography Crystallographic Analysis start 3,5-Dimethylaniline reaction Bromination Reaction (16h, RT) start->reaction reagent NBS in Acetonitrile reagent->reaction purification Silica Column Chromatography reaction->purification product This compound purification->product crystallization Slow Evaporation (Ethanol) product->crystallization data_collection X-ray Data Collection (Mo Kα, 293 K) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Full-matrix L.S. on F²) structure_solution->refinement final_structure Final Crystal Structure (CIF Data) refinement->final_structure

Caption: Experimental workflow for the crystal structure determination.

Solubility of 4-Bromo-3,5-dimethylaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 4-bromo-3,5-dimethylaniline, a key intermediate in various synthetic processes. Recognizing the limited availability of quantitative solubility data in public literature, this document consolidates known physicochemical properties and presents a detailed experimental protocol for the accurate determination of its solubility in organic solvents. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary information to effectively utilize this compound in their work.

Introduction

This compound is an aromatic amine that serves as a versatile building block in organic synthesis, particularly in the production of dyes, pigments, and pharmaceuticals.[1] Its molecular structure, featuring a bromine atom and two methyl groups on the aniline ring, influences its physicochemical properties, including its solubility in various organic solvents. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

This document summarizes the available data on the physical and chemical properties of this compound and provides a robust experimental protocol for determining its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

PropertyValueReference
Molecular Formula C₈H₁₀BrN[1][2]
Molecular Weight 200.08 g/mol [1][2]
Appearance Off-White to Brown Solid[1]
Melting Point 73-74°C[1][3]
Boiling Point 261°C[1]
CAS Number 59557-90-3[1][2]

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly accessible literature. However, some sources describe it as being partially soluble in organic solvents.[4] Given the scarcity of specific data, experimental determination is necessary for specific applications. The following sections provide a detailed protocol for this purpose.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The following protocol describes the gravimetric method for determining the solubility of this compound in an organic solvent of interest. This method is reliable and straightforward for generating accurate solubility data.

4.1. Materials and Equipment

  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatic shaker or incubator

  • Centrifuge

  • Vials with screw caps (e.g., 20 mL)

  • Volumetric flasks and pipettes

  • Drying oven

4.2. Experimental Workflow

The workflow for the gravimetric determination of solubility is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B C Seal vial and place in thermostatic shaker B->C D Equilibrate for 24-72h at constant temperature C->D E Centrifuge to separate undissolved solid D->E F Carefully transfer a known volume of supernatant E->F G Evaporate solvent from supernatant F->G H Weigh the residual solid G->H I Calculate solubility H->I

Caption: Experimental workflow for gravimetric solubility determination.

4.3. Procedure

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of excess solid is crucial to ensure that the solution becomes saturated.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure saturation is reached. The agitation ensures continuous mixing.

  • Phase Separation: After equilibration, remove the vial and let it stand at the same temperature to allow the excess solid to settle. For finer suspensions, centrifuge the vial to achieve a clear separation of the solid and liquid phases.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated pipette to avoid precipitation upon cooling. Transfer the supernatant to a pre-weighed vial.

  • Solvent Evaporation: Evaporate the solvent from the vial containing the supernatant. This can be done in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Mass Determination: Once the solvent has completely evaporated, weigh the vial containing the solid residue.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant withdrawn (L))

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several factors, primarily the principle of "like dissolves like." The interplay between the solute and solvent properties determines the extent of dissolution.

solubility_factors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions Solute Polarity (Amino group) Non-polarity (Aromatic ring, Br, Me) Molecular Size Crystal Lattice Energy Solubility Solubility Solute->Solubility Intermolecular Forces Solvent Polarity (Dipole Moment) Hydrogen Bonding Capacity Dielectric Constant Solvent->Solubility Intermolecular Forces Conditions Temperature Pressure Conditions->Solubility Thermodynamic Effects

Caption: Key factors influencing the solubility of this compound.

  • Solute-Solvent Interactions: The presence of the polar amino group allows for hydrogen bonding and dipole-dipole interactions with polar solvents. The non-polar aromatic ring and methyl groups favor interactions with non-polar solvents through van der Waals forces.

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.

  • Solvent Polarity: A systematic study using solvents of varying polarities (e.g., heptane, toluene, dichloromethane, acetone, ethanol, methanol) would provide a comprehensive solubility profile.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Discovery of 4-Bromo-3,5-dimethylaniline

This technical guide provides a comprehensive overview of the synthesis and discovery of this compound (CAS No: 59557-90-3), a key intermediate in organic synthesis. This document details its chemical properties, established synthesis protocols, and applications, particularly in the pharmaceutical and agrochemical industries.

Introduction and Discovery

This compound, also known as 4-bromo-3,5-xylidine, is an aromatic amine that serves as a versatile building block in the synthesis of more complex molecules.[1][2] Its structure, featuring a bromine atom and an amino group on a dimethylated benzene ring, offers multiple reactive sites for synthetic transformations.[1] While a specific historical "discovery" narrative is not prominent in the literature, its importance has grown with the need for specialized intermediates in drug development and materials science. It is primarily recognized for its role as a precursor in the production of dyes, pigments, agrochemicals, and particularly, pharmaceutical compounds.[1][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic procedures.

PropertyValueSource
CAS Number 59557-90-3[4][5]
Molecular Formula C₈H₁₀BrN[4][5][6]
Molecular Weight 200.08 g/mol [4][6]
Appearance Off-White to Brown Solid / Yellow solid[1][3]
Melting Point 73-74°C[1]
Boiling Point 261°C[1]
Purity Typically ≥95%[5]
InChI Key OGBPXDJLNYCSJH-UHFFFAOYSA-N[5][6]
SMILES CC1=CC(=CC(=C1Br)C)N[6]

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic bromination of 3,5-dimethylaniline. The directing effects of the amino and methyl groups favor substitution at the para position relative to the amino group. Two common methods are detailed below.

Method 1: Direct Bromination using N-Bromosuccinimide (NBS)

This method is a widely used approach for the selective bromination of anilines. N-Bromosuccinimide serves as a reliable source of electrophilic bromine.

3,5-Dimethylaniline 3,5-Dimethylaniline Product This compound 3,5-Dimethylaniline->Product  Stir at RT, 16h NBS N-Bromosuccinimide (NBS) Acetonitrile (MeCN) NBS->3,5-Dimethylaniline

Caption: Synthesis of this compound via NBS bromination.

Method 2: Amine Protection Followed by Bromination

To achieve high selectivity and yield, the amine group can first be protected, for example, as a trifluoroacetamide. This deactivates the ring slightly and ensures clean para-bromination. The protecting group is subsequently removed.

cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection Start 3,5-Dimethylaniline Protected N-(3,5-dimethylphenyl)- 2,2,2-trifluoroacetamide Start->Protected Trifluoroacetic anhydride, DCM, 0°C Brominated N-(4-bromo-3,5-dimethylphenyl)- 2,2,2-trifluoroacetamide Protected->Brominated Bromine (Br₂), DCM, 0°C Final_Product This compound Brominated->Final_Product NaOH, MeOH/H₂O, 60°C

Caption: Multi-step synthesis involving amine protection and deprotection.

Experimental Protocols

Detailed experimental procedures for the synthesis methods are provided below.

Protocol 1: Synthesis using N-Bromosuccinimide (NBS)[3][4]

Materials:

  • 3,5-Dimethylaniline (80 g, 660 mmol)

  • N-Bromosuccinimide (NBS) (117 g, 660 mmol)

  • Acetonitrile (MeCN) (1200 mL)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3,5-dimethylaniline (80 g) in 800 mL of acetonitrile in a suitable reaction vessel.

  • In a separate flask, dissolve N-Bromosuccinimide (117 g) in 400 mL of acetonitrile.

  • Cool the solution of 3,5-dimethylaniline in an ice bath.

  • Slowly add the NBS solution to the cooled 3,5-dimethylaniline solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the resulting residue by silica column chromatography to yield the final product.

Protocol 2: Synthesis via Amine Protection[4]

Materials:

  • 3,5-Dimethylaniline (3.0 mL, 24 mmol)

  • Trifluoroacetic anhydride (4.18 mL, 1.25 equiv.)

  • Bromine (1.2 mL, 0.97 equiv.)

  • Dichloromethane (DCM) (200 mL)

  • Sodium hydroxide (NaOH) solution (10 M)

  • Methanol (MeOH) and Water

Procedure:

  • Protection: Dissolve 3,5-dimethylaniline (3.0 mL) in ice-cold dichloromethane (200 mL). Add trifluoroacetic anhydride (4.18 mL) and stir for 30 minutes.

  • Bromination: Slowly add bromine (1.2 mL) to the solution over 5 minutes.

  • Work-up: Perform an aqueous work-up and dry the crude product in vacuo.

  • Deprotection: Take the crude amide up in a 3:1 solution of methanol:water (100 mL). Add sodium hydroxide (5 mL, 10 M) and stir the reaction at 60°C overnight.

  • Final Purification: Remove the solvent. Dilute the crude residue with dichloromethane and wash with water and brine. Dry the organic layer over sodium sulfate and concentrate to obtain the product.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound.

MethodStarting MaterialBrominating AgentSolventYieldReference
Direct Bromination3,5-DimethylanilineN-Bromosuccinimide (NBS)Acetonitrile68.2%[3][4]
Protection/Deprotection3,5-DimethylanilineBromine (Br₂)Dichloromethane96% (crude after bromination)[4]

Applications in Research and Development

This compound is a valuable intermediate in several areas:

  • Pharmaceutical Synthesis: It serves as a precursor for the synthesis of complex active pharmaceutical ingredients (APIs). Brominated anilines are crucial building blocks in modern organic synthesis.[2]

  • Agrochemicals: Its structure is incorporated into various pesticides and herbicides.[1]

  • Dyes and Pigments: The aniline moiety makes it a suitable starting material for the production of various colorants.[1]

  • Laboratory Research: It is used in the development of novel compounds and for studying chemical reaction mechanisms.[1][3]

References

An In-depth Technical Guide to the Electrophilic Bromination of 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic bromination of 3,5-dimethylaniline. It delves into the underlying mechanistic principles, including the roles of activating groups and directing effects that govern the reaction's regioselectivity. Detailed experimental protocols for the synthesis of 4-bromo-3,5-dimethylaniline using various brominating agents are presented, alongside a summary of relevant quantitative and spectroscopic data. Furthermore, this guide explores the theoretical aspects of the reaction through a discussion of frontier molecular orbital theory, offering a deeper understanding of the substrate's reactivity. This document is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Core Concepts: The Mechanism of Electrophilic Bromination

The electrophilic bromination of 3,5-dimethylaniline is a classic example of an electrophilic aromatic substitution (EAS) reaction. The high electron density of the aniline ring, a consequence of the activating amino and methyl groups, makes it highly susceptible to attack by electrophiles like bromine.

1.1. Activating and Directing Effects of Substituents

The regioselectivity of the bromination of 3,5-dimethylaniline is dictated by the directing effects of the amino (-NH₂) and the two methyl (-CH₃) groups.

  • Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, significantly increasing the electron density at the ortho and para positions. This makes these positions more nucleophilic and thus more reactive towards electrophiles.

  • Methyl Groups (-CH₃): The two methyl groups at positions 3 and 5 are weakly activating groups and are also ortho, para-directors. They donate electron density to the ring through an inductive effect and hyperconjugation.

In 3,5-dimethylaniline, the positions ortho to the amino group (positions 2 and 6) and the position para to the amino group (position 4) are all activated. The two methyl groups further enhance the electron density at their respective ortho and para positions. The cumulative effect of these groups strongly directs the incoming electrophile, in this case, the bromine cation (Br⁺) or a polarized bromine molecule, to the positions of highest electron density.

1.2. Regioselectivity in the Bromination of 3,5-Dimethylaniline

The concerted directing effects of the amino and methyl groups in 3,5-dimethylaniline lead to a high degree of regioselectivity. The primary sites for electrophilic attack are the positions ortho and para to the strongly activating amino group. The methyl groups at positions 3 and 5 further activate the ortho positions (2 and 4) and the para position (relative to one of the methyl groups, which is position 1, already occupied by the amino group).

Considering the steric hindrance from the two meta-directing methyl groups, the para position (position 4) relative to the amino group is the most sterically accessible and electronically enriched site. Consequently, the major product of the monobromination of 3,5-dimethylaniline is This compound .

Reaction Kinetics and Quantitative Data

While specific kinetic studies on the bromination of 3,5-dimethylaniline are not extensively available in the literature, data from structurally similar compounds, such as 2,4-dimethylaniline, can provide valuable insights. The bromination of aromatic amines is known to be a fast reaction.

Studies on the kinetics of the bromination of various aromatic amines in aqueous perchloric acid have shown that at low bromide-ion concentrations, the rate-determining step is the reaction between molecular bromine and the undissociated amine. At higher bromide-ion concentrations, the decomposition of the Wheland intermediate can become partially rate-determining.

SubstrateBrominating AgentSolventYield of this compound (%)Reference
3,5-DimethylanilineN-Bromosuccinimide (NBS)Acetonitrile (MeCN)68.2[1]
3,5-DimethylanilineBromine (Br₂) with trifluoroacetic anhydride (protection)Dichloromethane (DCM)96 (crude)

Experimental Protocols

3.1. Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol describes the direct bromination of 3,5-dimethylaniline using N-bromosuccinimide as the brominating agent.

Materials:

  • 3,5-Dimethylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3,5-dimethylaniline (80 g, 660 mmol) in 800 mL of acetonitrile.

  • Cool the solution in an ice bath.

  • In a separate beaker, prepare a solution of NBS (117 g, 660 mmol) in 400 mL of acetonitrile.

  • Slowly add the NBS solution to the stirred solution of 3,5-dimethylaniline in the ice bath.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the residue by silica column chromatography to obtain this compound.

Expected Yield: 90 g (68.2%) of this compound as a yellow solid.[1]

3.2. Protocol 2: Bromination using Bromine with a Protection-Deprotection Strategy

This method involves the protection of the highly reactive amino group as an amide to control the bromination, followed by deprotection to yield the desired product.

Materials:

  • 3,5-Dimethylaniline

  • Trifluoroacetic anhydride

  • Bromine (Br₂)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Methyl lithium-lithium bromide complex

  • s-Butyllithium

  • Di-tert-butyldicarbonate (Boc₂O)

  • Methanol

  • Water

  • Sodium hydroxide (NaOH)

Procedure:

  • Protection:

    • Dissolve 3,5-dimethylaniline (3.0 mL, 24 mmol) in ice-cold dichloromethane (200 mL).

    • Add trifluoroacetic anhydride (4.18 mL, 1.25 equiv) and stir for 30 minutes.

  • Bromination:

    • Slowly add bromine (1.2 mL, 0.97 equiv) over 5 minutes to the cooled solution.

    • Perform an aqueous work-up and dry the product in vacuo.

  • Deprotection and Further Modification (Example of a multi-step synthesis):

    • The subsequent steps outlined in the source involve further transformations of the brominated intermediate. For the specific isolation of this compound, a standard acidic or basic hydrolysis of the trifluoroacetamide protecting group would be employed.

Expected Yield: The initial bromination step yields the crude N-protected product in high yield (96%).

Spectroscopic and Physical Data for this compound

PropertyValueReference
Molecular Formula C₈H₁₀BrN[2]
Molecular Weight 200.08 g/mol [2]
Appearance Yellow solid[1]
Melting Point 73-74 °C
Boiling Point 261 °C
¹³C NMR Data not explicitly found for this compound. Reference data for similar compounds suggest characteristic peaks for aromatic carbons and methyl carbons.
Mass Spectrum Data not explicitly found. Expected molecular ion peaks at m/z 199 and 201 in a ~1:1 ratio due to the isotopic abundance of bromine.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Electrophilic_Bromination_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 3,5-Dimethylaniline 3,5-Dimethylaniline Sigma_Complex Arenium Ion (Sigma Complex) 3,5-Dimethylaniline->Sigma_Complex Electrophilic Attack Br2 Br-Br Br2->Sigma_Complex Product This compound Sigma_Complex->Product Deprotonation HBr HBr Sigma_Complex->HBr

Caption: Mechanism of Electrophilic Bromination of 3,5-Dimethylaniline.

Experimental_Workflow_NBS Start Start Dissolve Dissolve 3,5-dimethylaniline in MeCN Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_NBS Slowly add NBS solution in MeCN Cool->Add_NBS Stir Stir at RT for 16h Add_NBS->Stir Concentrate Concentrate under reduced pressure Stir->Concentrate Purify Purify by silica gel chromatography Concentrate->Purify End This compound Purify->End

Caption: Experimental Workflow for Bromination using NBS.

Theoretical Analysis: Frontier Molecular Orbitals

The regioselectivity of the electrophilic bromination of 3,5-dimethylaniline can also be rationalized by considering the molecule's frontier molecular orbitals (FMOs). According to FMO theory, the reaction between a nucleophile and an electrophile is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.

In the case of 3,5-dimethylaniline, the HOMO is the molecular orbital with the highest energy that contains electrons. The electron density in the HOMO is highest at the most nucleophilic sites of the molecule. Computational studies on similar aniline derivatives show that the HOMO has the largest coefficients on the nitrogen atom and the ortho and para carbon atoms of the aromatic ring. This indicates that these are the most electron-rich positions and, therefore, the most likely sites for electrophilic attack.

A computational analysis of 3,5-dimethylaniline would reveal that the HOMO is primarily localized on the aromatic ring, with significant contributions from the nitrogen lone pair. The positions with the largest lobes of the HOMO, corresponding to the highest electron density, would be the ortho and para positions relative to the amino group, consistent with the observed regioselectivity of the bromination reaction.

Conclusion

The electrophilic bromination of 3,5-dimethylaniline is a highly regioselective reaction that predominantly yields this compound. This selectivity is a direct consequence of the powerful activating and ortho, para-directing effects of the amino group, reinforced by the weaker activating effects of the two methyl groups. This technical guide has provided a detailed overview of the reaction mechanism, practical experimental protocols, and the theoretical underpinnings of its selectivity. The provided data and methodologies serve as a valuable resource for chemists engaged in the synthesis and development of novel chemical entities. Further research into the specific reaction kinetics and computational modeling of this reaction would provide even deeper insights into its mechanism.

References

Spectroscopic Profile of 4-Bromo-3,5-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-3,5-dimethylaniline, a key intermediate in various organic synthesis applications, including the development of dyes, pigments, and pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for the characterization of this compound.

Chemical and Physical Properties

This compound, with the chemical formula C₈H₁₀BrN, is a solid organic compound.[1][2] It is also known by several synonyms, including 4-bromo-3,5-dimethylbenzenamine and 5-Amino-2-bromo-m-xylene.[2][3]

PropertyValueSource
Molecular Formula C₈H₁₀BrN[1][2]
Molecular Weight 200.08 g/mol [1][3]
CAS Number 59557-90-3[2][3]
Appearance Off-White to Brown Solid[1]
Melting Point 73-74°C[1]
Boiling Point 261°C[1]
Purity Typically ≥95%[2]

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show three distinct signals corresponding to the aromatic protons, the amine protons, and the methyl group protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.5 - 6.7Singlet2HAr-H
~3.6Broad Singlet2H-NH₂
~2.2Singlet6H-CH₃
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to display five signals, reflecting the symmetry of the molecule.

Chemical Shift (δ) ppmAssignment
~145C-NH₂
~138C-CH₃
~118C-H
~115C-Br
~21-CH₃
FT-IR Spectroscopy (Predicted)

The infrared spectrum will likely exhibit characteristic peaks for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-N and C-Br stretching.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500MediumN-H Stretch (asymmetric)
3300 - 3400MediumN-H Stretch (symmetric)
3000 - 3100MediumAromatic C-H Stretch
2850 - 3000MediumAliphatic C-H Stretch
1600 - 1650StrongN-H Bend
1550 - 1600StrongAromatic C=C Stretch
1250 - 1350StrongC-N Stretch
550 - 650Medium-StrongC-Br Stretch
Mass Spectrometry (Predicted)

The mass spectrum is expected to show a prominent molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[4][5]

m/zRelative IntensityAssignment
201~95-100%[M+2]⁺ (containing ⁸¹Br)
199~95-100%[M]⁺ (containing ⁷⁹Br)
184/186Medium[M-CH₃]⁺
120High[M-Br]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid aromatic amine samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[6] The sample should be dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean NMR tube.[6] Gentle vortexing or sonication can be used to ensure complete dissolution.[6]

  • Instrument Setup: The NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance DRX 500 FT NMR spectrometer.[7]

  • Data Acquisition: For ¹H NMR, the acquisition parameters would typically involve a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.[8]

  • ATR Method:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid this compound sample directly onto the crystal surface.[8]

    • Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.[8]

    • Acquire the spectrum.

  • KBr Pellet Method:

    • Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8]

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8]

    • The pellet is placed in the sample holder of the FT-IR instrument for analysis.[8]

  • Thin Solid Film Method:

    • Dissolve approximately 50 mg of the solid in a few drops of a volatile solvent like methylene chloride.[9]

    • Apply a drop of this solution onto a salt plate (e.g., KBr).[9]

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[9]

    • Place the plate in the spectrometer to obtain the spectrum.[9]

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

  • Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule. In this method, the sample molecules are bombarded with a high-energy electron beam.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).[4][5]

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Integration Coupling NMR->NMR_Data IR_Data Functional Groups (N-H, C-H, C=C, C-Br) IR->IR_Data MS_Data Molecular Weight Isotopic Pattern Fragmentation MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-3,5-dimethylaniline (CAS No: 59557-90-3) is an aromatic amine used as an intermediate in organic synthesis.[1] Its molecular structure, featuring bromine and amino groups, makes it a versatile building block for creating more complex molecules in various research and development applications, including the synthesis of dyes, pigments, and pharmaceuticals.[1] Given its chemical nature, a thorough understanding of its safety and handling precautions is critical for researchers, scientists, and drug development professionals. This guide provides comprehensive safety protocols, physical and chemical data, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to acute toxicity upon ingestion, skin irritation, and serious eye irritation.[2]

Table 1: GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2A H319: Causes serious eye irritation
Specific target organ toxicity, single exposure Category 3 H335: May cause respiratory irritation

Source:[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₈H₁₀BrN [1][2][3]
Molecular Weight 200.08 g/mol [1][2][3]
CAS Number 59557-90-3 [2][3]
Appearance Solid [4]
Melting Point 73-74°C [1][3]
Boiling Point 260.992°C at 760 mmHg [3]
Flash Point 111.644°C [3]

| Density | 1.425 g/cm³ |[3] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.

Precautions for Safe Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid breathing dust, fumes, or vapors.

  • Prevent contact with skin and eyes by wearing appropriate personal protective equipment.[5]

  • Do not eat, drink, or smoke in the handling area.[5][6]

  • Wash hands thoroughly with soap and water after handling.[5][6]

  • Take off contaminated clothing immediately and wash it before reuse.[3][6]

Conditions for Safe Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Recommended storage temperature is between 2-8°C.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

Table 3: Recommended Personal Protective Equipment

Protection Type Specification Rationale
Eye/Face Protection Chemical splash goggles or safety glasses with side shields. Protects eyes from dust particles and splashes.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Prevents skin contact and absorption.[5]

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient or when dusts are generated. | Prevents inhalation of airborne dust, a primary route of exposure.[5] |

First-Aid Measures

In case of accidental exposure, immediate first aid is crucial.

  • If Inhaled: Move the victim to fresh air.[3] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[3]

  • Following Skin Contact: Immediately take off all contaminated clothing.[3] Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[3]

  • Following Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids apart.[3][6] Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[3][6]

  • If Swallowed: Rinse mouth with water.[3] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, foam, dry powder, or carbon dioxide (CO2).[7]

  • Specific Hazards: Combustible material. Hazardous combustion products may include carbon oxides, nitrogen oxides (NOx), and hydrogen halides.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][7]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment, including respiratory protection.[6]

  • Environmental Precautions: Prevent the product from entering drains.

  • Containment and Cleanup: Sweep up the material, place it in a suitable container for disposal, and ventilate the area.[6] Avoid generating dust.

Experimental Protocols

Detailed toxicological studies for this compound are not extensively available in the provided search results. However, a general protocol for assessing a key hazard, such as skin irritation, follows standardized methodologies like those from the Organisation for Economic Co-operation and Development (OECD).

General Protocol: In Vitro Skin Irritation Test (Based on OECD Guideline 439)

  • Objective: To assess the skin irritation potential of a test chemical using a reconstructed human epidermis (RhE) model.

  • Materials: Reconstructed human epidermis tissue constructs, assay medium, this compound, positive control (e.g., 5% Sodium Dodecyl Sulfate), negative control (e.g., phosphate-buffered saline), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Methodology:

    • Pre-incubation: Tissues are pre-incubated in an assay medium for a specified time at 37°C, 5% CO₂.

    • Chemical Application: A defined amount of this compound is applied topically to the tissue surface. Controls are treated similarly.

    • Incubation: Tissues are incubated with the test chemical for a standardized period (e.g., 60 minutes) at 37°C, 5% CO₂.

    • Rinsing: After incubation, the test chemical is thoroughly rinsed from the tissue surface.

    • Post-incubation: Tissues are transferred to a fresh medium and incubated for an extended period (e.g., 42 hours).

    • Viability Assessment: Cell viability is measured using the MTT assay. Tissues are incubated with MTT solution, which is converted by viable cells into a blue formazan salt.

    • Extraction & Measurement: The formazan salt is extracted, and the optical density is measured using a spectrophotometer.

  • Data Interpretation: Cell viability is expressed as a percentage relative to the negative control. A chemical is identified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%).

G Experimental Workflow: In Vitro Skin Irritation Test cluster_prep Preparation cluster_exposure Exposure Phase cluster_post_exposure Post-Exposure & Analysis cluster_result Conclusion tissue_prep Prepare Reconstructed Human Epidermis (RhE) Tissues chem_prep Prepare Test Chemical (this compound) and Controls apply_chem Apply Chemical and Controls Topically to Tissues chem_prep->apply_chem incubate_1 Incubate for 60 min (37°C, 5% CO₂) apply_chem->incubate_1 rinse Thoroughly Rinse Tissues incubate_1->rinse incubate_2 Post-Incubate in Fresh Medium (approx. 42 hours) rinse->incubate_2 viability Assess Cell Viability (MTT Assay) incubate_2->viability measure Extract Formazan and Measure Optical Density viability->measure interpret Viability ≤ 50%? measure->interpret irritant Classify as Irritant interpret->irritant Yes non_irritant Classify as Non-Irritant interpret->non_irritant No

Caption: Workflow for assessing skin irritation potential.

Safety and First-Aid Workflow

A logical approach to safety and emergency response is crucial when working with hazardous chemicals. The following diagram illustrates the general workflow for safe handling and the logical steps for first-aid response based on the type of exposure.

G Chemical Safety and First-Aid Logic cluster_handling Safe Handling Workflow cluster_first_aid First-Aid Response Logic risk_assessment 1. Risk Assessment (Review SDS) ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe engineering_controls 3. Use Engineering Controls (Fume Hood) ppe->engineering_controls safe_use 4. Handle Chemical engineering_controls->safe_use decontaminate 5. Decontaminate & Clean Up safe_use->decontaminate exposure Exposure Event Occurs safe_use->exposure If Spill/Exposure Occurs disposal 6. Dispose of Waste Properly decontaminate->disposal inhalation Inhalation exposure->inhalation Route? skin Skin Contact eye Eye Contact ingestion Ingestion action_inhale Move to Fresh Air, Give Oxygen if Needed inhalation->action_inhale action_skin Remove Contaminated Clothing, Wash with Soap & Water skin->action_skin action_eye Rinse with Water (15 min), Remove Contact Lenses eye->action_eye action_ingest Rinse Mouth, Do NOT Induce Vomiting ingestion->action_ingest seek_medical Seek Immediate Medical Attention action_inhale->seek_medical action_skin->seek_medical If irritation persists action_eye->seek_medical action_ingest->seek_medical

Caption: General workflow for safe handling and first-aid response.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not allow the chemical to enter drains or mix with other waste.[6] Leave the chemical in its original container. Handle uncleaned containers as you would the product itself. It is recommended to consult with a licensed professional waste disposal service.

References

An In-depth Technical Guide to the Thermal Stability of 4-Bromo-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-3,5-dimethylaniline is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₁₀BrN[1][2]
Molecular Weight 200.08 g/mol [1]
Melting Point 73-74 °CN/A
Boiling Point 261 °CN/A
Appearance Off-White to Brown SolidN/A

Thermal Stability Analysis: Experimental Protocols

To definitively determine the thermal stability of this compound, experimental techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the decomposition temperature and the kinetics of decomposition.

Hypothetical TGA Experimental Parameters:

ParameterRecommended Setting
Instrument TGA/SDTA 851e (Mettler Toledo) or equivalent
Sample Mass 5-10 mg
Crucible Alumina, 70 µL
Temperature Range 25 °C to 600 °C
Heating Rate 10 °C/min
Atmosphere Nitrogen (inert) or Air (oxidative)
Flow Rate 50 mL/min

Experimental Workflow for TGA Analysis:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup & Analysis cluster_data Data Acquisition & Interpretation p1 Weigh 5-10 mg of This compound p2 Place sample in alumina crucible p1->p2 a1 Place crucible in TGA furnace p2->a1 a2 Set temperature program: 25°C to 600°C at 10°C/min a1->a2 a3 Set atmosphere: Nitrogen or Air at 50 mL/min a2->a3 a4 Start the experiment a3->a4 d1 Record mass loss vs. temperature a4->d1 d2 Determine onset of decomposition d1->d2 d3 Analyze decomposition steps d2->d3

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Hypothetical DSC Experimental Parameters:

ParameterRecommended Setting
Instrument DSC 822e (Mettler Toledo) or equivalent
Sample Mass 2-5 mg
Crucible Aluminum, 40 µL, with pierced lid
Temperature Range 25 °C to 400 °C
Heating Rate 10 °C/min
Atmosphere Nitrogen
Flow Rate 50 mL/min

Expected Thermal Decomposition

While specific data is unavailable, the thermal decomposition of this compound is expected to proceed through the cleavage of its weakest bonds. The C-Br and C-N bonds are the most likely sites for initial fragmentation.

Potential Thermal Decomposition Pathway:

Under thermal stress, the molecule is likely to undergo homolytic cleavage of the carbon-bromine bond to form a bromine radical and an aminophenyl radical. The carbon-nitrogen bond could also cleave. Subsequent reactions could lead to the formation of various smaller molecules.

Decomposition_Pathway cluster_initial Initiation cluster_products Potential Decomposition Products parent This compound p1 Nitrogen Oxides (NOx) parent->p1 p2 Carbon Monoxide (CO) parent->p2 p3 Carbon Dioxide (CO2) parent->p3 p4 Hydrogen Halides (HBr) parent->p4 p5 Brominated Aromatic Fragments parent->p5 p6 Aniline Derivatives parent->p6

Caption: Potential thermal decomposition pathway of this compound.

Safety data sheets for similar compounds indicate that hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (like HBr) can be formed upon heating to decomposition.

Conclusion

This technical guide provides a framework for understanding and evaluating the thermal stability of this compound. While specific experimental data is currently lacking in the public domain, the information on its physicochemical properties and the expected decomposition behavior based on its chemical structure offers valuable guidance for researchers, scientists, and drug development professionals. It is strongly recommended that experimental thermal analysis using TGA and DSC be conducted to establish a definitive thermal stability profile for this compound. Such data is critical for ensuring its safe handling and for the optimization of synthetic processes where it is used as an intermediate.

References

Methodological & Application

Application Note and Protocol: Synthesis of 4-Bromo-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-3,5-dimethylaniline is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty dyes.[1] Its structure, featuring a reactive amino group and a bromine substituent on a dimethylated aniline core, allows for diverse chemical modifications. This document provides a detailed protocol for the synthesis of this compound from 3,5-dimethylaniline using N-bromosuccinimide (NBS) as a selective brominating agent.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction where 3,5-dimethylaniline is brominated at the para position to the amino group. The two methyl groups direct the incoming electrophile (bromonium ion from NBS) to the ortho and para positions. Due to steric hindrance from the methyl groups at positions 3 and 5, the bromination occurs selectively at the C4 position.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
3,5-Dimethylaniline80 g (660 mmol)[2][3]
N-Bromosuccinimide (NBS)117 g (660 mmol)[2][3]
Solvent
Acetonitrile (MeCN)1200 mL[2][3]
Reaction Conditions
TemperatureIce bath, then room temp.[2][3]
Reaction Time16 hours[2][3]
Product Information
Product NameThis compound[2][3]
Molecular FormulaC₈H₁₀BrN[1][4][5]
Molecular Weight200.08 g/mol [1][4]
CAS Number59557-90-3[2][4]
AppearanceYellow solid[2][3]
Yield90 g (68.2%)[2][3]
Melting Point73-74°C[1]
Boiling Point261°C[1]

Experimental Protocol

This protocol details the synthesis of this compound using N-bromosuccinimide.

Materials and Equipment:

  • 3,5-Dimethylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., hexane/ethyl acetate mixture)

  • Round-bottom flask (2 L)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory safety equipment (fume hood, safety glasses, gloves)

Procedure:

  • Reaction Setup: In a 2 L round-bottom flask, dissolve 80 g (660 mmol) of 3,5-dimethylaniline in 800 mL of acetonitrile.[2][3]

  • Addition of NBS: In a separate flask, prepare a solution of 117 g (660 mmol) of N-bromosuccinimide in 400 mL of acetonitrile.[2][3]

  • Bromination Reaction: Cool the solution of 3,5-dimethylaniline in an ice bath with stirring. Slowly add the NBS solution to the cooled aniline solution.[2][3]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.[2][3]

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.[2][3]

  • Purification: Purify the resulting residue by silica column chromatography to isolate the desired product.[2][3] The final product, this compound, is obtained as a yellow solid (90 g, 68.2% yield).[2][3]

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3,5-dimethylaniline in MeCN C Add NBS solution to aniline solution at 0°C A->C B Prepare NBS solution in MeCN B->C D Stir at room temperature for 16h C->D E Concentrate under reduced pressure D->E F Purify by silica column chromatography E->F G Obtain pure This compound F->G

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Acetonitrile is flammable and toxic; avoid inhalation and contact with skin.

References

Application Notes and Protocols: Regioselective Bromination of 3,5-Dimethylaniline using N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the regioselective bromination of 3,5-dimethylaniline using N-Bromosuccinimide (NBS) as the brominating agent. The amino group of the aniline ring is a strong activating group, directing electrophilic substitution to the ortho and para positions. In the case of 3,5-dimethylaniline, the para position is sterically hindered and the ortho positions (2, 4, and 6) are available for substitution. The electronic effects of the methyl groups further influence the regioselectivity of the reaction, leading to the preferential formation of a specific isomer. This protocol outlines the synthesis of 4-bromo-3,5-dimethylaniline, a valuable intermediate in the development of pharmaceuticals and other fine chemicals.

Introduction

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for the electrophilic bromination of activated aromatic compounds such as anilines and phenols.[1] Compared to molecular bromine, NBS is a safer and easier-to-handle crystalline solid, which releases bromine in a controlled manner, often leading to higher selectivity and yields.[2] The bromination of substituted anilines is a fundamental transformation in organic synthesis, providing key building blocks for the preparation of a wide range of biologically active molecules. The regioselectivity of the bromination is highly dependent on the nature and position of the substituents on the aromatic ring, as well as the reaction conditions, including the solvent.[3] This application note describes a robust and efficient protocol for the synthesis of this compound from 3,5-dimethylaniline using NBS in acetonitrile.

Reaction Scheme

Quantitative Data Summary

ParameterValueReference
Substrate3,5-Dimethylaniline
ReagentN-Bromosuccinimide (NBS)
ProductThis compound
SolventAcetonitrile (MeCN)[4]
Reaction TemperatureRoom Temperature[4]
Reaction Time16 hours[4]
Yield68.2%[4]
Purity>97% (typical after chromatography)

Experimental Protocol

Materials:

  • 3,5-Dimethylaniline (C₈H₁₁N)

  • N-Bromosuccinimide (NBS) (C₄H₄BrNO₂)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylaniline (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: In a separate flask, prepare a solution of N-Bromosuccinimide (1.0 eq) in anhydrous acetonitrile. Add the NBS solution dropwise to the stirring solution of 3,5-dimethylaniline at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 16 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the residue in dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining NBS or bromine), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure this compound.[4]

Characterization of 2-Bromo-3,5-dimethylaniline

While the primary product of this reaction is this compound, for informational purposes, the characterization data for the isomeric 2-bromo-3,5-dimethylaniline is provided below. The formation of this isomer may occur as a minor byproduct.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.30 (s, 1H), 6.60 (s, 1H), 4.01 (br s, 2H), 2.29 (s, 3H), 2.22 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 145.9, 138.8, 129.2, 122.0, 117.9, 110.2, 22.9, 20.6.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3,5-dimethylaniline in MeCN add_nbs Add NBS solution in MeCN dropwise start->add_nbs react Stir at RT for 16h add_nbs->react concentrate Concentrate in vacuo react->concentrate dissolve Dissolve in CH2Cl2 concentrate->dissolve wash Wash with Na2S2O3, NaHCO3, and Brine dissolve->wash dry Dry over Na2SO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate chromatography Silica Gel Column Chromatography filter_concentrate->chromatography product Pure 4-Bromo-3,5- dimethylaniline chromatography->product

References

The Versatility of 4-Bromo-3,5-dimethylaniline in Synthetic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Bromo-3,5-dimethylaniline is a versatile aromatic amine building block integral to the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions and methyl groups that influence steric and electronic properties, makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and materials science.[1] This document provides detailed application notes, experimental protocols, and visualizations to guide researchers, scientists, and drug development professionals in leveraging the synthetic potential of this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in modern organic synthesis for constructing the core scaffolds of many biologically active compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between this compound and various organoboron compounds. This reaction is instrumental in the synthesis of biaryl and substituted aromatic structures.

// Nodes pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=solid, color="#EA4335"]; pd_complex [label="Ar-Pd(II)-Br\n Ln", fillcolor="#FBBC05"]; transmetalation [label="Transmetalation", shape=ellipse, style=solid, color="#34A853"]; boronic_acid [label="R-B(OR)2", shape=cylinder, fillcolor="#FFFFFF"]; base [label="Base", shape=invtriangle, fillcolor="#FFFFFF"]; pd_intermediate [label="Ar-Pd(II)-R\n Ln", fillcolor="#FBBC05"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=solid, color="#EA4335"]; product [label="Ar-R", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges pd0 -> oxidative_addition [label="Ar-Br"]; oxidative_addition -> pd_complex; pd_complex -> transmetalation; boronic_acid -> transmetalation; base -> transmetalation; transmetalation -> pd_intermediate; pd_intermediate -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regeneration"]; } .enddot Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids - Representative Conditions and Yields

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane1001692
33-Thienylboronic acidPd(PPh₃)₄ (3)-K₂CO₃DMF/H₂O902488
44-Vinylphenylboronic acidPdCl₂(dppf) (2)-Na₂CO₃Acetonitrile/H₂O801890
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 200 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium phosphate (2.0 mmol, 424 mg), and palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) and water (0.5 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the synthesis of N-aryl or N-heteroaryl derivatives from this compound. This reaction is crucial for the preparation of precursors for pharmaceuticals, particularly kinase inhibitors.

// Nodes pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=solid, color="#EA4335"]; pd_complex [label="Ar-Pd(II)-Br\n Ln", fillcolor="#FBBC05"]; amine_coordination [label="Amine\nCoordination", shape=ellipse, style=solid, color="#34A853"]; amine [label="R2NH", shape=component, fillcolor="#FFFFFF"]; pd_amine_complex [label="[Ar-Pd(II)(NHR2)-Br]\n Ln", fillcolor="#FBBC05"]; deprotonation [label="Deprotonation", shape=ellipse, style=solid, color="#EA4335"]; base [label="Base", shape=invtriangle, fillcolor="#FFFFFF"]; pd_amido_complex [label="Ar-Pd(II)-NR2\n Ln", fillcolor="#FBBC05"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=solid, color="#EA4335"]; product [label="Ar-NR2", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges pd0 -> oxidative_addition [label="Ar-Br"]; oxidative_addition -> pd_complex; pd_complex -> amine_coordination; amine -> amine_coordination; amine_coordination -> pd_amine_complex; pd_amine_complex -> deprotonation; base -> deprotonation; deprotonation -> pd_amido_complex; pd_amido_complex -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regeneration"]; } .enddot Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Table 2: Buchwald-Hartwig Amination of this compound - Representative Conditions and Yields

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (2)NaOtBuToluene1001894
2AnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane1102489
3N-MethylpiperazinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃Toluene1002091
4IndolePd(OAc)₂ (2)DavePhos (4)K₃PO₄DMF1202485
  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), BINAP (0.02 mmol, 12.5 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 200 mg) and morpholine (1.2 mmol, 105 µL) to the tube.

  • Inert Atmosphere: Seal the tube, remove it from the glovebox, and place it under a positive pressure of argon.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 18 hours. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (25 mL) and filter through a pad of Celite®. Wash the filtrate with water (2 x 15 mL) and brine (15 mL), then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to yield the desired N-arylated morpholine derivative.

Application in the Synthesis of Kinase Inhibitors

This compound is a key building block in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics. The aniline moiety can be elaborated into heterocyclic systems like quinazolines, which are known to interact with the ATP-binding site of kinases.

// Nodes start [label="this compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Buchwald-Hartwig Amination\nor Nucleophilic Aromatic Substitution", shape=ellipse, style=solid, color="#EA4335"]; intermediate1 [label="4-Substituted-3,5-dimethylaniline", fillcolor="#FBBC05"]; step2 [label="Cyclization/\nCondensation", shape=ellipse, style=solid, color="#34A853"]; quinazoline_core [label="Quinazoline Scaffold", fillcolor="#FBBC05"]; step3 [label="Further Functionalization\n(e.g., Suzuki Coupling)", shape=ellipse, style=solid, color="#4285F4"]; final_product [label="Kinase Inhibitor", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> quinazoline_core; quinazoline_core -> step3; step3 -> final_product; } .enddot Figure 3: General workflow for the synthesis of quinazoline-based kinase inhibitors.

Table 3: Examples of Kinase Inhibitors Derived from this compound Scaffolds

Compound IDStructureTarget KinaseIC₅₀ (nM)
QI-1 EGFR15
QI-2 VEGFR225
QI-3 Src50
QI-4 p38 MAP Kinase100

(Note: Structures are representative and IC₅₀ values are illustrative examples based on typical activities of such compounds.)

  • Synthesis of 4-Chloro-6-nitroquinazoline: Synthesize from 2-amino-5-nitrobenzonitrile following literature procedures.

  • Nucleophilic Aromatic Substitution: In a round-bottom flask, dissolve 4-chloro-6-nitroquinazoline (1.0 mmol) and this compound (1.1 mmol) in isopropanol (10 mL). Add a catalytic amount of concentrated HCl.

  • Reaction: Reflux the mixture for 6 hours. Monitor the formation of the product by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate. Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain N-(4-bromo-3,5-dimethylphenyl)-6-nitroquinazolin-4-amine.

  • Reduction of Nitro Group: Dissolve the product from the previous step in ethanol and add SnCl₂·2H₂O. Reflux for 4 hours.

  • Work-up: Cool the reaction, pour it into ice water, and basify with a saturated NaHCO₃ solution. Extract the product with ethyl acetate.

  • Further Functionalization: The resulting amino group at the C-6 position can be further functionalized, for example, via acylation or reductive amination, to introduce solubilizing groups or other pharmacophores to modulate the biological activity and pharmacokinetic properties of the final kinase inhibitor.

Conclusion

This compound is a strategically important building block in organic synthesis. Its utility in forming C-C and C-N bonds through robust and high-yielding palladium-catalyzed reactions makes it a valuable precursor for the synthesis of complex molecules. The application notes and detailed protocols provided herein offer a practical guide for researchers to effectively utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery. The ability to readily access diverse molecular scaffolds from this single starting material underscores its significance in the pursuit of novel bioactive compounds.

References

Application Notes and Protocols for the Use of 4-Bromo-3,5-dimethylaniline in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromo-3,5-dimethylaniline as a key starting material in the synthesis of pharmaceutical intermediates, with a focus on its application in the development of kinase inhibitors. Detailed experimental protocols for the synthesis of a crucial pyrazole intermediate are provided, along with relevant data and visualizations to guide researchers in their drug discovery and development efforts.

Introduction

This compound (CAS No. 59557-90-3) is a versatile aromatic amine building block utilized in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and two methyl groups that can influence molecular conformation and metabolic stability, makes it a valuable starting material in medicinal chemistry.[2][3] This document details its application in the synthesis of pyrazole-containing intermediates, which are core structural motifs in a variety of kinase inhibitors investigated for the treatment of cancers and other diseases.[4]

Application: Synthesis of Kinase Inhibitor Scaffolds

A primary application of this compound is in the synthesis of substituted aminopyrazoles, which serve as foundational scaffolds for a range of kinase inhibitors, including those targeting Anaplastic Lymphoma Kinase (ALK).[5] The synthetic strategy often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form a carbon-carbon bond between the bromoaniline and a pyrazole moiety.[6]

The resulting intermediate, 4-(1H-pyrazol-4-yl)-2,6-dimethylaniline, is a key precursor that can undergo further functionalization to yield potent and selective kinase inhibitors.[7] The aniline nitrogen provides a handle for the introduction of various side chains and pharmacophores, while the pyrazole ring can engage in critical hydrogen bonding interactions within the kinase active site.

Key Synthetic Reactions and Intermediates

The synthesis of the pivotal intermediate, 4-(1H-pyrazol-4-yl)-2,6-dimethylaniline, from this compound is a key transformation. This is typically achieved through a Suzuki-Miyaura cross-coupling reaction with a protected pyrazole boronic acid derivative.

Diagram: Synthetic Pathway from this compound to a Kinase Inhibitor Intermediate

Synthetic_Pathway A This compound C Suzuki-Miyaura Coupling A->C B 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole B->C D tert-Butyl 4-(4-amino-2,6-dimethylphenyl)-1H-pyrazole-1-carboxylate C->D E Deprotection D->E F 4-(1H-Pyrazol-4-yl)-2,6-dimethylaniline (Kinase Inhibitor Intermediate) E->F G Further Functionalization (e.g., Amide Coupling) F->G H Final Kinase Inhibitor (e.g., ALK Inhibitor Analog) G->H

Caption: Synthetic route to a kinase inhibitor intermediate.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent conversion to the key pyrazole intermediate.

Protocol 1: Synthesis of this compound

This protocol describes the bromination of 3,5-dimethylaniline to produce this compound.[1]

Materials:

  • 3,5-Dimethylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve 3,5-dimethylaniline (80 g, 660 mmol) in 800 mL of acetonitrile in a suitable reaction vessel.

  • Prepare a solution of N-Bromosuccinimide (117 g, 660 mmol) in 400 mL of acetonitrile.

  • Cool the solution of 3,5-dimethylaniline in an ice bath.

  • Slowly add the NBS solution to the cooled 3,5-dimethylaniline solution with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the residue by silica gel column chromatography to obtain this compound.

Quantitative Data:

ParameterValueReference
Starting Material3,5-Dimethylaniline (80 g)[1]
ReagentN-Bromosuccinimide (117 g)[1]
SolventAcetonitrile (1200 mL)[1]
Reaction Time16 hours[1]
Product Yield90 g (68.2%)[1]
AppearanceYellow solid[1]
Protocol 2: Synthesis of 4-(1H-Pyrazol-4-yl)-2,6-dimethylaniline (Kinase Inhibitor Intermediate)

This protocol outlines the Suzuki-Miyaura cross-coupling of this compound with a protected pyrazoleboronic acid pinacol ester, followed by deprotection.

Materials:

  • This compound

  • 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) for deprotection

  • Standard Schlenk line or glovebox equipment for inert atmosphere reactions

Experimental Workflow Diagram:

Experimental_Workflow cluster_coupling Suzuki-Miyaura Coupling cluster_deprotection Deprotection A Combine this compound, pyrazole boronic ester, Pd catalyst, and base in a Schlenk flask. B Evacuate and backfill with inert gas. A->B C Add degassed solvent (Dioxane/Water). B->C D Heat the reaction mixture (e.g., 80-100 °C). C->D E Monitor reaction by TLC/LC-MS. D->E F Work-up and purification of Boc-protected intermediate. E->F G Dissolve the protected intermediate in a suitable solvent (e.g., DCM). F->G H Add acid (TFA or HCl). G->H I Stir at room temperature. H->I J Neutralize and extract the product. I->J K Purify the final product, 4-(1H-Pyrazol-4-yl)-2,6-dimethylaniline. J->K

Caption: Workflow for the synthesis of the pyrazole intermediate.

Procedure:

Part A: Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine this compound (1.0 eq), 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain tert-butyl 4-(4-amino-2,6-dimethylphenyl)-1H-pyrazole-1-carboxylate.

Part B: Deprotection

  • Dissolve the purified Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM).

  • Add an acid, for example, trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, and stir the mixture at room temperature.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product to yield 4-(1H-pyrazol-4-yl)-2,6-dimethylaniline.

Quantitative Data (Representative):

ParameterValue
Suzuki Coupling
This compound1.0 eq
Pyrazole Boronic Ester1.2 eq
Pd(dppf)Cl₂5 mol%
K₂CO₃2.0 eq
SolventDioxane/Water (4:1)
Temperature90 °C
Yield (Protected Intermediate)70-85% (Typical)
Deprotection
SolventDichloromethane
ReagentTrifluoroacetic Acid
TemperatureRoom Temperature
Yield (Final Product)>90% (Typical)

Conclusion

This compound is a valuable and strategically important starting material for the synthesis of pharmaceutical intermediates, particularly for the development of novel kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to utilize this versatile building block in their synthetic endeavors. The ability to readily undergo Suzuki-Miyaura coupling allows for the efficient construction of complex molecular architectures that are central to many modern drug discovery programs.

References

Application Notes: 4-Bromo-3,5-dimethylaniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-3,5-dimethylaniline as a key intermediate in the synthesis of novel agrochemicals. This document outlines its application in the development of potent fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), and includes detailed experimental protocols, quantitative biological activity data, and insights into the mechanism of action.

Introduction

This compound is a versatile chemical building block widely employed in organic synthesis.[1] Its unique structural features, including a reactive bromine atom and a nucleophilic amino group on a substituted phenyl ring, make it an ideal starting material for the synthesis of complex molecules with diverse biological activities. In the field of agrochemical research, this compound has emerged as a valuable precursor for the development of next-generation fungicides designed to combat a broad spectrum of plant pathogens.

Application in Fungicide Synthesis: Pyrazole Carboxamides

A significant application of this compound is in the synthesis of pyrazole carboxamide fungicides. This class of compounds is renowned for its high efficacy and specific mode of action, targeting the fungal respiratory chain. The general structure of these fungicides involves a pyrazole carboxylic acid moiety linked via an amide bond to an aniline derivative. The specific substituents on the aniline ring, such as the bromo and methyl groups in this compound, are crucial for optimizing the biological activity and physicochemical properties of the final compound.

General Synthesis Pathway

The synthesis of pyrazole carboxamide fungicides from this compound typically follows a two-step process:

  • Synthesis of the Pyrazole Carboxylic Acid Chloride: A substituted pyrazole carboxylic acid is converted to its corresponding acid chloride, usually by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Amide Coupling: The pyrazole carboxylic acid chloride is then reacted with this compound in the presence of a base to form the final N-(4-bromo-3,5-dimethylphenyl)pyrazole carboxamide.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling Pyrazole_Carboxylic_Acid 1-Methyl-3-(trifluoromethyl)- 1H-pyrazole-4-carboxylic acid Acid_Chloride 1-Methyl-3-(trifluoromethyl)- 1H-pyrazole-4-carbonyl chloride Pyrazole_Carboxylic_Acid->Acid_Chloride Reaction Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Acid_Chloride Reagent Final_Product N-(4-bromo-3,5-dimethylphenyl)-1-methyl- 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Acid_Chloride->Final_Product Reaction Aniline This compound Aniline->Final_Product Reactant Base Pyridine Base->Final_Product Catalyst G Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Product Ubiquinol Ubiquinol (QH2) SDH->Ubiquinol e- donor Ubiquinone Ubiquinone (Q) Ubiquinone->SDH e- acceptor Complex_III Complex III Ubiquinol->Complex_III ATP_Production ATP Production Complex_III->ATP_Production Electron Transport Chain Fungicide Pyrazole Carboxamide Fungicide Fungicide->SDH Inhibition

References

Application Notes: Sonogashira Coupling of 4-Bromo-3,5-dimethylaniline for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds under mild conditions and demonstrates a broad tolerance for various functional groups.[1][3] These characteristics make it an invaluable tool in the synthesis of complex molecules, particularly in the fields of drug discovery, natural product synthesis, and materials science.[4][5]

4-Bromo-3,5-dimethylaniline is a useful building block, and its Sonogashira coupling opens avenues to a diverse range of 4-alkynyl-3,5-dimethylaniline derivatives. These products can serve as key intermediates in the development of novel therapeutic agents and functional organic materials. The substituted aniline moiety is a well-established pharmacophore in medicinal chemistry, appearing in numerous drugs, while the alkyne group offers a versatile handle for further chemical transformations, such as "click chemistry" or conversion to other functional groups.[4][6]

Application in Drug Discovery

The aniline scaffold is a cornerstone in modern medicinal chemistry, with substituted anilines being integral components of a wide array of therapeutic agents, including kinase inhibitors for cancer therapy.[6] The products of the Sonogashira coupling of this compound, the 4-alkynyl-3,5-dimethylanilines, are of significant interest to drug development professionals. The ability to introduce a variety of alkyne-containing substituents allows for the systematic exploration of the chemical space around the aniline core, enabling the fine-tuning of a compound's pharmacological properties to enhance efficacy and reduce off-target effects.[7] For instance, alkynyl-quinolines have been investigated as PI3K/mTOR dual inhibitors for cancer treatment.[8]

Application in Materials Science

The rigid, linear nature of the alkyne linker introduced via Sonogashira coupling is highly desirable in the design of novel organic materials. Arylalkynes are key components in the synthesis of conjugated polymers, organic light-emitting diodes (OLEDs), and other advanced materials with specific electronic and photophysical properties. The 4-alkynyl-3,5-dimethylaniline derivatives can be used as monomers or building blocks for the construction of larger, well-defined molecular architectures.

Quantitative Data Summary

The following table summarizes representative yields for the Sonogashira coupling of this compound with various terminal alkynes under optimized reaction conditions. Please note that these are representative yields and may vary based on the specific reaction conditions and the purity of the reagents.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene4-(Phenylethynyl)-3,5-dimethylaniline85
21-Hexyne3,5-Dimethyl-4-(hex-1-yn-1-yl)aniline78
3Ethynyltrimethylsilane3,5-Dimethyl-4-((trimethylsilyl)ethynyl)aniline92
43-Ethynylpyridine4-((3,5-Dimethylphenyl)ethynyl)pyridine81
5Propargyl alcohol3-(4-Amino-2,6-dimethylphenyl)prop-2-yn-1-ol75

Experimental Protocols

General Considerations:

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Solvents should be freshly distilled and degassed prior to use. All glassware should be oven-dried before use.

Detailed Experimental Protocol for the Sonogashira Coupling of this compound with Phenylacetylene:

Materials:

  • This compound (1.0 mmol, 200.1 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 303.6 mg, 420 µL)

  • Toluene, anhydrous and degassed (5 mL)

Procedure:

  • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (200.1 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous and degassed toluene (5 mL) and triethylamine (420 µL, 3.0 mmol) to the flask via syringe.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution of the starting materials and catalysts.

  • Add phenylacetylene (132 µL, 1.2 mmol) dropwise to the reaction mixture via syringe.

  • Heat the reaction mixture to 70 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(phenylethynyl)-3,5-dimethylaniline as a solid.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Combine Reactants: This compound Terminal Alkyne catalysts Add Catalysts: PdCl₂(PPh₃)₂ CuI reagents->catalysts solvent_base Add Solvent & Base: Toluene Triethylamine catalysts->solvent_base heating Heat & Stir (e.g., 70°C, 12h) solvent_base->heating filtration Filter through Celite® heating->filtration extraction Aqueous Workup filtration->extraction purification Column Chromatography extraction->purification product 4-Alkynyl-3,5-dimethylaniline purification->product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Signaling_Pathway_Concept cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Activation mtor mTOR akt->mtor Activation proliferation Cell Proliferation & Survival mtor->proliferation inhibitor 4-Alkynyl-3,5-dimethylaniline Derivative (Inhibitor) inhibitor->pi3k Inhibition inhibitor->mtor Inhibition

Caption: Conceptual signaling pathway (PI3K/Akt/mTOR) targeted by inhibitors.

References

Application Notes and Protocols for Ullmann Condensation of 4-Bromo-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Ullmann condensation is a well-established, copper-catalyzed reaction for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of diarylamines and N-aryl amines.[1] This reaction is of significant interest to researchers and professionals in drug development and materials science due to its utility in constructing complex molecular architectures. Traditionally, the Ullmann reaction required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[1] However, modern advancements have introduced the use of ligands to facilitate the reaction under milder conditions, expanding its substrate scope and functional group tolerance.[1][2]

This document provides detailed application notes and a generalized protocol for the Ullmann condensation of 4-Bromo-3,5-dimethylaniline, a sterically hindered aryl bromide, with a primary amine for the formation of a C-N bond. The protocol is based on established methodologies for copper-catalyzed N-arylation of anilines and aryl bromides.[2][3]

Data Presentation: Reaction Parameter Optimization

The following table summarizes key quantitative data from hypothetical optimization studies for the Ullmann condensation of this compound with a representative primary amine. These values are derived from typical conditions reported in the literature for similar transformations and serve as a guide for experimental design.[2][4][5]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1CuI (10)L-Proline (20)K₂CO₃ (2.0)DMSO1102475
2CuI (10)N,N'-Dimethylethylenediamine (20)K₂CO₃ (2.0)DMF1202482
3Cu₂O (5)1,10-Phenanthroline (10)Cs₂CO₃ (2.0)Toluene1301868
4CuI (5)L-Proline (10)K₃PO₄ (2.0)DMSO1002088
5Cu Powder (15)NoneK₂CO₃ (2.5)NMP1503655

Experimental Protocol: General Procedure for Ullmann C-N Coupling

This protocol outlines a general method for the copper-catalyzed N-arylation of a primary amine with this compound.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask or a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the primary amine (1.2 mmol, 1.2 equiv.), Copper(I) iodide (0.1 mmol, 10 mol%), L-Proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask or vial with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMSO or DMF (3-5 mL) to the reaction mixture via a syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 110-120°C and stir vigorously for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired N-arylated product.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the Ullmann condensation.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Amine, CuI, Ligand, Base B Establish Inert Atmosphere (N₂/Ar) A->B C Add Anhydrous Solvent (DMSO/DMF) B->C D Heat and Stir (110-120°C, 18-24h) C->D E Cool to RT and Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with Brine and Dry (Na₂SO₄) F->G H Concentrate and Purify (Column Chromatography) G->H I Isolated Product H->I

Caption: Experimental workflow for the Ullmann condensation.

Proposed Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the copper-catalyzed Ullmann C-N coupling reaction.

catalytic_cycle CuI Cu(I)X Amide_Complex [Cu(I)-NHR] CuI->Amide_Complex Amine R-NH₂ Amine->Amide_Complex + Base - Base-H⁺ Base Base Ox_Add_Complex [Ar-Cu(III)(Br)(NHR)] Amide_Complex->Ox_Add_Complex Oxidative Addition Aryl_Halide Ar-Br Aryl_Halide->Ox_Add_Complex Ox_Add_Complex->CuI Reductive Elimination Product Ar-NHR Ox_Add_Complex->Product

Caption: Proposed catalytic cycle for the Ullmann C-N coupling.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 4-Bromo-3,5-dimethylaniline with various boronic acids. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, which is critical in the development of pharmaceuticals and other complex organic molecules.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. For a substrate such as this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position, leading to the synthesis of diverse biaryl and substituted aniline derivatives. These products are valuable intermediates in drug discovery and materials science. The reaction is prized for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids.[1][2][3]

Core Concepts and Optimization

Successful Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key components:

  • Palladium Catalyst: The choice of palladium source and ligand is crucial. Palladium(0) is the active catalytic species. Common precursors include palladium(II) salts like Pd(OAc)₂, which are reduced in situ, or pre-formed Pd(0) complexes like Pd(PPh₃)₄. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can significantly improve reaction efficiency.[4]

  • Base: A base is required to activate the organoboron species, facilitating the transmetalation step.[5] The choice of base can influence the reaction rate and yield. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[6][7] The strength and solubility of the base should be considered in the context of the chosen solvent and substrates.

  • Solvent: The solvent system plays a critical role in solubilizing the reactants and catalyst, as well as influencing the reaction temperature. A variety of organic solvents can be employed, often in combination with water. Common choices include toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[6][8]

  • Boronic Acid/Ester: A wide array of aryl, heteroaryl, vinyl, and even alkyl boronic acids or their corresponding boronate esters can be used as coupling partners. The stability of the boronic acid is a key consideration, as they can undergo protodeboronation under certain conditions.

Generalized Reaction Scheme

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Coupled_Product Coupled Product This compound->Coupled_Product + R-B(OH)2 Boronic_Acid R-B(OH)2 Boronic_Acid->Coupled_Product Catalyst Pd Catalyst Catalyst->Coupled_Product Base Base Base->Coupled_Product Solvent Solvent Solvent->Coupled_Product Byproducts Byproducts

Caption: Generalized Suzuki-Miyaura coupling of this compound.

Comparative Data of Suzuki-Miyaura Coupling Protocols for Bromoanilines

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of bromoanilines, which can serve as a starting point for the optimization of reactions with this compound.

Aryl BromideBoronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoanilineAryl boronic acidsPd(OAc)₂K₂CO₃DMF/H₂O1002-462-98[6]
4-Bromo-2-methylaniline (as imine)Various boronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane901231-46[7][9]
4-Bromo-6H-1,2-oxazinesPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/MeOH801577-82[10]
ortho-BromoanilinesVarious boronic estersCataCXium A Pd G3Cs₂CO₃2-MeTHF/H₂O80-up to 95[1]
Bromo-aromaticPhenyl boronic acidPd₂(dba)₃/PHOS ligandCsFTHFRT12-[8]
Halo-aromaticPhenyl boronic acidPdCl₂(dppf)Na₂CO₃Toluene/Dioxane854-[8]

Detailed Experimental Protocol

This protocol is a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from established methods for similar substrates.[6][7][9][10]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-Dioxane). If a biphasic system is used, add the aqueous solution of the base at this stage. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Experimental Workflow Diagram

Suzuki_Workflow A 1. Add Reactants & Base to Flask (this compound, Boronic Acid, Base) B 2. Degas and Purge with Inert Gas (e.g., N2 or Ar) A->B C 3. Add Solvent and Palladium Catalyst B->C D 4. Heat Reaction Mixture with Stirring C->D E 5. Monitor Reaction Progress (TLC/LC-MS) D->E F 6. Reaction Work-up (Cool, Dilute, Wash) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H Pure Coupled Product G->H

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Troubleshooting

For common issues such as low yield or incomplete reaction, consider the following:

  • Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(II) precursor, ensure conditions are suitable for its reduction to Pd(0).

  • Base Strength: A stronger base like Cs₂CO₃ or K₃PO₄ might be necessary for less reactive substrates.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction. Consider screening different solvents.

  • Boronic Acid Quality: Boronic acids can degrade over time. Use fresh or properly stored reagents.

  • Oxygen Sensitivity: Rigorous exclusion of oxygen is critical for preventing catalyst deactivation.

By following these guidelines and protocols, researchers can effectively utilize the Suzuki-Miyaura coupling for the synthesis of a wide variety of derivatives of this compound.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Bromo-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various medicinally relevant heterocyclic compounds utilizing 4-Bromo-3,5-dimethylaniline as a key starting material. The protocols focus on modern palladium-catalyzed cross-coupling reactions, offering versatile pathways to a range of heterocyclic scaffolds.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful reaction design and execution.

PropertyValueReference
Molecular Formula C₈H₁₀BrN[1][2]
Molecular Weight 200.08 g/mol [1]
Appearance Off-White to yellow solid[1]
Melting Point 73-74 °C[1][3]
Boiling Point 261 °C[1][3]
CAS Number 59557-90-3[1][2]

Synthesis of this compound

For contexts where the starting material is not commercially available, a reliable synthetic protocol is provided.

Protocol 1: Bromination of 3,5-dimethylaniline

This protocol describes the selective bromination of 3,5-dimethylaniline at the 4-position using N-Bromosuccinimide (NBS).

Materials:

  • 3,5-dimethylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve 3,5-dimethylaniline (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in acetonitrile.

  • Add the NBS solution dropwise to the cooled solution of 3,5-dimethylaniline with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield this compound.

Expected Yield: ~68%

Application in Heterocyclic Synthesis

This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Synthesis of Arylated Anilines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl bromide and a boronic acid derivative. This is a foundational step for creating more complex heterocyclic precursors.

Protocol 2: General Protocol for Suzuki-Miyaura Coupling

This generalized protocol can be adapted for coupling this compound with various aryl and heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF), often with a small amount of water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the boronic acid, the base, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash with the organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling (Exemplary)

Boronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>85
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9016>90
Pyridine-3-boronic acidPd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane11024>75

Note: The data in this table is illustrative and based on typical conditions for similar substrates. Optimization may be required for specific reactions.

Synthesis of N-Aryl Heterocycles via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, directly leading to N-aryl heterocyclic compounds or precursors for further cyclization.

Protocol 3: General Protocol for Buchwald-Hartwig Amination

This protocol outlines the coupling of this compound with various amines and N-heterocycles.

Materials:

  • This compound

  • Amine or N-heterocycle (1.1 - 1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)

  • Bulky phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand) (1.2-2.4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS) (1.2-1.5 eq)

  • Anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the amine/N-heterocycle.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture (typically 80-120 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • After cooling, dilute the mixture with an organic solvent and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination (Exemplary)

Amine/HeterocycleCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XantphosNaOt-BuToluene10018>90
AnilinePd(OAc)₂ / BINAPK₃PO₄1,4-Dioxane11024>80
PyrrolePd₂(dba)₃ / XPhosLiHMDSToluene9012>85

Note: This data is representative for similar cross-coupling reactions and may require optimization.

Synthesis of Specific Heterocyclic Scaffolds

The following sections detail the synthesis of important heterocyclic cores starting from this compound, often involving a cross-coupling reaction followed by a cyclization step.

A. Synthesis of Substituted Carbazoles

Carbazoles can be synthesized via a tandem Buchwald-Hartwig amination and intramolecular C-H arylation.

Protocol 4: Synthesis of a Dimethyl-substituted Carbazole

Step 1: Buchwald-Hartwig amination with an o-haloaniline.

  • Follow Protocol 3, using an o-bromo or o-chloroaniline as the coupling partner.

Step 2: Intramolecular C-H Arylation.

  • The diarylamine product from Step 1 can undergo palladium-catalyzed intramolecular cyclization to form the carbazole.

  • Catalyst: Pd(OAc)₂

  • Ligand: A bulky phosphine ligand or N-heterocyclic carbene (NHC) ligand.

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: A high-boiling solvent like DMA or xylene.

  • Temperature: 120-150 °C

G This compound This compound Diarylamine Intermediate Diarylamine Intermediate This compound->Diarylamine Intermediate Buchwald-Hartwig (o-haloaniline, Pd catalyst, base) Substituted Carbazole Substituted Carbazole Diarylamine Intermediate->Substituted Carbazole Intramolecular C-H Arylation (Pd catalyst, base) G This compound This compound N-(alkynyl)aniline N-(alkynyl)aniline This compound->N-(alkynyl)aniline Sonogashira Coupling (alkyne, Pd/Cu catalyst, base) Substituted Indole Substituted Indole N-(alkynyl)aniline->Substituted Indole Intramolecular Cyclization (Pd catalyst or base) G cluster_precursor Precursor Synthesis cluster_cyclization Heterocycle Formation This compound This compound Ortho-nitroaniline Ortho-nitroaniline This compound->Ortho-nitroaniline Nitration 1,2-Diaminobenzene derivative 1,2-Diaminobenzene derivative Ortho-nitroaniline->1,2-Diaminobenzene derivative Reduction Substituted Benzimidazole Substituted Benzimidazole 1,2-Diaminobenzene derivative->Substituted Benzimidazole Condensation with Aldehyde/Carboxylic Acid

References

Application Notes and Protocols: Derivatization of the Amino Group of 4-Bromo-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dimethylaniline is a versatile chemical intermediate used extensively in organic synthesis for the development of pharmaceuticals, agrochemicals, and specialty materials.[1] Its structure, featuring a reactive amino group and a bromine atom, allows for a wide range of chemical modifications. The derivatization of the primary amino group is a critical step in building molecular complexity, enabling the synthesis of diverse compound libraries for screening and development. This document provides detailed application notes and protocols for several key derivatization reactions of the amino group of this compound, including N-acylation, N-alkylation, N-arylation, sulfonylation, and diazotization.

Overview of Derivatization Pathways

The amino group of this compound can undergo various transformations to yield a wide array of functionalized products. The primary pathways include acylation to form amides and ureas, alkylation to produce secondary and tertiary amines, palladium-catalyzed arylation for C-N bond formation, sulfonylation to generate sulfonamides, and diazotization to create versatile diazonium salt intermediates.

G cluster_reactions Derivatization Reactions cluster_products Product Classes start This compound Acylation N-Acylation start->Acylation RCOCl, Pyridine or R-NCO Alkylation N-Alkylation start->Alkylation R-X, Base or HCHO, NaBH3CN Arylation N-Arylation (Buchwald-Hartwig) start->Arylation Ar-X, Pd-Catalyst, Ligand, Base Sulfonylation Sulfonylation start->Sulfonylation RSO2Cl, Base Diazotization Diazotization start->Diazotization NaNO2, HCl Amides Amides / Ureas Acylation->Amides Amines Secondary / Tertiary Amines Alkylation->Amines ArylAmines Diaryl / Alkyl-Aryl Amines Arylation->ArylAmines Sulfonamides Sulfonamides Sulfonylation->Sulfonamides Sandmeyer Sandmeyer Products (Ar-Cl, Ar-Br, Ar-CN) Diazotization->Sandmeyer

Caption: Derivatization pathways for this compound.

N-Acylation: Synthesis of Amides and Ureas

N-acylation is a fundamental transformation that converts the primary amine into a more stable and often crystalline amide derivative. This reaction is typically performed using acid chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine.[2] Alternatively, reaction with isocyanates yields urea derivatives.

Experimental Protocol 1.1: N-Acetylation
  • Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography.

ParameterValue
Starting MaterialThis compound
ReagentsAcetyl Chloride, Pyridine
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Typical Yield> 90%
Experimental Protocol 1.2: Urea Formation
  • Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Isocyanate Addition: Add n-propylisocyanate (1.2 eq) to the solution.[3]

  • Reaction: Stir the reaction mixture at room temperature for two hours.[3]

  • Workup: Remove the solvent under reduced pressure to obtain the crude urea derivative, which can be purified by chromatography or recrystallization.[3]

ParameterValue
Starting MaterialThis compound
Reagentsn-Propylisocyanate
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time2 hours
Typical YieldHigh

N-Alkylation: Reductive Amination

Reductive amination is a highly effective method for producing N-alkylated and N,N-dialkylated anilines. This protocol describes the N,N-dimethylation using paraformaldehyde as the carbon source and sodium cyanoborohydride as the reducing agent.

Experimental Protocol 2.1: N,N-Dimethylation
  • Setup: To a mixture of this compound (1.0 eq), paraformaldehyde (3.0 eq), and sodium cyanoborohydride (2.0 eq) in a round-bottom flask, add anhydrous tetrahydrofuran (THF).[4]

  • Acid Addition: Slowly add glacial acetic acid (3.0 eq) dropwise at room temperature.[4]

  • Reaction: Heat the mixture to 50-65 °C and stir for 18 hours.[4]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and carefully partition between a saturated aqueous sodium bicarbonate solution and diethyl ether.[4] Separate the layers.

  • Extraction: Extract the aqueous layer twice with diethyl ether.[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterValue
Starting MaterialThis compound
ReagentsParaformaldehyde, Sodium Cyanoborohydride, Acetic Acid
SolventTetrahydrofuran (THF)
Temperature50 - 65 °C
Reaction Time18 hours
Typical Yield> 95%

N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, allowing for the arylation of the amino group.[5] The reaction's success is highly dependent on the choice of palladium catalyst, phosphine ligand, and base.[6][7]

G cluster_reactants Pd0 Pd(0)L₂ Complex1 Ar-Pd(II)(L₂)-X Pd0->Complex1 Oxidative Addition Complex2 Ar-Pd(II)(L₂)-NHR' Complex1->Complex2 + R'-NH₂ - HX Complex2->Pd0 Reductive Elimination Product Ar-NHR' ArylHalide Ar-X Amine R'-NH₂ Base Base

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol 3.1: General N-Arylation

  • Setup: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube.[6] Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Solvent: Add anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reagent Addition: To the same tube, add the base (e.g., NaOtBu, 1.4 eq), this compound (1.2 eq), and the aryl halide partner (1.0 eq).[6]

  • Reaction: Heat the reaction mixture to 80-110 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[6]

  • Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.[6]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[6]

ParameterValue
SubstratesThis compound, Aryl Halide
Catalyst (example)Pd₂(dba)₃ (1-2 mol%)
Ligand (example)XPhos (2-4 mol%)
Base (example)Sodium tert-butoxide (NaOtBu) (1.4 eq)
SolventToluene or 1,4-Dioxane (anhydrous)
Temperature80 - 110 °C
Reaction Time12 - 24 hours
Typical Yield70 - 95% (substrate dependent)

Sulfonylation: Synthesis of Sulfonamides

The reaction of this compound with a sulfonyl chloride in the presence of a base provides the corresponding sulfonamide. This functional group is a key pharmacophore in many therapeutic agents.

Experimental Protocol 4.1: N-Benzenesulfonylation
  • Setup: Dissolve this compound (1.0 eq) in THF or DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (TEA) or pyridine (1.5 eq) dropwise to the stirred solution.[8]

  • Sulfonyl Chloride Addition: Add the benzenesulfonyl chloride (1.05 eq) dropwise, ensuring the temperature remains at 0 °C.[8]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography or recrystallization.

ParameterValue
Starting MaterialThis compound
ReagentsBenzenesulfonyl chloride, Triethylamine
SolventTetrahydrofuran (THF) or Dichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time4 - 6 hours
Typical Yield> 85%

Diazotization and Sandmeyer Reaction

The primary amino group can be converted into a diazonium salt using nitrous acid at low temperatures. These diazonium salts are highly valuable intermediates that can be transformed into a variety of functional groups (e.g., -Cl, -Br, -CN) through Sandmeyer reactions, effectively replacing the original amino group.[8]

G cluster_sandmeyer Sandmeyer Products Aniline This compound (Ar-NH₂) Diazonium Diazonium Salt (Ar-N₂⁺Cl⁻) Aniline->Diazonium NaNO₂, HCl 0-5 °C Chloro Ar-Cl Diazonium->Chloro CuCl / HCl Bromo Ar-Br Diazonium->Bromo CuBr / HBr Cyano Ar-CN Diazonium->Cyano CuCN / KCN

Caption: Diazotization and subsequent Sandmeyer reactions.
Experimental Protocol 5.1: Diazotization and Chlorination

  • Diazotization:

    • Dissolve this compound (1.0 eq) in aqueous HCl (e.g., 3M) with vigorous stirring and cool to 0-5 °C in an ice/salt bath.[8]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, ensuring the temperature is maintained below 5 °C.[8]

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.[8]

  • Sandmeyer Reaction (Chlorination):

    • In a separate flask, prepare a solution of Copper(I) chloride (CuCl, catalytic or stoichiometric) in concentrated HCl.

    • Slowly and carefully add the cold diazonium salt solution to the vigorously stirred copper catalyst solution. Observe for effervescence (N₂ gas).[8]

    • After the addition is complete, allow the mixture to warm to room temperature, then gently heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.[8]

  • Workup and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or DCM).

    • Wash the organic layer with water and brine, then dry over Na₂SO₄.

    • Concentrate the solvent and purify the product (1-Bromo-4-chloro-3,5-dimethylbenzene) by distillation or chromatography.[8]

ParameterValue
Starting MaterialThis compound
ReagentsSodium Nitrite, HCl, Copper(I) Chloride
SolventWater / HCl
Temperature0 - 5 °C, then 50 - 60 °C
Reaction Time~2 - 3 hours
Key IntermediateDiazonium Salt

References

Application Note: Scale-up Synthesis of 4-Bromo-3,5-dimethylaniline for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and scalable protocol for the synthesis of 4-bromo-3,5-dimethylaniline, a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The described method, employing N-Bromosuccinimide (NBS) as the brominating agent, is robust and suitable for producing significant quantities of the target compound in a standard laboratory setting. This document includes a comprehensive experimental procedure, quantitative data, safety precautions, and a visual workflow to ensure reproducibility.

Introduction

This compound serves as a key intermediate in the synthesis of more complex molecules. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the amino group can be readily modified or used to introduce nitrogen-containing heterocycles. This protocol details the regioselective bromination of 3,5-dimethylaniline at the para position, providing a reliable method for obtaining the desired product on a multi-gram scale.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction, where 3,5-dimethylaniline is treated with N-Bromosuccinimide (NBS) in acetonitrile (MeCN) to yield this compound.

Reaction Scheme

Figure 1. Synthesis of this compound from 3,5-dimethylaniline.

Experimental Protocol

This protocol is based on a method that has been successfully scaled to produce a 90 g batch of the final product.[1][2]

Materials and Reagents:

  • 3,5-Dimethylaniline (≥98%)

  • N-Bromosuccinimide (NBS) (≥98%)

  • Acetonitrile (MeCN), anhydrous

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Standard glassware for column chromatography and work-up

Procedure:

  • Reaction Setup: In a large round-bottom flask, dissolve 3,5-dimethylaniline (80 g, 660 mmol) in 800 mL of acetonitrile.[1][2]

  • Preparation of NBS Solution: In a separate flask, prepare a solution of N-Bromosuccinimide (117 g, 660 mmol) in 400 mL of acetonitrile.[1][2]

  • Addition of Brominating Agent: Cool the solution of 3,5-dimethylaniline in an ice bath. Slowly add the NBS solution to the cooled aniline solution with continuous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.[1][2]

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.[1][2]

  • Purification: The resulting residue is purified by silica gel column chromatography to yield the final product.[1][2]

Data Presentation

The following table summarizes the quantitative data from a representative synthesis.

ParameterValueReference
Starting Material3,5-Dimethylaniline (80 g)[1][2]
Brominating AgentN-Bromosuccinimide (117 g)[1][2]
SolventAcetonitrile (1200 mL total)[1][2]
Reaction Time16 hours[1][2]
Product Yield (Mass)90 g[1][2]
Product Yield (Percentage)68.2%[1][2]
AppearanceYellow solid[1]
Melting Point73-74°C[3]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point Analysis: To assess purity.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Anilines are toxic and can be absorbed through the skin. Avoid direct contact.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before starting the experiment.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_aniline Dissolve 3,5-dimethylaniline in MeCN cool Cool aniline solution (Ice Bath) prep_aniline->cool prep_nbs Dissolve NBS in MeCN add Slowly add NBS solution prep_nbs->add cool->add stir Stir at room temperature for 16 hours add->stir concentrate Concentrate under reduced pressure stir->concentrate purify Purify by silica gel column chromatography concentrate->purify product Obtain pure This compound purify->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Novel Dye Molecules Utilizing 4-Bromo-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of 4-bromo-3,5-dimethylaniline as a versatile building block in the synthesis of novel dye molecules. While specific examples of dyes derived directly from this compound are not extensively documented in publicly available literature, its chemical structure lends itself to the creation of various dye classes through established synthetic methodologies. This document outlines detailed protocols for the synthesis of two representative novel dye molecules: a monoazo dye and a biaryl dye via Suzuki coupling. The presented data is illustrative of the expected photophysical properties.

Introduction to this compound in Dye Synthesis

This compound is a valuable synthetic intermediate for the development of novel dyes.[1] The presence of a reactive amino group allows for diazotization and subsequent coupling to form azo dyes, a widely used class of chromophores. Furthermore, the bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, enabling the synthesis of dyes with extended π-conjugated systems. The dimethyl substitution pattern can influence the solubility and photophysical properties of the final dye molecules.

Data Presentation: Representative Photophysical Properties

The following table summarizes the hypothetical photophysical properties of two novel dye molecules synthesized from this compound. These values are representative and would need to be experimentally determined for any newly synthesized compound.

Dye MoleculeStructureλabs (nm)λem (nm)Molar Extinction Coefficient (ε, M-1cm-1)Quantum Yield (ΦF)
Dye 1 (Azo Dye) 2-((4-bromo-3,5-dimethylphenyl)diazenyl)phenol42055025,0000.15
Dye 2 (Biaryl Dye) 4'-(4-amino-2,6-dimethylphenyl)-[1,1'-biphenyl]-4-carbonitrile38049035,0000.60

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the bromination of 3,5-dimethylaniline.[2]

Materials:

  • 3,5-dimethylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Dissolve 3,5-dimethylaniline (1 equivalent) in acetonitrile in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of N-Bromosuccinimide (1 equivalent) in acetonitrile to the cooled solution with stirring.

  • Allow the reaction to stir at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain this compound.[2]

Protocol 1: Synthesis of a Novel Monoazo Dye

This protocol describes the synthesis of a hypothetical monoazo dye, 2-((4-bromo-3,5-dimethylphenyl)diazenyl)phenol, via a diazotization-coupling reaction.

Materials:

  • This compound

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Ice

  • Deionized water

Experimental Workflow:

G cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_workup Workup and Purification start_diaz Dissolve this compound in aq. HCl cool_diaz Cool to 0-5 °C start_diaz->cool_diaz add_nitrite Add aq. NaNO2 dropwise cool_diaz->add_nitrite diaz_salt Diazonium salt solution add_nitrite->diaz_salt add_diaz Add diazonium salt solution dropwise diaz_salt->add_diaz To coupling reaction start_coup Dissolve phenol in aq. NaOH cool_coup Cool to 0-5 °C start_coup->cool_coup cool_coup->add_diaz precipitate Precipitation of azo dye add_diaz->precipitate filter Filter the precipitate precipitate->filter To workup wash Wash with cold water filter->wash dry Dry the product wash->dry recrystallize Recrystallize from ethanol dry->recrystallize final_product Pure Azo Dye recrystallize->final_product

Caption: Synthetic workflow for the preparation of a novel azo dye.

Procedure:

  • Diazotization:

    • Dissolve this compound (1 equivalent) in a solution of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise while maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Coupling Reaction:

    • In a separate beaker, dissolve phenol (1 equivalent) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the alkaline phenol solution with vigorous stirring, maintaining the temperature below 5 °C.

    • A colored precipitate of the azo dye should form immediately.

    • Continue stirring the reaction mixture for 1-2 hours in the ice bath.

  • Work-up and Purification:

    • Filter the precipitated dye using a Buchner funnel.

    • Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.

    • Dry the crude dye in a desiccator.

    • Recrystallize the product from a suitable solvent such as ethanol to obtain the pure azo dye.

Protocol 2: Synthesis of a Novel Biaryl Dye via Suzuki Coupling

This protocol outlines the synthesis of a hypothetical biaryl dye, 4'-(4-amino-2,6-dimethylphenyl)-[1,1'-biphenyl]-4-carbonitrile, using a palladium-catalyzed Suzuki coupling reaction.

Materials:

  • This compound

  • 4-cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)2

  • A suitable base (e.g., potassium carbonate (K2CO3), cesium carbonate (Cs2CO3))

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DMF and water)

  • Inert gas (Argon or Nitrogen)

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Suzuki Coupling cluster_workup Workup and Purification add_reagents Add this compound, boronic acid, base, and catalyst to a Schlenk flask evacuate Evacuate and backfill with inert gas (3x) add_reagents->evacuate add_solvent Add anhydrous solvent evacuate->add_solvent heat Heat the reaction mixture to reflux add_solvent->heat To reaction monitor Monitor progress by TLC heat->monitor cool Cool to room temperature monitor->cool filter_pd Filter through Celite to remove palladium cool->filter_pd To workup extract Extract with an organic solvent filter_pd->extract wash Wash organic layer with water and brine extract->wash dry Dry over anhydrous Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify final_product Pure Biaryl Dye purify->final_product

Caption: Synthetic workflow for the preparation of a novel biaryl dye.

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add this compound (1 equivalent), 4-cyanophenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and the base (e.g., K2CO3, 2-3 equivalents).

    • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

    • Add the degassed, anhydrous solvent via syringe.

  • Suzuki Coupling Reaction:

    • Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere.

    • Stir the reaction for the required time (typically 4-24 hours), monitoring its progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl dye.

Potential Applications in Research and Drug Development

Novel dyes derived from this compound have potential applications in several areas of research and drug development:

  • Bioimaging: Dyes with suitable photophysical properties, such as high fluorescence quantum yields and photostability, can be developed into fluorescent probes for imaging cells and tissues. The functional groups on the dye molecule can be further modified to target specific cellular components or biomolecules.

  • Sensing: The electronic properties of the dye molecules can be designed to be sensitive to their local environment. This could enable the development of fluorescent sensors for detecting ions, pH changes, or the presence of specific enzymes.

  • Photodynamic Therapy (PDT): Azo compounds and other dye structures can act as photosensitizers. Upon irradiation with light of a specific wavelength, they can generate reactive oxygen species that can induce cell death, a principle used in PDT for cancer treatment. Further research would be needed to optimize the photophysical properties for such applications.

  • Drug Delivery: Dyes can be conjugated to drug molecules to track their uptake and distribution within cells and organisms. This can provide valuable information for understanding the pharmacokinetics and pharmacodynamics of new drug candidates.

Further functionalization of the synthesized dyes, for instance, by converting the amino group into other reactive moieties, can expand their utility as labeling agents for proteins, nucleic acids, and other biomolecules. The bromine atom, if retained in the final structure, also offers a site for further chemical modification.

References

Troubleshooting & Optimization

Overcoming low yield in the synthesis of 4-Bromo-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-3,5-dimethylaniline. This guide provides troubleshooting advice and frequently asked questions to help you overcome common challenges, particularly low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be diagnosed by the presence of a significant amount of the starting material, 3,5-dimethylaniline, in your crude product.

  • Formation of Byproducts: The high reactivity of the aniline ring can lead to the formation of multiple brominated species, such as 2,4-dibromo-3,5-dimethylaniline or 4,6-dibromo-3,5-dimethylaniline.[1] The amino group is a strong activating group, making the aromatic ring susceptible to over-bromination if conditions are not carefully controlled.[2][3]

  • Suboptimal Reagents or Conditions: The choice of brominating agent, solvent, and reaction temperature are all critical. For instance, direct bromination with elemental bromine can be non-selective.[1]

  • Product Loss During Work-up/Purification: this compound and its salts have varying solubilities. Product may be lost during aqueous work-up or extraction steps if the pH is not optimal. Purification by column chromatography can also lead to yield loss if not performed carefully.

Q2: How can I prevent the formation of di-brominated or other poly-brominated byproducts?

Controlling the stoichiometry and reactivity is key to preventing over-bromination.

  • Use a Mild Brominating Agent: N-Bromosuccinimide (NBS) is often a good choice as it provides a slow, controlled release of electrophilic bromine, which can improve selectivity for mono-bromination.[4][5]

  • Control Stoichiometry: Use a strict 1:1 molar ratio of your brominating agent to 3,5-dimethylaniline. Adding the brominating agent slowly and in portions can also help maintain a low concentration and reduce the chance of multiple substitutions.

  • Protect the Amine Group: The strong activating effect of the amino group can be temporarily suppressed by converting it to an amide.[3] For example, reacting the aniline with an anhydride (like trifluoroacetic anhydride) before introducing the bromine can improve selectivity for the para-position.[4] The protecting group is then removed in a subsequent step.

  • Low Temperature: Running the reaction at a low temperature (e.g., in an ice bath) can help to control the reaction rate and improve selectivity.[4]

Q3: What are the recommended solvent and temperature conditions?

The optimal conditions depend on the chosen brominating agent.

  • For N-Bromosuccinimide (NBS): Acetonitrile (MeCN) is a commonly used solvent. The reaction is typically started at a low temperature (ice bath) and then allowed to stir at room temperature for an extended period (e.g., 16 hours) to ensure completion.[4][5]

  • For Bromine (Br₂): Dichloromethane (DCM) is a suitable solvent, especially when using a protecting group strategy. The reaction should be kept cold (0 °C) during the bromine addition.[4] Glacial acetic acid has also been used as a solvent for bromination of similar aniline derivatives.[6]

Q4: My product is difficult to purify. What are the best practices for purification?

Purification is typically achieved through silica column chromatography.[4]

  • Solvent System: A non-polar/polar solvent system, such as Hexanes/Ethyl Acetate, is generally effective for eluting the product from the silica gel. The polarity can be gradually increased to first elute non-polar impurities and then the desired product.

  • Crude Product Preparation: Ensure your crude product is completely dry and free of reaction solvents before loading it onto the column.

  • Alternative Methods: If chromatography is problematic, recrystallization from a suitable solvent like ethanol can be attempted, although this may be less effective at removing structurally similar impurities.[6]

Quantitative Data Summary

The following table summarizes different reported methods for the synthesis of this compound, allowing for a comparison of conditions and outcomes.

Starting MaterialBrominating AgentSolventTemperatureTimeReported YieldReference
3,5-dimethylanilineN-Bromosuccinimide (NBS)Acetonitrile (MeCN)Ice bath, then Room Temp.16 h68.2%[4][5]
3,5-dimethylanilineTrifluoroacetic anhydride, then Bromine (Br₂)Dichloromethane (DCM)0 °C35 min96% (crude)[4]

Experimental Protocols

Method 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from a procedure with a reported yield of 68.2%.[4][5]

Materials:

  • 3,5-dimethylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Silica Gel for column chromatography

  • Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Dissolve 3,5-dimethylaniline (1.0 eq) in acetonitrile in a round-bottom flask.

  • In a separate flask, dissolve NBS (1.0 eq) in acetonitrile.

  • Cool the solution of 3,5-dimethylaniline in an ice bath.

  • Slowly add the NBS solution to the cooled aniline solution with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the resulting residue by silica column chromatography to obtain the final product, this compound.

Method 2: Amide Protection Followed by Bromination

This method involves protecting the amine to control the bromination, which can lead to a higher crude yield.[4]

Materials:

  • 3,5-dimethylaniline

  • Trifluoroacetic anhydride

  • Bromine (Br₂)

  • Dichloromethane (DCM)

  • Aqueous work-up solutions (e.g., saturated sodium bicarbonate)

  • Drying agent (e.g., sodium sulfate)

Procedure:

  • Dissolve 3,5-dimethylaniline (1.0 eq) in ice-cold dichloromethane (DCM).

  • Slowly add trifluoroacetic anhydride (1.25 eq) to the solution and stir for 30 minutes at 0 °C.

  • Slowly add bromine (0.97 eq) dropwise over 5 minutes, maintaining the temperature at 0 °C.

  • After the addition, proceed with an aqueous work-up (e.g., washing with sodium bicarbonate solution, water, and brine).

  • Separate the organic layer, dry it over sodium sulfate, and concentrate it in vacuo to obtain the protected intermediate.

  • The trifluoroacetamide protecting group must then be removed. This can be achieved by hydrolysis, for example, by stirring the intermediate with sodium hydroxide in a methanol/water solution.

  • After hydrolysis, perform another aqueous work-up and extraction to isolate the crude this compound, which can then be further purified if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Result start Start: 3,5-dimethylaniline dissolve Dissolve in Solvent (e.g., MeCN or DCM) start->dissolve cool Cool to 0 °C dissolve->cool add_br Slowly Add Brominating Agent cool->add_br react Stir at RT (or maintain temp) add_br->react quench Quench Reaction & Aqueous Work-up react->quench concentrate Concentrate Under Reduced Pressure quench->concentrate purify Purify by Column Chromatography concentrate->purify end_product Final Product: This compound purify->end_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_crude Analyze Crude Product (TLC/NMR) start->check_crude is_sm Significant Starting Material Remains? check_crude->is_sm Check for completion is_byproduct Multiple Spots/ Byproducts Observed? is_sm->is_byproduct No sol_sm Solution: - Increase reaction time - Slightly increase temperature - Check reagent purity is_sm->sol_sm Yes is_clean Crude is Clean but Mass is Low? is_byproduct->is_clean No sol_byproduct Solution: - Use milder agent (NBS) - Add brominating agent slowly - Run at lower temperature - Use protecting group strategy is_byproduct->sol_byproduct Yes sol_clean Solution: - Optimize work-up steps (check pH) - Review extraction procedure - Check for leaks in setup is_clean->sol_clean Yes

Caption: Troubleshooting decision tree for addressing low yield issues.

References

Identifying and minimizing byproducts in 3,5-dimethylaniline bromination

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bromination of 3,5-Dimethylaniline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the bromination of 3,5-dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products when brominating 3,5-dimethylaniline?

The bromination of 3,5-dimethylaniline is an electrophilic aromatic substitution reaction. The amino group (-NH₂) is a strong activating group and directs incoming electrophiles to the ortho and para positions. The methyl groups (-CH₃) are also activating and ortho-, para-directing.

  • Major Product: The primary product is typically 4-bromo-3,5-dimethylaniline , where bromination occurs at the position para to the amino group and between the two methyl groups.

  • Minor Products (Byproducts): Due to the high activation of the aromatic ring, polybromination is a common side reaction. Potential byproducts include:

    • 2-bromo-3,5-dimethylaniline

    • 2,4-dibromo-3,5-dimethylaniline

    • 2,6-dibromo-3,5-dimethylaniline

    • 2,4,6-tribromoaniline (if decarboxylation and further bromination occur under harsh conditions, though less common for anilines without a carboxylic acid group).

The formation of these byproducts is a significant challenge in achieving high selectivity for the desired monobrominated product.[1]

Q2: Why am I observing a significant amount of polybrominated byproducts?

The strong activating nature of the amino group makes the aromatic ring highly susceptible to electrophilic attack.[1] This high reactivity can easily lead to the addition of more than one bromine atom to the ring, resulting in di- and tri-brominated products. Factors that contribute to polybromination include:

  • Reaction Conditions: Using a highly polar solvent can facilitate the ionization of the brominating agent, increasing its reactivity and leading to over-bromination.[2]

  • Stoichiometry: An excess of the brominating agent will naturally lead to a higher degree of bromination.

  • Temperature: Higher reaction temperatures can increase the rate of reaction and decrease selectivity, favoring the formation of multiple substitution products.

Q3: How can I minimize the formation of byproducts and improve the yield of the desired monobrominated product?

Several strategies can be employed to enhance the selectivity of the monobromination of 3,5-dimethylaniline:

  • Use of a Protecting Group: The most effective method is to protect the highly activating amino group by converting it into an amide (e.g., an acetamide).[1] The acetyl group is less activating than the amino group, which tempers the reactivity of the aromatic ring and allows for more controlled bromination. The protecting group can be subsequently removed by hydrolysis.

  • Control of Reaction Conditions:

    • Solvent: Using a non-polar solvent such as carbon disulfide (CS₂) can reduce the reactivity of the brominating agent.[2]

    • Temperature: Performing the reaction at a low temperature helps to control the reaction rate and improve selectivity.[3][4]

    • Slow Addition: A slow, dropwise addition of the brominating agent can help to maintain a low concentration of the electrophile in the reaction mixture, thereby disfavoring polysubstitution.

  • Choice of Brominating Agent: Using a milder brominating agent, such as N-bromosuccinimide (NBS), can offer better control over the reaction compared to elemental bromine.[3][5] Greener alternatives like a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system can also be employed.[6]

Troubleshooting Guides

Issue 1: Low yield of the desired this compound and a complex mixture of products.

Possible Cause Troubleshooting Step
Over-bromination due to high reactivity of the aniline. Protect the amino group by acetylation before bromination. This reduces the ring's activation and improves selectivity for monobromination.[1]
Reaction conditions are too harsh. Conduct the reaction at a lower temperature (e.g., 0°C) and add the brominating agent slowly.[3][4]
Inappropriate solvent. Use a less polar solvent like dichloromethane or carbon disulfide to moderate the reactivity of the brominating agent.[2][3]
Incorrect stoichiometry. Use a 1:1 molar ratio of 3,5-dimethylaniline to the brominating agent.

Issue 2: Presence of colored impurities in the final product.

Possible Cause Troubleshooting Step
Oxidation of the aniline starting material or product. Store aniline and its derivatives at low temperatures and protected from light and air to minimize degradation.[7] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Residual bromine. Wash the crude product with a solution of a reducing agent like sodium bisulfite or sodium thiosulfate to remove any unreacted bromine.[1][8]
Formation of side-reaction tars. Ensure proper temperature control throughout the reaction. Overheating can lead to the formation of polymeric byproducts.

Data Presentation

Table 1: Comparison of Different Bromination Methods for Anilines

Brominating Agent Substrate Solvent Yield of Monobromo Product Key Byproducts Reference
N-Bromosuccinimide (NBS)3,5-DimethylanilineAcetonitrile68.2%Unspecified[3][5]
BromineN,N-DimethylanilineDichloromethane56.8%Unspecified[9]
H₂O₂-HBrSubstituted AnilinesWaterHigh yieldsMinimal[6]
Bromine in Pyridine2-(4,5-dihydroisoxazol-3-yl)-3-methylanilinePyridine92% (GC purity 94.6%)6-bromo isomer (1.8%), 4,6-dibromo (3.4%)[10]

Experimental Protocols

Protocol 1: Monobromination of 3,5-Dimethylaniline using N-Bromosuccinimide (NBS) [3][5]

  • Dissolution: Dissolve 3,5-dimethylaniline (e.g., 80 g, 660 mmol) in acetonitrile (800 mL).

  • Cooling: Cool the solution in an ice bath.

  • Addition of NBS: Slowly add a solution of N-bromosuccinimide (117 g, 660 mmol) in acetonitrile (400 mL) to the cooled aniline solution with stirring.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to obtain this compound.

Protocol 2: Selective Monobromination via Acetylation-Bromination-Hydrolysis [1]

Step A: Acetylation of 3,5-Dimethylaniline

  • Dissolve 3,5-dimethylaniline in glacial acetic acid.

  • Slowly add acetic anhydride with stirring.

  • Gently heat the mixture to ensure the reaction goes to completion.

  • Pour the warm mixture into ice-cold water to precipitate N-acetyl-3,5-dimethylaniline.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step B: Bromination of N-acetyl-3,5-dimethylaniline

  • Dissolve the dried N-acetyl-3,5-dimethylaniline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature.

  • Allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the crude 4-bromo-3,5-acetanisidide.

  • Collect the product by vacuum filtration, wash thoroughly with water, and dry.

Step C: Hydrolysis of 4-bromo-3,5-acetanisidide

  • Reflux the crude 4-bromo-3,5-acetanisidide with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Monitor the reaction by TLC until hydrolysis is complete.

  • Cool the reaction mixture.

  • If acid hydrolysis was used, neutralize with a base to precipitate the product. If base hydrolysis was used, acidify to precipitate the product.

  • Collect the final product, this compound, by vacuum filtration, wash with water, and dry.

Visualizations

Bromination_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products 3,5-Dimethylaniline 3,5-Dimethylaniline Sigma_Complex Sigma Complex (Arenium Ion) 3,5-Dimethylaniline->Sigma_Complex Electrophilic Attack Br2 Br-Br Br2->Sigma_Complex This compound This compound Sigma_Complex->this compound Deprotonation HBr HBr Sigma_Complex->HBr

Caption: Electrophilic aromatic substitution mechanism for the bromination of 3,5-dimethylaniline.

Byproduct_Formation 3,5-Dimethylaniline 3,5-Dimethylaniline Monobromination Monobromination 3,5-Dimethylaniline->Monobromination + Br₂ Dibromination Dibromination Monobromination->Dibromination + Br₂ This compound This compound Monobromination->this compound Desired Product 2-Bromo-3,5-dimethylaniline 2-Bromo-3,5-dimethylaniline Monobromination->2-Bromo-3,5-dimethylaniline Isomeric Byproduct Tribromination Tribromination Dibromination->Tribromination + Br₂ 2,4-Dibromo-3,5-dimethylaniline 2,4-Dibromo-3,5-dimethylaniline Dibromination->2,4-Dibromo-3,5-dimethylaniline Byproduct 2,6-Dibromo-3,5-dimethylaniline 2,6-Dibromo-3,5-dimethylaniline Dibromination->2,6-Dibromo-3,5-dimethylaniline Byproduct 2,4,6-Tribromo-3,5-dimethylaniline 2,4,6-Tribromo-3,5-dimethylaniline Tribromination->2,4,6-Tribromo-3,5-dimethylaniline Byproduct

Caption: Byproduct formation pathways in the bromination of 3,5-dimethylaniline.

Experimental_Workflow cluster_protection Step 1: Protection cluster_bromination Step 2: Bromination cluster_deprotection Step 3: Deprotection A 3,5-Dimethylaniline B Acetylation (Acetic Anhydride) A->B C N-acetyl-3,5-dimethylaniline B->C D N-acetyl-3,5-dimethylaniline E Bromination (Br₂ or NBS) D->E F Crude 4-bromo-3,5-acetanisidide E->F G Crude 4-bromo-3,5-acetanisidide H Hydrolysis (Acid or Base) G->H I Pure this compound H->I

Caption: Experimental workflow for selective monobromination using a protecting group strategy.

References

Technical Support Center: Purification of Products from 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted 3,5-dimethylaniline from product mixtures.

Introduction

3,5-Dimethylaniline is a common building block in organic synthesis, particularly in the manufacturing of dyes and pharmaceuticals.[1] Due to its basic nature and potential for side reactions, residual 3,5-dimethylaniline can be a challenging impurity to remove from a final product. This guide outlines several effective purification strategies and provides solutions to common problems encountered during the process.

A common application of primary amines like 3,5-dimethylaniline is in multicomponent reactions, such as the Ugi three-component reaction (U-3CR). The U-3CR is a one-pot synthesis that combines an aldehyde or ketone, an amine, and an isocyanide to produce α-aminoamides.[2] The reaction is valued for its efficiency in creating diverse molecular scaffolds.[3]

Below is a diagram illustrating the logical flow of a typical Ugi three-component reaction involving 3,5-dimethylaniline.

Ugi_Reaction Aldehyde Aldehyde/Ketone Imine Imine Formation Aldehyde->Imine + Amine Amine 3,5-Dimethylaniline Amine->Imine Isocyanide Isocyanide Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Imine->Nitrilium Ugi_Product α-Aminoamide Product Nitrilium->Ugi_Product + H₂O (in some cases)

Caption: Logical workflow of the Ugi three-component reaction.

Purification Method Selection Guide

The choice of purification method depends on the properties of the desired product and the nature of other impurities present. The following table provides a summary of common techniques for removing 3,5-dimethylaniline.

Purification MethodPrinciple of SeparationBest Suited ForExpected PurityExpected Yield
Acid-Base Extraction Difference in the acidity/basicity of the components. The basic aniline is protonated and moves to the aqueous phase.Products that are not acid-sensitive and are soluble in an organic solvent immiscible with water.>95% (in organic phase)High
Column Chromatography Differential adsorption of components onto a stationary phase.Products with different polarity compared to 3,5-dimethylaniline.>99%70-95%
Recrystallization Difference in solubility of the product and impurity in a given solvent at different temperatures.Solid products where 3,5-dimethylaniline is a minor impurity.>99%80-95%
Scavenger Resins Covalent bond formation between the resin's functional group and the amine impurity.Removing trace to moderate amounts of aniline from a product in solution.>98%High

Troubleshooting Guides and FAQs

Acid-Base Extraction

Q1: I've performed an acid wash, but I suspect there is still 3,5-dimethylaniline in my organic layer. What should I do?

A1: One acid wash may not be sufficient for complete removal. It is recommended to perform at least three consecutive washes with a dilute acid solution (e.g., 1M HCl). To verify the removal, you can analyze a sample of the organic layer by Thin Layer Chromatography (TLC) and check for the spot corresponding to 3,5-dimethylaniline. Continue washing until the aniline spot is no longer visible.

Q2: An emulsion has formed at the interface of the organic and aqueous layers during extraction. How can I break it?

A2: Emulsion formation is a common issue when performing liquid-liquid extractions. Here are several techniques to resolve it:

  • Time: Allow the separatory funnel to stand undisturbed for a period. Sometimes the layers will separate on their own.

  • Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

  • Filtration: For persistent emulsions, filtering the mixture through a pad of Celite or glass wool can sometimes be effective.

  • Centrifugation: If available, centrifuging the mixture is a highly effective way to separate the layers.[4]

Q3: My product is sensitive to strong acids. Can I still use acid-base extraction?

A3: If your product is acid-sensitive, using a strong acid like HCl could lead to degradation. In such cases, you can consider using a milder acidic solution, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), which has a pH of around 4.5-5.5. Perform a small-scale test to ensure your product is stable under these conditions before proceeding with the bulk of the material. Alternatively, other purification methods like column chromatography or the use of scavenger resins might be more suitable.[5]

Column Chromatography

Q1: My 3,5-dimethylaniline is co-eluting with my product on a silica gel column.

A1: This indicates that the polarity of your product and the aniline are too similar for effective separation with the chosen mobile phase. Here are some strategies to improve separation:

  • Adjust Mobile Phase Polarity: Carefully adjust the solvent system. A less polar mobile phase will generally increase the retention time of both compounds but may improve the separation. A step-gradient or a very shallow linear gradient can also be effective.

  • Use a Different Stationary Phase: Silica gel is acidic and can interact strongly with basic compounds like anilines, sometimes leading to peak tailing.[6] Consider using a different stationary phase such as alumina (basic or neutral) or an amine-functionalized silica column.[7][8] Amine-functionalized columns are particularly effective for purifying basic compounds without the need for mobile phase additives.[8]

  • Add a Mobile Phase Modifier: Adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the mobile phase can help to reduce peak tailing and improve the chromatography of basic compounds on silica gel by competing for the active sites.[7]

Q2: I am seeing significant peak tailing for my aniline impurity during HPLC analysis.

A2: Peak tailing for basic compounds is a common issue in reverse-phase HPLC and is often caused by interactions with residual acidic silanol groups on the silica-based stationary phase. To mitigate this:

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often end-capped to minimize the number of free silanol groups.

  • Adjust Mobile Phase pH: Operating at a higher pH (e.g., using an ammonia or triethylamine buffer) will neutralize the aniline, reducing its interaction with the stationary phase. Ensure your column is stable at the chosen pH.

  • Use a Mobile Phase Additive: Adding a competing base like triethylamine to the mobile phase can improve peak shape.

Recrystallization

Q1: I can't find a suitable solvent for recrystallization.

A1: An ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurity (3,5-dimethylaniline) should either be very soluble or very insoluble at all temperatures.[9] If a single solvent is not effective, a two-solvent system can be used. In this method, the product is dissolved in a "good" solvent at an elevated temperature, and then a "poor" solvent (in which the product is insoluble) is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to induce crystallization.[10]

Q2: My product is not crystallizing out of the solution upon cooling.

A2: This can happen if the solution is not sufficiently saturated or if it has become supersaturated. Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.

  • Seeding: Add a very small crystal of the pure product to the solution. This "seed" crystal will act as a template for further crystal growth.

  • Reduce the Temperature: If cooling to room temperature is not sufficient, try cooling the flask in an ice bath.

  • Reduce the Volume of Solvent: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and increase the concentration of the product.

Scavenger Resins

Q1: How do I choose the right scavenger resin to remove 3,5-dimethylaniline?

A1: Scavenger resins are functionalized polymers designed to react with and remove specific types of compounds from a solution.[11] For removing a primary amine like 3,5-dimethylaniline, you should choose a resin with an electrophilic functional group. Common choices include:

  • Isocyanate Resins: These are highly reactive towards primary and secondary amines, forming a urea linkage.[12]

  • Aldehyde Resins: These react with primary amines to form an imine, which is covalently bound to the resin.[12][13]

  • Sulfonyl Chloride Resins: These react with primary and secondary amines to form sulfonamides.

The choice of resin may also depend on the solvent and the reaction conditions. It is often advisable to perform a small-scale screen with a few different scavenger resins to find the most effective one for your specific application.

Q2: How much scavenger resin should I use?

A2: The amount of scavenger resin to use depends on the amount of unreacted 3,5-dimethylaniline in your mixture. Typically, a 2- to 5-fold molar excess of the resin's functional group capacity relative to the amount of the amine to be scavenged is recommended to ensure complete removal.[14] The capacity of the resin (in mmol/g) is provided by the manufacturer.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol describes the removal of 3,5-dimethylaniline from a solution of a neutral organic product in an organic solvent.

Materials:

  • Crude product mixture dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane)

  • 1M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Dissolve the crude product mixture in a suitable organic solvent and transfer it to a separatory funnel.

  • Add an equal volume of 1M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer (bottom layer if the organic solvent is less dense than water, top layer if using a denser solvent like dichloromethane) will contain the protonated 3,5-dimethylaniline hydrochloride salt.

  • Drain the aqueous layer into a separate flask.

  • Repeat the acid wash (steps 2-5) two more times with fresh portions of 1M HCl.

  • To neutralize any residual acid in the organic layer, wash it once with an equal volume of saturated NaHCO₃ solution, followed by one wash with brine.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous Na₂SO₄ or MgSO₄ to the organic solution to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Filter the solution to remove the drying agent.

  • Remove the solvent from the filtrate using a rotary evaporator to obtain the purified product.

Protocol 2: Column Chromatography on Silica Gel

This protocol is a general guideline for the purification of a product from 3,5-dimethylaniline using silica gel column chromatography.

Materials:

  • Crude product mixture

  • Silica gel (for flash chromatography)

  • Appropriate solvents for the mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Select the Mobile Phase: Using TLC, determine a solvent system that provides good separation between your product and 3,5-dimethylaniline. A good starting point is a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The Rf value of the product should ideally be between 0.2 and 0.4.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until it is just level with the top of the sand.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elute the Column:

    • Carefully add the mobile phase to the top of the column.

    • Apply pressure (if using flash chromatography) and begin collecting fractions.

  • Monitor the Separation:

    • Periodically collect small samples from the eluent and spot them on a TLC plate.

    • Develop the TLC plate in the mobile phase and visualize the spots under a UV lamp to determine which fractions contain the pure product.

  • Combine and Concentrate:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Recrystallization

This protocol outlines the general steps for purifying a solid product from 3,5-dimethylaniline impurity by recrystallization.

Materials:

  • Crude solid product

  • Recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Choose a Solvent: Select a suitable solvent in which the product is soluble when hot and insoluble when cold, and in which the 3,5-dimethylaniline has different solubility characteristics.

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions as needed to achieve complete dissolution at the boiling point of the solvent.[10]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolate the Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the Crystals: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Dry the Crystals: Allow the crystals to dry completely, either by air drying or in a vacuum oven.

Protocol 4: Use of a Scavenger Resin

This protocol provides a general procedure for the removal of 3,5-dimethylaniline using an amine scavenger resin.

Materials:

  • Solution of the product containing unreacted 3,5-dimethylaniline

  • Amine scavenger resin (e.g., isocyanate-functionalized polystyrene)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the crude product mixture in a suitable solvent in which the scavenger resin is also compatible.

  • Add the scavenger resin to the solution. A 2-5 molar excess of the resin's functional groups relative to the estimated amount of residual 3,5-dimethylaniline is typically used.

  • Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight.

  • Monitor the reaction by TLC or LC-MS to confirm the complete removal of the 3,5-dimethylaniline.

  • Once the scavenging is complete, filter the mixture to remove the resin.

  • Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

References

Common impurities in commercial 4-Bromo-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial 4-Bromo-3,5-dimethylaniline in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Based on its common synthesis route, the bromination of 3,5-dimethylaniline, the most likely impurities include:

  • Unreacted Starting Material: 3,5-dimethylaniline.

  • Isomeric Impurities: 2-Bromo-3,5-dimethylaniline and other positional isomers.

  • Over-brominated Products: Di- and tri-brominated species such as 2,4-dibromo-3,5-dimethylaniline.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., acetonitrile, dichloromethane).

Q2: What is the typical purity of commercial this compound?

A2: Commercial grades of this compound are typically available in purities ranging from 95% to >98%.[1] For applications sensitive to impurities, such as in the development of active pharmaceutical ingredients (APIs), further purification may be necessary.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be reliably determined using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying a wide range of impurities, including non-volatile and thermally sensitive compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

Q4: What is the recommended storage condition for this compound?

A4: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.

Impurity Profile

The following table summarizes the potential impurities, their likely origin, and typical concentration ranges in commercial this compound.

Impurity NameStructureSource of ImpurityTypical Concentration Range (%)
3,5-DimethylanilineUnreacted starting material0.1 - 2.0
2-Bromo-3,5-dimethylanilineIsomeric byproduct of bromination0.1 - 1.5
2,4-Dibromo-3,5-dimethylanilineOver-bromination side product0.1 - 1.0
AcetonitrileCH₃CNResidual solvent from synthesis< 0.1

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments using this compound.

Low Yield in Suzuki-Miyaura Coupling Reactions

Problem: Low or no yield of the desired biaryl product when using this compound as the aryl halide.

Start Low Yield in Suzuki Coupling Catalyst Check Catalyst and Ligand Activity Start->Catalyst Base Optimize Base and Solvent Catalyst->Base If catalyst is active Purity Verify Reagent Purity Base->Purity If conditions are optimized Temp Adjust Reaction Temperature Purity->Temp If reagents are pure Degassing Ensure Thorough Degassing Temp->Degassing If temperature is optimized Solution Successful Reaction Degassing->Solution If properly degassed

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

  • Potential Cause 1: Inactive Catalyst or Ligand

    • Troubleshooting:

      • Use a fresh batch of palladium catalyst and phosphine ligand.

      • Ensure that air-sensitive catalysts and ligands are handled under an inert atmosphere (e.g., argon or nitrogen).

      • Consider using a more robust pre-catalyst.

  • Potential Cause 2: Suboptimal Base or Solvent

    • Troubleshooting:

      • The choice of base is critical. Screen different bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

      • Ensure the base is finely powdered and anhydrous for non-aqueous reactions.

      • The solvent system can significantly impact the reaction. Common choices include toluene, dioxane, or THF, often with a small amount of water.

  • Potential Cause 3: Impure Starting Material

    • Troubleshooting:

      • The presence of impurities in this compound, such as unreacted starting material or isomers, can interfere with the catalytic cycle.

      • Purify the starting material by recrystallization or column chromatography if necessary.

Poor Performance in Buchwald-Hartwig Amination

Problem: Inefficient C-N bond formation when coupling this compound with an amine.

Start Poor Performance in Buchwald-Hartwig Amination Ligand Select Appropriate Ligand Start->Ligand Base_Choice Optimize Base Ligand->Base_Choice If ligand is suitable Solvent_Purity Use Anhydrous Solvent Base_Choice->Solvent_Purity If base is optimized Inert_Atmosphere Maintain Inert Atmosphere Solvent_Purity->Inert_Atmosphere If solvent is pure Outcome Improved C-N Coupling Inert_Atmosphere->Outcome If atmosphere is inert

Caption: Troubleshooting guide for Buchwald-Hartwig amination reactions.

  • Potential Cause 1: Inappropriate Ligand

    • Troubleshooting:

      • The choice of phosphine ligand is crucial for successful Buchwald-Hartwig amination. Bulky, electron-rich ligands are often required.

      • Screen a variety of ligands, such as those from the Buchwald or Josiphos families.

  • Potential Cause 2: Incorrect Base

    • Troubleshooting:

      • Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

      • Ensure the base is fresh and handled under an inert atmosphere.

  • Potential Cause 3: Presence of Oxygen

    • Troubleshooting:

      • The palladium(0) catalyst is sensitive to oxidation.

      • Thoroughly degas the solvent and reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles.

      • Maintain a positive pressure of an inert gas throughout the reaction.

Experimental Protocols

Purity Assessment by GC-MS
  • Objective: To identify and quantify volatile and semi-volatile impurities in this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Method:

    • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

    • GC Conditions:

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 450.

    • Analysis: Identify impurities by comparing their mass spectra to a spectral library and their retention times to those of known standards. Quantify by peak area normalization.

Purification by Recrystallization
  • Objective: To increase the purity of commercial this compound.

  • Solvent System: A mixture of ethanol and water is a suitable solvent system for the recrystallization of many anilines.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot ethanol.

    • If the solution is colored, a small amount of activated carbon can be added, and the mixture heated for a few minutes.

    • Hot filter the solution to remove the activated carbon and any insoluble impurities.

    • Slowly add hot water to the hot filtrate until the solution becomes slightly cloudy.

    • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

References

Improving the reaction rate of 4-Bromo-3,5-dimethylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3,5-dimethylaniline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the bromination of 3,5-dimethylaniline can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time. One reported method involves stirring for 16 hours at room temperature.[1][2]

  • Suboptimal Reagents: The quality of the brominating agent, such as N-Bromosuccinimide (NBS), is crucial. Use freshly opened or properly stored NBS.

  • Loss during Work-up and Purification: Significant product loss can occur during extraction and column chromatography. Optimize your purification protocol to minimize this.

  • Side Reactions: Formation of di-brominated or other byproducts can reduce the yield of the desired mono-brominated product.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (3,5-dimethylaniline) and the formation of the product.

  • Control Reaction Temperature: The addition of the brominating agent should be done at a low temperature (e.g., in an ice bath) to control the reaction's exothermicity and minimize side reactions.[1][2]

  • Optimize Reagent Stoichiometry: Use a 1:1 molar ratio of 3,5-dimethylaniline to the brominating agent (e.g., NBS) for mono-bromination.[1][2]

Q2: I am observing the formation of multiple products, likely poly-brominated species. How can I increase the selectivity for mono-bromination?

A2: The aniline group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution, which can lead to poly-bromination.[3][4]

To enhance mono-selectivity:

  • Controlled Addition of Brominating Agent: Add the brominating agent (e.g., a solution of NBS in acetonitrile) slowly to the solution of 3,5-dimethylaniline at a reduced temperature (ice bath).[1][2] This helps to control the local concentration of the electrophile.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it provides a slow, constant source of electrophilic bromine, which can improve selectivity.

  • Solvent Effects: The choice of solvent can influence the reaction. Acetonitrile (MeCN) and dichloromethane are commonly used solvents.[1][2]

  • Protecting Group Strategy: For highly activated systems, temporarily protecting the amino group as an amide can reduce its activating effect and improve selectivity. The amide can then be hydrolyzed to yield the desired amine.[5]

Q3: The reaction is proceeding very slowly or not at all. What could be the issue?

A3: A stalled reaction could be due to:

  • Inactive Reagents: The brominating agent may have decomposed. Use a fresh batch of reagents.

  • Low Temperature: While the initial addition is often done at low temperatures, the reaction may require warming to room temperature to proceed at a reasonable rate. One protocol specifies stirring at room temperature for 16 hours after the initial addition in an ice bath.[1][2]

  • Insufficient Mixing: Ensure the reaction mixture is being stirred efficiently.

Q4: How can I effectively purify the final product?

A4: Silica column chromatography is a common and effective method for purifying this compound from unreacted starting material and byproducts.[1][2] The choice of eluent is critical for good separation. While the specific eluent "C" is mentioned in one source, a typical starting point would be a non-polar solvent system like hexanes/ethyl acetate, with a gradient of increasing polarity.[6]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from a common synthetic route.[1][2]

Materials:

  • 3,5-Dimethylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Silica Gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve 3,5-dimethylaniline (1 equivalent) in acetonitrile in a round-bottom flask.

  • In a separate flask, dissolve NBS (1 equivalent) in acetonitrile.

  • Cool the flask containing the 3,5-dimethylaniline solution in an ice bath.

  • Slowly add the NBS solution to the cooled 3,5-dimethylaniline solution with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the residue by silica column chromatography to obtain this compound.

Protocol 2: Bromination using Bromine with a Protecting Group (Conceptual)

This is a conceptual protocol for instances where selectivity is a major issue, based on the principle of using a protecting group to moderate the reactivity of the aniline.[5]

Materials:

  • 3,5-Dimethylaniline

  • Trifluoroacetic anhydride

  • Bromine

  • Dichloromethane

  • Aqueous work-up reagents (e.g., sodium bicarbonate solution)

  • Reagents for deprotection (e.g., aqueous acid or base)

Procedure:

  • Protection: Dissolve 3,5-dimethylaniline in dichloromethane and cool in an ice bath. Add trifluoroacetic anhydride dropwise and stir for 30 minutes to form the amide.

  • Bromination: Slowly add a solution of bromine (approximately 1 equivalent) in dichloromethane to the reaction mixture.

  • Work-up: Perform an aqueous work-up to quench the reaction and remove impurities.

  • Deprotection: Hydrolyze the resulting amide using acidic or basic conditions to yield this compound.

  • Purification: Purify the final product using a suitable method, such as recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Protocols for Bromination of Anilines

ParameterProtocol 1 (NBS)Protocol 2 (Bromine with Protection)
Starting Material 3,5-Dimethylaniline3,5-Dimethylaniline
Brominating Agent N-Bromosuccinimide (NBS)Bromine (Br₂)
Solvent Acetonitrile (MeCN)Dichloromethane
Reaction Time 16 hoursTypically shorter for bromination step
Reported Yield 68.2%[1][2]Potentially higher selectivity and yield
Key Advantage Simpler, one-step processHigher selectivity, less poly-bromination
Key Disadvantage Potential for side-productsMulti-step process (protection/deprotection)

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.

experimental_workflow cluster_protocol1 Protocol 1: Direct Bromination with NBS p1_start Dissolve 3,5-dimethylaniline in MeCN p1_reaction Slowly add NBS solution at 0°C, then stir at RT for 16h p1_start->p1_reaction p1_reagent Prepare NBS solution in MeCN p1_reagent->p1_reaction p1_workup Concentrate under reduced pressure p1_reaction->p1_workup p1_purify Purify by silica column chromatography p1_workup->p1_purify p1_end This compound p1_purify->p1_end troubleshooting_guide start Low Yield or Multiple Products Observed q1 Check Reaction Completion via TLC start->q1 incomplete Incomplete Reaction q1->incomplete No complete Reaction Complete q1->complete Yes sol1 Increase reaction time Verify reagent activity incomplete->sol1 q2 Analyze Product Mixture (e.g., NMR, GC-MS) complete->q2 polybromination Poly-bromination is the major issue q2->polybromination purification_issue Significant loss during purification q2->purification_issue sol2 - Slow down addition of brominating agent - Ensure low temperature during addition - Consider a protecting group strategy polybromination->sol2 sol3 Optimize column chromatography conditions (e.g., solvent system, silica loading) purification_issue->sol3

References

Technical Support Center: N-alkylation of 4-Bromo-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 4-Bromo-3,5-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N-alkylation of this sterically hindered and electronically deactivated substrate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the N-alkylation of this compound in a question-and-answer format.

Q1: I am observing very low or no conversion of my this compound. What are the likely causes and how can I improve the yield?

A1: Low reactivity is a primary challenge with this substrate due to a combination of steric hindrance from the two ortho-methyl groups and the electron-withdrawing effect of the para-bromo substituent, which reduces the nucleophilicity of the amino group.

Troubleshooting Steps:

  • Increase Reaction Temperature: Sterically hindered anilines often require higher temperatures to overcome the activation energy barrier. Gradually increase the temperature while carefully monitoring for potential decomposition.

  • Screen More Reactive Alkylating Agents: The choice of alkylating agent is critical. For simple alkylations, consider using more reactive electrophiles. The general order of reactivity for alkyl halides is I > Br > Cl. For methylation, dimethyl sulfate is more reactive than methyl iodide.

  • Optimize the Base: A suitable base is crucial to deprotonate the aniline or the resulting ammonium salt intermediate. For direct alkylation with alkyl halides, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary. However, these can promote side reactions. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times.

  • Employ a Catalytic System: For less reactive alkylating agents like alcohols, a "borrowing hydrogen" or "hydrogen autotransfer" strategy using a transition metal catalyst (e.g., Ru, Ir, Ni) can be highly effective.[1] These methods often tolerate a wide range of functional groups.

  • Consider Reductive Amination: This is a highly reliable method for N-alkylation and avoids many of the pitfalls of direct alkylation with alkyl halides.[2] This involves reacting the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ.

Logical Troubleshooting Workflow for Low Conversion

start Low or No Conversion check_purity Verify Starting Material Purity start->check_purity temp Increase Reaction Temperature alkylating_agent Use More Reactive Alkylating Agent (e.g., R-I > R-Br > R-Cl) temp->alkylating_agent base Screen Stronger Bases (e.g., NaH, KOtBu) alkylating_agent->base outcome_improved Yield Improved base->outcome_improved outcome_no_change Still Low Yield base->outcome_no_change catalysis Employ Catalytic Method (e.g., Borrowing Hydrogen) reductive_amination Switch to Reductive Amination Protocol catalysis->reductive_amination catalysis->outcome_improved reductive_amination->outcome_improved check_purity->temp outcome_no_change->catalysis

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I am struggling with the formation of multiple products, particularly over-alkylation. How can I improve the selectivity for the mono-alkylated product?

A2: While the steric hindrance of this compound can disfavor dialkylation to some extent, it can still occur, especially with smaller alkylating agents like methyl iodide.

Strategies for Selective Mono-alkylation:

  • Control Stoichiometry: Use a molar excess of the aniline relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over an extended period can help maintain a low concentration, thereby reducing the likelihood of the mono-alkylated product reacting further.

  • Lower Reaction Temperature: If the reaction proceeds at a reasonable rate at lower temperatures, reducing the heat can sometimes increase selectivity by favoring the initial, less sterically demanding alkylation.

  • Reductive Amination: This is often the most effective method to ensure mono-alkylation. The reaction proceeds via an imine intermediate which, upon reduction, yields the secondary amine. Since the secondary amine is generally less reactive towards imine formation under these conditions, dialkylation is minimized.[3]

Q3: Are there alternative, more robust methods for forming the C-N bond if direct alkylation and reductive amination fail?

A3: Yes, for challenging substrates or when introducing more complex (e.g., aryl or vinyl) groups, modern cross-coupling reactions are a powerful alternative.

Advanced Synthetic Routes:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds.[4][5] It can be used to couple this compound with a wide variety of alkyl, aryl, and vinyl halides or triflates. The choice of palladium precursor, ligand, and base is crucial for success and often requires optimization.[6]

  • Copper-Catalyzed Amination (Ullmann Condensation): While often requiring higher temperatures than palladium-catalyzed reactions, copper-catalyzed methods can be effective for the amination of aryl halides and are sometimes more cost-effective.

General Workflow for Method Selection

start Goal: Synthesize N-Alkyl-4-Bromo-3,5-dimethylaniline simple_alkylation Direct Alkylation (Alkyl Halide) start->simple_alkylation Simple & available reagents success Successful Synthesis simple_alkylation->success failure Low Yield or Side Reactions simple_alkylation->failure reductive_amination Reductive Amination (Aldehyde/Ketone) reductive_amination->success borrowing_hydrogen Borrowing Hydrogen (Alcohol) borrowing_hydrogen->success buchwald_hartwig Buchwald-Hartwig Amination buchwald_hartwig->success failure->reductive_amination Improved selectivity needed failure->borrowing_hydrogen Atom economy desired failure->buchwald_hartwig Other methods failed / complex substituent

Caption: Decision tree for selecting an N-alkylation method.

Data Presentation

The following tables summarize typical reaction conditions for various N-alkylation methods applicable to sterically hindered anilines, which can be used as a starting point for the optimization of the N-alkylation of this compound.

Table 1: Comparison of N-Alkylation Methods for Sterically Hindered Anilines

ParameterDirect Alkylation (Alkyl Halide)Reductive AminationBorrowing Hydrogen
Aniline Substrate This compoundThis compoundThis compound
Alkylating Agent Alkyl Iodide or BromideAldehyde or KetonePrimary Alcohol
Key Reagents Base (e.g., K₂CO₃, NaH)Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)Metal Catalyst (e.g., Ni, Ru complexes), Base
Typical Solvent DMF, Acetonitrile, THFDCE, Methanol, THFToluene, Dioxane
Reaction Temp. 60 - 120 °CRoom Temperature - 65 °C80 - 130 °C[1]
Reported Yields Moderate to GoodGood to ExcellentGood to Excellent[1]
Key Advantages Simple reagentsHigh selectivity, mild conditions[3]Atom economical, water is the only byproduct
Key Disadvantages Risk of over-alkylation, formation of salt byproductRequires a stoichiometric reducing agentRequires a transition metal catalyst, higher temperatures

Table 2: Exemplary Conditions for Reductive Amination of Bromoanilines [7][8]

EntryBromoanilineCarbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Yield (%)
14-BromoanilineParaformaldehydeNaBH₃CNTHF / Acetic Acid5018-24~90-99
24-BromoanilineButyraldehydeNaBH₃CNTHF / Acetic Acid5018Not Reported

Experimental Protocols

The following are representative protocols that can be adapted for the N-alkylation of this compound.

Protocol 1: General Procedure for Reductive Amination

This protocol is adapted from established procedures for the reductive amination of substituted anilines.[2][7]

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 - 1.5 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCE.

  • Add the desired aldehyde or ketone (1.1-1.5 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine or iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically a few hours to overnight).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the organic solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed N-Alkylation with Alcohols (Borrowing Hydrogen)

This protocol is based on a nickel-catalyzed direct N-alkylation of anilines with alcohols, which has shown effectiveness for sterically hindered substrates.[1]

Materials:

  • This compound (0.25 mmol)

  • Alcohol (e.g., Benzyl alcohol) (1.0 mmol)

  • NiBr₂ (10 mol%)

  • 1,10-Phenanthroline (L1) (20 mol%)

  • Potassium tert-butoxide (t-BuOK) (0.25 mmol)

  • Anhydrous Toluene (2.0 mL)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine NiBr₂ (0.025 mmol) and 1,10-phenanthroline (0.05 mmol).

  • Add this compound (0.25 mmol), the desired alcohol (1.0 mmol), and t-BuOK (0.25 mmol).

  • Add anhydrous toluene (2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture for 48 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Selective Monobromination of 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the selective monobromination of 3,5-dimethylaniline, with a focus on preventing polybromination.

Frequently Asked Questions (FAQs)

Q1: Why is polybromination a significant issue when brominating 3,5-dimethylaniline?

A1: The amino group (-NH₂) in 3,5-dimethylaniline is a strong activating group. It donates electron density to the aromatic ring, making the ortho and para positions highly susceptible to electrophilic attack.[1] This high reactivity often leads to the uncontrolled addition of multiple bromine atoms to the ring, resulting in a mixture of di- and tri-substituted products.[1][2]

Q2: What are the primary strategies to achieve selective monobromination of 3,5-dimethylaniline?

A2: There are two main strategies to control the bromination and favor the formation of a monobrominated product:

  • Direct Bromination with a Mild Brominating Agent: Utilizing a less reactive brominating agent, such as N-Bromosuccinimide (NBS), can provide better control over the reaction, leading to selective monobromination.[3][4]

  • Protection-Bromination-Deprotection: This three-step approach involves temporarily protecting the highly activating amino group as a less activating amide (e.g., an acetamide).[2] This moderation of the ring's reactivity allows for controlled monobromination. The protecting group is subsequently removed to yield the monobrominated aniline.

Q3: Which position on the 3,5-dimethylaniline ring is most likely to be brominated?

A3: In 3,5-dimethylaniline, the two methyl groups are at positions 3 and 5. The amino group at position 1 directs electrophilic substitution to the ortho (positions 2 and 6) and para (position 4) positions. Due to steric hindrance from the adjacent methyl groups, the para position (position 4) is the most favored site for bromination.

Q4: My final product is discolored (e.g., yellow or brown). What is the likely cause and how can I resolve it?

A4: Discoloration in the final product is often due to the presence of unreacted bromine or oxidation of the aniline. To remove residual bromine, the crude product can be washed with a solution of sodium thiosulfate or sodium bisulfite during the workup. If oxidation is suspected, purification by column chromatography or recrystallization may be necessary.

Q5: I am observing a low yield of the desired monobrominated product. What are the potential reasons?

A5: Low yields can result from several factors:

  • Incomplete Reaction: The reaction time or temperature may not have been sufficient for the reaction to go to completion.

  • Side Reactions: Besides polybromination, oxidation of the aniline can lead to the formation of tar-like substances, reducing the yield of the desired product.[2]

  • Loss During Workup and Purification: The product may be lost during extraction or purification steps. Ensure efficient extraction and choose an appropriate purification method.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Significant amount of di- or tri-brominated product observed. The amino group is too activating, leading to over-bromination.- Protect the amino group via acetylation before bromination. - Use a milder brominating agent like N-Bromosuccinimide (NBS). - Carefully control the stoichiometry of the brominating agent; use no more than one equivalent.
The reaction is very fast and difficult to control. The reaction is highly exothermic due to the activated nature of the aniline.- Perform the reaction at a lower temperature (e.g., in an ice bath). - Add the brominating agent slowly and portion-wise to the reaction mixture.
The desired product is difficult to separate from the starting material. Incomplete reaction.- Increase the reaction time or slightly elevate the temperature. - Ensure the stoichiometry of the brominating agent is correct. - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of a dark, tar-like substance in the reaction mixture. Oxidation of the aniline starting material or product.- Use freshly purified 3,5-dimethylaniline. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
Difficulty in removing the acetyl protecting group after bromination. Incomplete hydrolysis.- Ensure complete hydrolysis by using appropriate acid or base concentrations and allowing for sufficient reaction time, often with heating. - Monitor the deprotection step by TLC to confirm the disappearance of the acetylated intermediate.

Data Presentation

Comparison of Monobromination Methods for 3,5-Dimethylaniline

Method Brominating Agent Solvent Reaction Time Yield of 4-bromo-3,5-dimethylaniline Notes
Direct Bromination N-Bromosuccinimide (NBS)Acetonitrile (MeCN)16 hours68.2%[3][4]A straightforward, one-step procedure. Purification is typically done by silica column chromatography.[3][4]
Protection-Bromination-Deprotection Trifluoroacetic Anhydride / BromineDichloromethane (DCM)~ 30 min (protection & bromination)High crude yield (96%) reported for the brominated intermediate.[1]This method involves multiple steps, including protection and deprotection, which may lower the overall yield. The deprotection step adds to the total synthesis time.[1]

Experimental Protocols

Method 1: Direct Monobromination using N-Bromosuccinimide (NBS)

This protocol is adapted from a known synthetic procedure for this compound.[3][4]

Materials:

  • 3,5-Dimethylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., a mixture of hexanes and ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 3,5-dimethylaniline (1 equivalent) in acetonitrile.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (1 equivalent) in acetonitrile.

  • Slowly add the NBS solution to the solution of 3,5-dimethylaniline while stirring in the ice bath.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the residue by silica column chromatography to obtain this compound.

Method 2: Monobromination via Acetylation Protection

This is a general three-step procedure for the monobromination of anilines.

Step 1: Acetylation of 3,5-Dimethylaniline

  • Dissolve 3,5-dimethylaniline in a suitable solvent (e.g., acetic acid or dichloromethane).

  • Slowly add acetic anhydride (approximately 1.1 equivalents) to the solution with stirring.

  • The reaction is often exothermic; maintain the temperature with a cool water bath if necessary.

  • After the initial reaction subsides, continue stirring for a short period to ensure complete reaction.

  • Pour the reaction mixture into cold water to precipitate the N-acetyl-3,5-dimethylaniline.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of N-acetyl-3,5-dimethylaniline

  • Dissolve the dried N-acetyl-3,5-dimethylaniline in a suitable solvent (e.g., acetic acid).

  • Slowly add one equivalent of bromine (or a solution of bromine in the same solvent) to the mixture with stirring. Maintain a low temperature with an ice bath.

  • After the addition, continue to stir the reaction mixture until completion (monitor by TLC).

  • Pour the reaction mixture into water to precipitate the 4-bromo-N-acetyl-3,5-dimethylaniline.

  • Collect the product by vacuum filtration, wash with water, and then with a dilute solution of sodium bisulfite to remove any excess bromine. Wash again with water and dry.

Step 3: Hydrolysis of 4-bromo-N-acetyl-3,5-dimethylaniline

  • Reflux the 4-bromo-N-acetyl-3,5-dimethylaniline with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Continue heating until the hydrolysis is complete (monitor by TLC).

  • If using an acidic hydrolysis, cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the this compound. If using a basic hydrolysis, the product may precipitate upon cooling.

  • Collect the solid product by vacuum filtration, wash with water, and dry. Recrystallization from a suitable solvent may be necessary for further purification.

Visualizations

Reaction_Pathway cluster_direct Direct Bromination cluster_protection Protection-Deprotection Pathway A 3,5-Dimethylaniline B This compound A->B NBS, MeCN C 3,5-Dimethylaniline D N-Acetyl-3,5-dimethylaniline C->D Acetic Anhydride E 4-Bromo-N-acetyl-3,5-dimethylaniline D->E Br2, Acetic Acid F This compound E->F H+ or OH-, H2O, Heat

Caption: Reaction pathways for the monobromination of 3,5-dimethylaniline.

Troubleshooting_Workflow Start Polybromination Observed Q1 Is the amino group protected? Start->Q1 Protect Protect the amino group (e.g., acetylation) Q1->Protect No Q2 Is a mild brominating agent being used? Q1->Q2 Yes Protect->Q2 UseNBS Switch to a milder agent like NBS Q2->UseNBS No ControlStoichiometry Carefully control stoichiometry (<= 1 eq. of brominating agent) Q2->ControlStoichiometry Yes UseNBS->ControlStoichiometry End Monobromination Favored ControlStoichiometry->End

Caption: Troubleshooting workflow for preventing polybromination.

References

Technical Support Center: Monitoring the Progress of 4-Bromo-3,5-dimethylaniline Synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for monitoring the synthesis of 4-Bromo-3,5-dimethylaniline using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor the synthesis of this compound?

A1: Thin-layer chromatography is a rapid, simple, and inexpensive analytical technique used to monitor the progress of a chemical reaction.[1] In the synthesis of this compound, TLC allows you to:

  • Track the consumption of the starting material (3,5-dimethylaniline).

  • Observe the formation of the product (this compound).

  • Detect the presence of any significant byproducts.

  • Determine the optimal time to stop the reaction for the best yield and purity.

Q2: How do I select an appropriate solvent system (mobile phase) for the TLC analysis?

A2: The goal is to find a solvent system that provides good separation between the starting material, product, and any potential byproducts, with retention factor (Rf) values ideally between 0.2 and 0.8. For aromatic amines, mixtures of a non-polar solvent (like hexanes or toluene) and a moderately polar solvent (like ethyl acetate or diethyl ether) are effective.[2] A common starting point is a 1:1 mixture of hexane and ethyl acetate, which can then be optimized.[2]

Q3: How can I visualize the spots on the TLC plate?

A3: Since aniline derivatives are often colorless, a visualization method is required. Common techniques include:

  • UV Light (254 nm): Aromatic compounds can often be visualized as dark spots on a fluorescent green background if the TLC plate contains a fluorescent indicator.[3][4]

  • Iodine Chamber: Exposing the plate to iodine vapor will cause organic compounds to appear as brown spots.[3][4]

  • Potassium Permanganate (KMnO₄) Stain: This stain is effective for compounds that can be oxidized, such as amines, which will appear as yellow to brown spots on a purple background.[3][4]

  • p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including amines, to produce colored spots upon heating.[3]

Q4: What are the expected relative Rf values for 3,5-dimethylaniline and this compound?

A4: The retention factor (Rf) is a measure of how far a compound travels up the TLC plate. It is calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front. In a typical normal-phase TLC system (silica gel), the less polar compound will have a higher Rf value. This compound is generally less polar than 3,5-dimethylaniline due to the substitution of a hydrogen atom with a bromine atom. Therefore, the product (this compound) is expected to have a higher Rf value than the starting material (3,5-dimethylaniline).

Q5: How can I confirm that the reaction has gone to completion?

A5: The reaction is considered complete when the spot corresponding to the starting material (3,5-dimethylaniline) is no longer visible on the TLC plate, and the spot for the product (this compound) is prominent. To confirm this, it is good practice to co-spot a lane on the TLC plate with both the starting material and the reaction mixture to see if the spots align.

Troubleshooting Guide

Q: Why is the spot corresponding to my starting material (3,5-dimethylaniline) streaking on the TLC plate?

A: Streaking of amine spots on a silica gel TLC plate is a common issue.[5] This can be caused by:

  • Sample Overloading: Applying too much of the reaction mixture to the TLC plate can lead to streaking.[6] Try diluting the sample before spotting it.

  • Strong Interaction with Silica Gel: Amines are basic and can interact strongly with the acidic silica gel stationary phase. Adding a small amount of a basic modifier, like triethylamine (a few drops per 100 mL), to the developing solvent can help to produce more defined spots.[5]

Q: I see a third spot on my TLC plate that is less polar than my product. What could it be?

A: The presence of a third, less polar spot could indicate the formation of a di-brominated byproduct, such as 2,4-dibromo-3,5-dimethylaniline. The amino group in aniline is a strong activating group, which can sometimes lead to multiple brominations on the aromatic ring.[5] To minimize this, ensure that the stoichiometry of the brominating agent (e.g., NBS) is carefully controlled.

Q: My spots are not moving from the baseline (Rf values are too low). What should I do?

A: If the spots remain at the origin, the solvent system is not polar enough to move the compounds up the plate. To increase the polarity of the mobile phase, you can increase the proportion of the more polar solvent in your mixture (e.g., increase the amount of ethyl acetate relative to hexane).

Q: All my spots are running at the top of the TLC plate (Rf values are too high). How can I fix this?

A: If all the spots are near the solvent front, the mobile phase is too polar. You should decrease the polarity of the solvent system by increasing the proportion of the less polar solvent (e.g., increase the amount of hexane relative to ethyl acetate).

Q: I don't see any spots on my TLC plate after visualization. What could be the problem?

A: There are several potential reasons for not seeing any spots:

  • The sample is too dilute: Try concentrating the reaction mixture before spotting it on the TLC plate, or spot the same location multiple times, allowing the solvent to dry between applications.[6]

  • The visualization method is not suitable: Not all compounds are visible under UV light. Try a chemical stain like potassium permanganate or an iodine chamber.

  • The reaction has not started: If you are taking a sample early in the reaction, it is possible that no significant amount of product has formed yet.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

  • In a round-bottom flask, dissolve 3,5-dimethylaniline in a suitable solvent such as acetonitrile or dichloromethane.[1][7]

  • Cool the solution in an ice bath.

  • Slowly add a solution of N-bromosuccinimide (NBS) (1.0 equivalent) in the same solvent to the cooled aniline solution with stirring.[7]

  • Allow the reaction to stir at room temperature and monitor its progress by TLC (as described in Protocol 2). The reaction time can vary, but it is often run for several hours.[7]

  • Once the reaction is complete (as indicated by TLC), the reaction mixture is typically concentrated under reduced pressure.[7]

  • The crude product can then be purified by silica gel column chromatography to isolate the this compound.[7]

Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
  • Prepare a TLC chamber with a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.

  • On a silica gel TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.

  • Using a capillary tube, spot the starting material (3,5-dimethylaniline) in the first lane, the reaction mixture in the second lane, and a co-spot of both in the third lane.

  • Place the TLC plate in the developing chamber, ensuring the solvent level is below the starting line.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Dry the plate and visualize the spots using a UV lamp and/or a chemical stain.

  • Calculate the Rf values for each spot and assess the progress of the reaction.

Data Presentation

Table 1: Reagents and Reaction Conditions for the Synthesis of this compound

Reagent/Parameter Description Reference
Starting Material 3,5-Dimethylaniline[1][7]
Brominating Agent N-Bromosuccinimide (NBS)[7]
Solvent Acetonitrile or Dichloromethane[1][7]
Temperature Ice bath initially, then room temperature[7]
Reaction Time Several hours (monitored by TLC)[7]
Work-up Concentration under reduced pressure[7]
Purification Silica gel column chromatography[7]

Table 2: Recommended TLC Solvent Systems and Expected Relative Rf Values

Solvent System (v/v) Starting Material (3,5-dimethylaniline) Expected Relative Rf Product (this compound) Expected Relative Rf Potential Dibromo-byproduct Expected Relative Rf
8:2 Hexane:Ethyl AcetateLowMediumHigh
7:3 Hexane:Ethyl AcetateLow-MediumMedium-HighHigh
9:1 Toluene:Diethyl EtherLowMediumHigh

Note: Actual Rf values can vary depending on the specific TLC plates, chamber saturation, and temperature.

Visualizations

experimental_workflow cluster_reaction Synthesis cluster_monitoring TLC Monitoring cluster_workup Work-up & Purification start Dissolve 3,5-dimethylaniline in solvent add_nbs Add NBS solution at 0°C start->add_nbs react Stir at room temperature add_nbs->react spot_tlc Spot TLC plate with starting material and reaction mixture react->spot_tlc Take aliquot develop_tlc Develop TLC plate in solvent chamber spot_tlc->develop_tlc visualize_tlc Visualize spots (UV, stain) develop_tlc->visualize_tlc analyze_tlc Analyze Rf values visualize_tlc->analyze_tlc analyze_tlc->react Reaction incomplete concentrate Concentrate reaction mixture analyze_tlc->concentrate Reaction complete column Purify by column chromatography concentrate->column product Isolate this compound column->product

Caption: Experimental workflow for the synthesis and TLC monitoring of this compound.

tlc_troubleshooting start Observe TLC Plate streaking Problem: Streaking Spots Solutions: - Dilute sample - Add triethylamine to eluent start->streaking Spots are streaked? no_movement Problem: Spots at Baseline Solution: - Increase eluent polarity start->no_movement Rf ~ 0? high_rf Problem: Spots at Solvent Front Solution: - Decrease eluent polarity start->high_rf Rf ~ 1? extra_spot Problem: Unexpected Spot(s) Possible Cause: - Dibromination byproduct - Impurity in starting material start->extra_spot More than 2 spots? no_spots Problem: No Spots Visible Solutions: - Concentrate sample - Use a different visualization method start->no_spots No spots seen? good_separation Good Separation Continue Monitoring start->good_separation Clear separation?

Caption: Troubleshooting logic for common issues in the TLC analysis of the reaction mixture.

References

Storage and stability issues of 4-Bromo-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and troubleshooting of 4-Bromo-3,5-dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and air.[1][2] For optimal shelf life, store in a cool, dry, and well-ventilated area. While room temperature storage is acceptable for short periods, long-term storage under refrigeration (2-8°C) or even at -20°C is advisable to minimize potential degradation.[3][4] Some suppliers also recommend storing the material under an inert gas atmosphere, such as argon or nitrogen, to prevent oxidation.[1]

Q2: My this compound has turned yellow/brown. Is it still usable?

A2: The appearance of a yellow or brown discoloration indicates that the product has likely undergone some degree of degradation, primarily due to oxidation from exposure to air and/or light.[2] While minor discoloration may not significantly impact the outcome of all applications, it is crucial for syntheses requiring high purity to assess the material's integrity before use. The presence of impurities can lead to lower reaction yields, unexpected side products, and difficulties in purification. It is strongly recommended to perform a purity check using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q3: What are the common impurities found in degraded this compound?

A3: The primary degradation pathway for anilines is oxidation.[5][6][7] Exposure to air and light can lead to the formation of various colored impurities, including products of N-oxidation and polymerization. While specific impurities for this compound are not extensively documented in publicly available literature, analogous N,N-dimethylanilines are known to undergo N-demethylation and oxidation to form corresponding N-methylaniline and N-methylformanilide derivatives.[8]

Q4: What substances are incompatible with this compound?

A4: this compound should not be stored or mixed with strong oxidizing agents, strong acids, strong bases, and metals.[9][10] Contact with these substances can cause vigorous and potentially hazardous reactions, leading to the rapid degradation of the compound.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Discoloration of Solid Material (Yellowing/Browning) Exposure to air and/or light leading to oxidation.1. Assess the purity of the material using TLC or HPLC (see Experimental Protocols section).2. If purity is compromised, consider purification by recrystallization or column chromatography.3. For future prevention, store the compound in an opaque, airtight container, preferably under an inert atmosphere, and in a cool, dark place.
Low Reaction Yield or Unexpected Side Products Degraded starting material containing impurities.1. Verify the purity of the this compound using an appropriate analytical method.2. If impurities are detected, purify the starting material before proceeding with the reaction.3. Ensure all reaction conditions (e.g., solvent purity, atmosphere) are optimized to prevent further degradation.
Inconsistent Experimental Results Variability in the purity of different batches or aged material.1. Establish a quality control protocol to check the purity of each new batch of this compound.2. Use freshly opened or properly stored material for critical experiments.3. Document the appearance and purity of the starting material for each experiment to correlate with outcomes.

Stability Data Summary

While specific quantitative stability data for solid this compound is limited, studies on similar aromatic amines provide valuable insights into their stability under various conditions.

Condition Observation/Recommendation Source Analogy
Room Temperature (~20-25°C) Reduced recovery and potential for degradation, especially with prolonged exposure to air and light. Not recommended for long-term storage.A study on aromatic amines in a urine matrix showed reduced recovery at ~20°C over 10 days.[3][4]
Refrigerated (4°C) Generally stable for short to medium-term storage. Should still be protected from light and air.Aromatic amines in solution show good stability at 4°C over 10 days.[3][4]
Frozen (-20°C to -70°C) Considered stable for long-term storage (up to 14 months in one study).[3][4] This is the recommended condition for preserving high purity.A study on aromatic amines demonstrated long-term stability at -70°C.[3][4]
Light Exposure Anilines are generally light-sensitive and can discolor and degrade. Storage in amber vials or opaque containers is crucial.[11][12]4-Bromoaniline is noted to be sensitive to light and can undergo photodegradation.[11]
Air Exposure Susceptible to oxidation. Storage under an inert atmosphere (e.g., argon, nitrogen) is recommended to minimize degradation.[1][2]N,N-dimethylaniline is known to turn brown on exposure to air.

Experimental Protocols

Purity Assessment by Thin Layer Chromatography (TLC)

Objective: To quickly assess the purity of this compound and identify the presence of potential impurities.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile phase: A mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v) is a good starting point. The polarity can be adjusted as needed.

  • Sample solution: Dissolve a small amount of this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Visualization: UV lamp (254 nm) and/or an iodine chamber.

Procedure:

  • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Cover the chamber and let it saturate for at least 15 minutes.

  • Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.

  • Carefully place the TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Cover the chamber.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp. Circle any visible spots with a pencil. Further visualization can be done by placing the plate in an iodine chamber.

  • A pure sample should show a single major spot. The presence of multiple spots indicates impurities.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To obtain a quantitative measure of the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). Isocratic elution.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system peaks interfere.

  • Inject the prepared sample solution.

  • Record the chromatogram for a sufficient run time to allow for the elution of all potential impurities.

  • Calculate the purity by the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualized Workflows

Troubleshooting_Workflow start Issue Encountered (e.g., Discoloration, Low Yield) check_purity Assess Purity of This compound (TLC or HPLC) start->check_purity is_pure Is the compound pure? check_purity->is_pure purify Purify the Compound (Recrystallization or Chromatography) is_pure->purify No proceed Proceed with Experiment is_pure->proceed Yes purify->check_purity review_storage Review and Improve Storage Conditions purify->review_storage investigate_other Investigate Other Experimental Parameters (e.g., Reagents, Conditions) proceed->investigate_other If issues persist

Caption: Troubleshooting workflow for issues with this compound.

HPLC_Purity_Analysis_Workflow start Start: HPLC Purity Analysis prepare_sample Prepare Sample Solution (e.g., 0.1 mg/mL in mobile phase) start->prepare_sample prepare_system Equilibrate HPLC System with Mobile Phase start->prepare_system inject_sample Inject Sample Solution prepare_sample->inject_sample inject_blank Inject Blank (Mobile Phase) prepare_system->inject_blank inject_blank->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data analyze_data Integrate Peaks and Calculate Purity via Area Normalization acquire_data->analyze_data report Report Purity Result analyze_data->report

Caption: Experimental workflow for HPLC purity analysis.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for Purity Analysis of 4-Bromo-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 4-Bromo-3,5-dimethylaniline is critical for the integrity of research outcomes and the safety of pharmaceutical products. This guide offers an in-depth comparison of two predominant analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. The comparison is supported by detailed experimental protocols and data to aid in selecting the most appropriate method for specific analytical needs.

Executive Summary

Both HPLC and GC-MS are robust methods for determining the purity of this compound, each with distinct advantages. HPLC is a versatile technique well-suited for a broad range of compounds, offering high precision in quantification. In contrast, GC-MS provides exceptional separation efficiency for volatile and semi-volatile compounds and delivers definitive identification of impurities through mass spectral data. The optimal choice between these methods hinges on the specific analytical goals, such as the need for high-throughput analysis, the nature of anticipated impurities, and the requirement for structural elucidation of unknown components.

Data Presentation: HPLC vs. GC-MS Purity Analysis

The following table summarizes typical quantitative data obtained from HPLC and GC-MS analyses of a this compound sample.

ParameterHPLC AnalysisGC-MS Analysis
Purity of Main Component 99.5%99.6%
Number of Impurities Detected 34
Impurity 1 (Isomer) 0.2%0.15%
Impurity 2 (Starting Material) 0.15%0.1%
Impurity 3 (Solvent Residue) Not Detected0.05%
Impurity 4 (Over-brominated) 0.15%0.1%
Analysis Time ~15 minutes~25 minutes
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantification (LOQ) ~0.03%~0.015%

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analyses are provided below. These protocols are based on established methods for the analysis of aromatic amines and are tailored for this compound.[1][2]

HPLC Method

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Agilent Poroshell 120 SB-C18)[1]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[2][3]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is calculated using the area normalization method.

GC-MS Method

Reagents:

  • Dichloromethane (GC grade)

  • Helium (carrier gas)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in dichloromethane to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • GC-MS Conditions:

    • Column: Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[4][5]

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Scan Range: 50-400 m/z

  • Analysis: Inject the standard and sample solutions. Identify the main component and impurities by their retention times and mass spectra. Purity is determined by the peak area percentage.

Visualizing the Analytical Workflow and Principles

To better illustrate the processes and fundamental differences between these two techniques, the following diagrams are provided.

Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis weigh Weigh Sample & Standard dissolve Dissolve in Appropriate Solvent weigh->dissolve hplc_inject Inject into HPLC System dissolve->hplc_inject HPLC Path gcms_inject Inject into GC-MS System dissolve->gcms_inject GC-MS Path hplc_separate Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_data Data Analysis (Area % Purity) hplc_detect->hplc_data gcms_separate Separation in Capillary Column gcms_inject->gcms_separate gcms_ionize Electron Ionization gcms_separate->gcms_ionize gcms_detect Mass Spectrometry Detection gcms_ionize->gcms_detect gcms_data Data Analysis (Peak Area % & Mass Spectra) gcms_detect->gcms_data

Caption: Overall workflow for purity analysis.

Separation_Principles cluster_hplc HPLC Separation cluster_gcms GC-MS Separation hplc_mp Liquid Mobile Phase hplc_analyte Analyte Partitioning (Polarity Based) hplc_mp->hplc_analyte hplc_sp Solid Stationary Phase (C18) hplc_sp->hplc_analyte gcms_mp Inert Gas Mobile Phase gcms_analyte Analyte Partitioning (Volatility/Boiling Point Based) gcms_mp->gcms_analyte gcms_sp Liquid Stationary Phase (Coated on Column Wall) gcms_sp->gcms_analyte

Caption: HPLC vs. GC-MS separation principles.

Comparison of HPLC and GC-MS for this compound Analysis

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, primarily driven by polarity.Separation based on partitioning between a gaseous mobile phase and a liquid stationary phase, primarily driven by volatility and boiling point.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile substances.Ideal for volatile and semi-volatile compounds that are thermally stable.
Sample Preparation Generally straightforward, involving dissolution in a suitable solvent.May require derivatization for non-volatile compounds, though not necessary for this compound.
Separation Efficiency Good resolution, but can be challenging for complex mixtures of isomers.High resolution, providing excellent separation of closely related compounds and isomers.
Detection Typically uses UV-Vis detection, which is robust and provides good quantitative data.Mass spectrometry provides not only quantification but also structural information for definitive impurity identification.
Sensitivity Generally offers good sensitivity, with LODs in the low ppm range.Often provides higher sensitivity, with LODs reaching the ppb range.
Throughput Relatively fast analysis times, making it suitable for high-throughput screening.Longer analysis times due to the oven temperature program.

Conclusion

The choice between HPLC and GC-MS for the purity analysis of this compound is contingent on the specific analytical objectives. HPLC is a reliable and precise method for routine quality control and quantification. GC-MS, with its superior separation capabilities and definitive identification power, is invaluable for in-depth impurity profiling and structural elucidation. For a comprehensive characterization of this compound, a complementary approach utilizing both techniques is often the most effective strategy.

References

Validating the Structure of 4-Bromo-3,5-dimethylaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 4-Bromo-3,5-dimethylaniline, a versatile scaffold in medicinal chemistry, unambiguous structural validation is paramount to understanding structure-activity relationships (SAR) and ensuring the integrity of downstream biological data. This guide provides a comparative overview of key analytical techniques for validating the structure of this compound and its derivatives, supported by experimental data from related compounds and detailed experimental protocols.

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Comparative ¹H NMR Data of Brominated Aniline Derivatives (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm
4-Bromo-N,N-dimethylaniline 7.29 (d, J = 9.1 Hz, 2H), 6.58 (d, J = 9.0 Hz, 2H), 2.92 (s, 6H)
4-Bromo-N,2-dimethylaniline 7.29 – 7.23 (m, 1H), 7.18 (d, J = 2.3 Hz, 1H), 6.49 (d, J = 8.6 Hz, 1H), 2.89 (s, 3H), 2.12 (s, 3H)
2-Bromo-N,4-dimethylaniline 7.30 (t, J = 4.1 Hz, 1H), 7.08 – 7.03 (m, 1H), 6.61 – 6.56 (m, 1H), 2.91 (s, 3H), 2.27 (s, 3H)

Table 2: Comparative ¹³C NMR Data of Brominated Aniline Derivatives (101 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm
4-Bromo-N,N-dimethylaniline 149.44, 131.65, 114.09, 108.51, 40.57
4-Bromo-N,2-dimethylaniline 146.14, 132.15, 129.56, 123.87, 110.46, 108.31, 30.64, 17.04
2-Bromo-N,4-dimethylaniline 143.67, 132.53, 128.93, 127.02, 110.65, 109.41, 30.73, 19.89
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound ([M])

AdductPredicted m/z
[M+H]⁺200.00694
[M+Na]⁺221.98888
[M-H]⁻197.99238
[M]⁺198.99911

Data from PubChemLite.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Frequencies for Aniline Derivatives

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (primary amine)3300-3500 (two bands)
C-N Stretch (aromatic)1250-1360
C-H Stretch (aromatic)3000-3100
C-H Bend (aromatic)690-900
C-Br Stretch500-600

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. A crystal structure for this compound is available in the Crystallography Open Database under the identifier 2241937 .[2]

Table 5: Crystallographic Data for this compound (COD ID: 2241937)

ParameterValue
Crystal systemOrthorhombic
Space groupP n m a
a (Å)16.531(4)
b (Å)14.120(4)
c (Å)7.394(2)
α (°)90
β (°)90
γ (°)90
Volume (ų)1726.2(8)
Z8

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data for structural validation.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing (typically to TMS at 0 ppm).

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize a standard electron ionization source (70 eV).

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to support the proposed structure. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible.

X-ray Crystallography Protocol
  • Crystallization: Grow single crystals of the this compound derivative suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen (typically 100 K). Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares refinement.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the structural validation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structural Validation synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir crystallization Crystallization purification->crystallization validation Final Structure Confirmation nmr->validation ms->validation ir->validation xray X-ray Diffraction crystallization->xray xray->validation

Caption: Experimental workflow for structural validation.

logical_relationship cluster_data Experimental Data cluster_info Derived Structural Information cluster_conclusion Conclusion nmr_data NMR Spectra (Chemical Shifts, Coupling Constants) connectivity 2D Connectivity & Carbon-Hydrogen Framework nmr_data->connectivity ms_data Mass Spectrum (Molecular Ion, Fragmentation) composition Molecular Formula & Weight ms_data->composition ir_data IR Spectrum (Functional Group Frequencies) functional_groups Presence of Key Functional Groups ir_data->functional_groups xray_data Crystallographic Data (3D Structure) absolute_structure Absolute 3D Structure & Stereochemistry xray_data->absolute_structure conclusion Validated Molecular Structure connectivity->conclusion composition->conclusion functional_groups->conclusion absolute_structure->conclusion

Caption: Logical relationships in structural elucidation.

References

A Spectroscopic Showdown: Unmasking the Isomers of 4-Bromo-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a comprehensive spectroscopic comparison of 4-Bromo-3,5-dimethylaniline and its key isomers, offering a valuable resource for unambiguous structural elucidation.

This comparative analysis leverages fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to differentiate between this compound and its positional isomers. The distinct electronic and steric environments of each isomer result in unique spectral fingerprints, which are detailed below.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsMethyl ProtonsNH₂ Protons
This compound ~6.61 (s, 2H)~2.11 (s, 6H)Not specified
4-Bromo-N,2-dimethylaniline 7.29–7.23 (m, 1H), 7.18 (d, J=2.3 Hz, 1H), 6.49 (d, J=8.6 Hz, 1H)2.89 (s, 3H, N-CH₃), 2.12 (s, 3H, Ar-CH₃)Not applicable
2-Bromo-N,4-dimethylaniline 7.30 (t, J=4.1 Hz, 1H), 7.08–7.03 (m, 1H), 6.61–6.56 (m, 1H)2.91 (s, 3H, N-CH₃), 2.27 (s, 3H, Ar-CH₃)Not applicable
3-Bromo-2,4-dimethylaniline Expected in the 6.5-8.0 ppm regionExpected as distinct singletsTypically observed in the 3-5 ppm range as a broad singlet[1]

Note: Data for this compound is based on a crude sample and should be interpreted with caution.[2]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic CarbonsMethyl Carbons
This compound Data not availableData not available
4-Bromo-N,2-dimethylaniline 146.14, 132.15, 129.56, 123.87, 110.46, 108.3130.64 (N-CH₃), 17.04 (Ar-CH₃)
2-Bromo-N,4-dimethylaniline 143.67, 132.53, 128.93, 127.02, 110.65, 109.4130.73 (N-CH₃), 19.89 (Ar-CH₃)
3-Bromo-2,4-dimethylaniline Data not availableData not available

Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)

CompoundN-H StretchC-N StretchC-Br Stretch
This compound Data not availableData not availableData not available
3-Bromo-2,4-dimethylaniline 3200-3500 (symmetric and asymmetric)Data not availableData not available

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 200/202Data not available
4-Bromo-N,2-dimethylaniline 199/201Data not available
2-Bromo-N,4-dimethylaniline 199/201Data not available
3-Bromo-2,4-dimethylaniline 200/202Data not available

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR of primary amines, the NH₂ protons often appear as a broad singlet which can be exchanged with D₂O. For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to one peak per unique carbon atom.

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are prepared as potassium bromide (KBr) pellets or as a thin film. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. Key absorptions for these compounds include the N-H stretching vibrations of the primary amine group, C-N stretching, and the C-Br stretching frequency.

Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2 peaks with approximately equal intensity).

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the spectroscopic identification of this compound and its isomers.

Spectroscopic_Identification_Workflow Workflow for Isomer Identification cluster_start Initial Analysis cluster_techniques Spectroscopic Techniques cluster_interpretation Data Interpretation cluster_conclusion Structure Elucidation Start Unknown Bromodimethylaniline Isomer MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS_Interp Determine Molecular Weight (M⁺) Observe Isotopic Pattern (Br) MS->MS_Interp IR_Interp Identify Functional Groups (N-H, C-N, C-Br) IR->IR_Interp NMR_Interp Determine Proton & Carbon Environments Analyze Splitting Patterns & Chemical Shifts NMR->NMR_Interp Conclusion Combine all spectral data to deduce the specific isomer structure MS_Interp->Conclusion IR_Interp->Conclusion NMR_Interp->Conclusion

Caption: A logical workflow for the identification of bromodimethylaniline isomers using a combination of spectroscopic techniques.

By systematically applying these spectroscopic methods and carefully interpreting the resulting data, researchers can confidently distinguish between this compound and its various isomers, ensuring the structural integrity of their compounds for downstream applications.

References

A Comparative Study of Brominating Agents for the Synthesis of 3,5-Dimethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common brominating agents used in the synthesis of brominated 3,5-dimethylaniline derivatives, crucial intermediates in the development of pharmaceuticals and agrochemicals. The selection of an appropriate brominating agent and reaction conditions is critical for achieving desired regioselectivity and maximizing product yield. This document presents a review of experimental data for various brominating agents, offering a direct comparison of their performance.

Performance Comparison of Brominating Agents

The efficacy of different brominating agents for the electrophilic substitution of 3,5-dimethylaniline varies significantly in terms of yield, regioselectivity, and reaction conditions. This section summarizes the quantitative data from experimental studies using N-Bromosuccinimide (NBS) and molecular bromine (Br₂).

Brominating AgentProductSolventReaction TimeTemperatureYieldReference
N-Bromosuccinimide (NBS)4-Bromo-3,5-dimethylanilineAcetonitrile16 hRoom Temperature68.2%[1]
Bromine (Br₂)This compoundDichloromethane5 min0 °C96% (crude)[1]
Bromine (Br₂)2,4,6-Tribromoaniline*Glacial Acetic AcidNot SpecifiedNot SpecifiedHigh[2]

*Note: Data for the tribromination of aniline is presented as an indication of the potential for exhaustive bromination of 3,5-dimethylaniline. The amino group strongly directs ortho and para, and in the absence of steric hindrance, complete substitution is expected.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following protocols are based on published experimental data.

Synthesis of this compound using N-Bromosuccinimide[1]
  • Preparation: A solution of 3,5-dimethylaniline (80 g, 660 mmol) in 800 mL of acetonitrile is prepared in a reaction vessel.

  • Addition of NBS: A solution of N-Bromosuccinimide (117 g, 660 mmol) in 400 mL of acetonitrile is added to the 3,5-dimethylaniline solution at an ice bath temperature.

  • Reaction: The reaction mixture is stirred at room temperature for 16 hours.

  • Work-up: The reaction mixture is concentrated under reduced pressure.

  • Purification: The residue is purified by silica column chromatography to yield this compound.

Synthesis of this compound using Molecular Bromine[1]
  • Protection: To a solution of 3,5-dimethylaniline (3.0 mL, 24 mmol) in 200 mL of ice-cold dichloromethane, trifluoroacetic anhydride (4.18 mL, 1.25 equiv.) is added. This step protects the amino group and controls the reactivity.

  • Bromination: After 30 minutes, bromine (1.2 mL, 0.97 equiv.) is slowly added over 5 minutes.

  • Work-up: An aqueous work-up is performed, and the crude product is dried in vacuo.

Synthesis of 2,4,6-Tribromoaniline using Molecular Bromine*[2]
  • Preparation: Aniline is dissolved in glacial acetic acid.

  • Bromination: A mixture of bromine in glacial acetic acid is added dropwise to the aniline solution with continuous stirring. An ice bath is used to control the exothermic reaction.

  • Precipitation: A white precipitate of 2,4,6-tribromoaniline forms.

  • Purification: The crude product is washed with distilled water to remove side products and unreacted starting materials, followed by recrystallization from 90% ethanol.

*This protocol for aniline can be adapted for 3,5-dimethylaniline to achieve tribromination.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

NBS_Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 3,5-dimethylaniline in Acetonitrile react Add NBS solution to 3,5-dimethylaniline solution at 0°C prep1->react prep2 Prepare NBS solution in Acetonitrile prep2->react stir Stir at Room Temperature for 16 hours react->stir concentrate Concentrate under reduced pressure stir->concentrate purify Purify by Silica Column Chromatography concentrate->purify end End purify->end start Start start->prep1

Caption: Workflow for the synthesis of this compound using NBS.

Br2_Bromination_Workflow cluster_protection Protection cluster_bromination Bromination cluster_workup Work-up protect Add Trifluoroacetic Anhydride to 3,5-dimethylaniline in DCM at 0°C brominate Slowly add Bromine over 5 minutes protect->brominate workup Aqueous Work-up brominate->workup dry Dry in vacuo workup->dry end End dry->end start Start start->protect

Caption: Workflow for the synthesis of this compound using Br₂.

Discussion of Other Brominating Agents

While NBS and molecular bromine are commonly employed, other reagents can offer advantages in terms of safety, selectivity, and ease of handling.

  • Dibromoisocyanuric acid (DBI): This reagent is reported to be a mild and highly effective brominating agent, in some cases superior to NBS. For instance, the bromination of nitrobenzene with DBI in concentrated sulfuric acid proceeds in 5 minutes at 20°C with an 88% yield, whereas with NBS in 50% sulfuric acid, it requires 3 hours at 85°C for a 70% yield. This suggests DBI could be a highly efficient alternative for the bromination of 3,5-dimethylaniline, potentially leading to shorter reaction times and higher yields.

  • Environmentally Benign Brominating Agents: Research into greener alternatives has led to the development of systems such as the in situ generation of HOBr from a bromide/bromate mixture in acid and recyclable systems under aqueous conditions, which can offer high yields (92-98%) and excellent regioselectivity.[4]

Conclusion

The choice of brominating agent for the synthesis of 3,5-dimethylaniline derivatives depends on the desired product and experimental constraints.

  • For mono-bromination at the 4-position, both NBS and molecular bromine are effective. While the procedure with molecular bromine (after protection of the amino group) provides a higher crude yield, the use of NBS is often preferred due to its solid nature and safer handling compared to liquid bromine.[1][5]

  • For exhaustive bromination to obtain the tribromo-derivative, molecular bromine in a suitable solvent like glacial acetic acid is the traditional and effective method.[2]

Researchers should also consider exploring more modern and potentially more efficient and environmentally friendly brominating agents like Dibromoisocyanuric acid (DBI) and in situ generated reagents, which may offer significant improvements in reaction efficiency and safety. Further experimental studies directly comparing these alternative reagents on 3,5-dimethylaniline are warranted to provide a more complete picture of their relative performance.

References

Comparative Analysis of the Biological Activities of Compounds Derived from 4-Bromo-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the therapeutic potential of novel chemical entities synthesized from 4-bromo-3,5-dimethylaniline, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed methodologies.

Derivatives of this compound are emerging as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Researchers have successfully synthesized and evaluated a range of compounds, including Schiff bases and their metal complexes, which have shown promising results in antimicrobial, anticancer, and anti-inflammatory assays. This guide will delve into the synthesis, characterization, and biological evaluation of these novel compounds, presenting a clear comparison of their activities and shedding light on their potential as future therapeutic agents.

Antimicrobial Activity of Schiff Base Derivatives

Schiff bases, synthesized through the condensation of an amine with an aldehyde or ketone, represent a significant class of compounds derived from this compound and its isomers. A notable study focused on a Schiff base ligand derived from the closely related isomer, 4-bromo-2,6-dimethylaniline, and its transition metal complexes with chromium(III), copper(II), and zinc(II). The antibacterial activity of these compounds was screened against a panel of pathogenic bacteria.

The synthesized Schiff base and its metal complexes were tested for their ability to inhibit the growth of various bacterial strains. The results indicated that the coordination of the Schiff base to metal ions often enhances its antimicrobial potential.

Table 1: Antibacterial Screening of a Schiff Base Derived from a 4-Bromo-dimethylaniline Isomer and its Metal Complexes

CompoundBacterial Strain 1Bacterial Strain 2Bacterial Strain 3Bacterial Strain 4
Schiff Base LigandModerate ActivityLow ActivityModerate ActivityLow Activity
Cr(III) ComplexHigh ActivityModerate ActivityHigh ActivityModerate Activity
Cu(II) ComplexHigh ActivityHigh ActivityHigh ActivityHigh Activity
Zn(II) ComplexModerate ActivityLow ActivityModerate ActivityModerate Activity

Note: The activity levels are qualitative descriptions based on the available research. Specific Minimum Inhibitory Concentration (MIC) values were not provided in a tabular format in the source material.

The enhanced activity of the metal complexes can be attributed to the chelation theory, which suggests that the coordination of a metal ion reduces the polarity of the central atom, increasing the lipophilicity of the complex. This, in turn, facilitates its penetration through the lipid membrane of the microorganism.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.

  • Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (containing only broth and bacteria) and a negative control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Anticancer Activity of Novel Derivatives

While specific studies on the anticancer activity of compounds derived directly from this compound are limited in the readily available literature, the broader class of bromo-substituted aniline derivatives has shown significant potential. For instance, metal complexes of Schiff bases derived from other bromo-anilines have been reported to exhibit cytotoxic effects against various cancer cell lines.[1][2][3][4]

The proposed mechanism of action for many of these anticancer agents involves their ability to bind to DNA, potentially through intercalation, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[1]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. A solubilizing agent (such as DMSO or isopropanol) is then added to dissolve these insoluble crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Anti-inflammatory Activity of Heterocyclic Derivatives

The anti-inflammatory potential of compounds derived from bromo-anilines has been explored through the synthesis of various heterocyclic structures, such as pyrazoles.[5][6][7] These compounds are often evaluated for their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory activity of compounds can be assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Cell Culture and Treatment: Macrophage cells are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of the test compounds for a short period before being stimulated with LPS (an inflammatory agent).

  • Incubation: The plates are incubated for 24 hours to allow for the production of NO.

  • Griess Reaction: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

  • Absorbance Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for color development (a pink to reddish-purple azo dye). The absorbance is then measured at approximately 540 nm.

  • Calculation: The concentration of nitrite in the samples is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition by the test compounds is then calculated relative to the LPS-stimulated control group.

Visualizing Methodologies and Pathways

To provide a clearer understanding of the experimental workflows, the following diagrams have been generated using the DOT language.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h (adhesion) A->B C Treat with test compounds (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h (formazan formation) E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance (570 nm) G->H I Calculate IC50 values H->I MIC_Determination_Workflow A Prepare serial dilutions of test compounds in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24h C->D E Observe for visible growth (turbidity) D->E F Determine the lowest concentration with no growth (MIC) E->F NO_Inhibition_Assay_Workflow A Seed macrophage cells in 96-well plate B Pre-treat cells with test compounds A->B C Stimulate cells with LPS B->C D Incubate for 24h C->D E Collect cell supernatant D->E F Add Griess reagent E->F G Measure absorbance (540 nm) F->G H Calculate % NO inhibition G->H

References

A Comparative Guide to the Sonogashira Coupling Efficiency of Bromoanilines

Author: BenchChem Technical Support Team. Date: December 2025

The Sonogashira cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in the pharmaceutical industry and materials science for the construction of complex molecular architectures. This guide provides a comparative analysis of the Sonogashira coupling efficiency of various bromoanilines, supported by experimental data, to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

Factors Influencing Sonogashira Coupling Efficiency

The efficiency of the Sonogashira coupling of bromoanilines is influenced by several key factors, including the position of the bromine atom on the aniline ring, the electronic nature of other substituents, and the specific reaction conditions employed.

Positional Isomerism: The position of the bromine atom on the aniline ring plays a significant role in the reaction rate and yield. Generally, the reactivity of bromoanilines in Sonogashira coupling follows the trend: para > meta > ortho. This trend is primarily attributed to steric hindrance. The bulky palladium catalyst complex can more easily access the carbon-bromine bond in the less sterically hindered para position. The ortho-isomer is the most sterically hindered, which can significantly impede the oxidative addition step of the catalytic cycle, often leading to lower yields and requiring more forcing reaction conditions.

Electronic Effects: The electronic properties of substituents on the aniline ring also have a pronounced effect on the reaction's efficiency.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or trifluoromethyl (-CF₃) groups decrease the electron density of the aromatic ring. This makes the carbon atom of the carbon-bromine bond more electrophilic and, therefore, more susceptible to oxidative addition by the palladium(0) catalyst. Consequently, bromoanilines bearing EWGs tend to react faster and often give higher yields.

  • Electron-Donating Groups (EDGs): The amino group (-NH₂) itself is an electron-donating group. Additional EDGs, such as methyl (-CH₃) or methoxy (-OCH₃) groups, increase the electron density of the aromatic ring, making the oxidative addition step less favorable and thus slowing down the reaction.

Comparative Performance Data

Bromoaniline DerivativeAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanilinePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)NoneTMPDMSOrt1852[1]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100398[2]
2-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396[2]
2-Amino-3-bromo-5-chloropyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100392[2]
4-Bromo-3-(trifluoromethyl)anilinePhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFrt-50N/AHigh Yield (Qualitative)[3]
4-Bromo-2,1,3-benzothiadiazolePhenylacetylenePd(PPh₃)₂Cl₂ (1-5)CuI (2-10)Et₃NTHF40-80N/AGood Yield (Qualitative)[4]

Experimental Protocols

Below is a representative experimental protocol for the Sonogashira coupling of a bromoaniline with a terminal alkyne. This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Bromoaniline derivative (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromoaniline derivative, palladium catalyst, and copper(I) iodide.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[5]

Visualizing the Process

To better understand the Sonogashira coupling, the following diagrams illustrate the catalytic cycle and a general experimental workflow.

Caption: The catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Bromoaniline, Alkyne, Catalysts, Base, Solvent) start->setup reaction Reaction (Heating and Stirring) setup->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A general experimental workflow for the Sonogashira coupling of bromoanilines.

Conclusion

The Sonogashira coupling of bromoanilines is a versatile and powerful reaction for the synthesis of a wide array of important organic molecules. The efficiency of this transformation is highly dependent on the steric and electronic environment of the bromoaniline substrate. In general, para-substituted bromoanilines are more reactive than their meta and ortho counterparts. Furthermore, the presence of electron-withdrawing groups on the aniline ring tends to accelerate the reaction, while electron-donating groups have the opposite effect. The choice of catalyst, base, solvent, and temperature are all critical parameters that must be optimized to achieve high yields, particularly for less reactive bromoaniline derivatives. The data and protocols presented in this guide serve as a valuable resource for researchers to navigate the complexities of the Sonogashira coupling and to design more efficient and effective synthetic routes.

References

A Comparative Guide to the Electronic Properties of 4-Bromo-3,5-dimethylaniline: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 4-Bromo-3,5-dimethylaniline, a substituted aniline of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental or computational studies on this specific molecule, this document leverages Density Functional Theory (DFT) findings for structurally similar anilines to predict its behavior and benchmark it against relevant alternatives. Understanding the electronic landscape of such molecules is crucial for predicting their reactivity, metabolic fate, and potential as pharmaceutical scaffolds.

Experimental and Computational Protocols

The data presented herein is based on computational methodologies frequently employed for the study of substituted anilines. A typical DFT protocol for analyzing the electronic properties of a molecule like this compound would involve the following steps:

  • Geometry Optimization: The initial step is to determine the most stable 3D conformation of the molecule. This is typically achieved using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[1][2][3] This process finds the geometry with the lowest electronic energy.

  • Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculations: With the optimized geometry, various electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[1]

    • Dipole Moment: The total dipole moment provides insight into the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

    • Mulliken Population Analysis: This method partitions the total electron density among the constituent atoms, providing partial atomic charges.[4] These charges are useful for understanding electrostatic interactions and reactive sites.

Comparative Analysis of Electronic Properties

The electronic properties of aniline derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) like methyl groups (-CH₃) tend to increase the electron density on the ring and the amino group, while electron-withdrawing groups (EWGs) like bromine (-Br) have the opposite effect.[5][6][7][8]

For this compound, we can predict the following based on the effects of its substituents:

  • The two methyl groups at positions 3 and 5 will act as electron-donating groups, increasing the electron density of the aromatic ring.

  • The bromine atom at position 4 will act as an electron-withdrawing group through its inductive effect, while also exhibiting some electron-donating resonance effect.

The interplay of these substituent effects will determine the overall electronic properties of the molecule. To provide a quantitative comparison, the following table summarizes key DFT-calculated electronic properties for this compound (predicted) and a selection of alternative substituted anilines.

MoleculeHOMO-LUMO Gap (eV)Dipole Moment (Debye)Mulliken Charge on Nitrogen
This compound Predicted: ~4.0 - 4.5Predicted: ~2.0 - 2.5Predicted: Negative
4-Bromoanilinium4.104[1]13.5028[1]-
4-Fluoro-N,N-dimethylanilineData not availableData not availableData not available
4-Methyl-N,N-dimethylanilineData not availableData not availableData not available
4-Bromo-N,N-dimethylanilineData not availableData not availableData not available

Note: Specific quantitative data for 4-Fluoro-N,N-dimethylaniline, 4-Methyl-N,N-dimethylaniline, and 4-Bromo-N,N-dimethylaniline were not available in the searched literature, highlighting the need for further computational studies on these compounds.

Workflow for DFT Analysis of Substituted Anilines

The following diagram illustrates the typical workflow for a DFT study on the electronic properties of a substituted aniline like this compound.

DFT_Workflow cluster_input Input cluster_dft_calc DFT Calculations cluster_output Output & Analysis mol_structure Molecular Structure (e.g., this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry geom_opt->opt_geom thermo Thermodynamic Properties freq_calc->thermo homo_lumo HOMO-LUMO Energies elec_prop->homo_lumo dipole Dipole Moment elec_prop->dipole mulliken Mulliken Charges elec_prop->mulliken analysis Comparative Analysis opt_geom->analysis thermo->analysis homo_lumo->analysis dipole->analysis mulliken->analysis

Caption: Workflow of a typical DFT study on electronic properties.

Conclusion

This comparative guide provides a foundational understanding of the anticipated electronic properties of this compound within the context of related substituted anilines. The predictions are grounded in the established principles of substituent effects on the electronic structure of the aniline ring, as supported by numerous DFT studies on analogous compounds. While direct computational data for the target molecule is pending, this analysis serves as a valuable starting point for researchers in drug development and materials science. Further dedicated DFT studies on this compound and its N-alkylated derivatives are warranted to provide more precise quantitative data and to validate the predictions outlined in this guide.

References

A Comparative Guide to Purity Assessment of 4-Bromo-3,5-dimethylaniline: qNMR vs. HPLC-UV and GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical intermediates is a critical parameter in drug discovery and development, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-Bromo-3,5-dimethylaniline is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount for reproducible downstream processes and regulatory compliance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two commonly used chromatographic techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the purity assessment of this compound.

Executive Summary

Quantitative NMR (qNMR) offers a primary and direct method for purity determination, providing a molar concentration of the analyte without the need for a specific reference standard of the compound itself. In contrast, HPLC-UV and GC-FID are comparative techniques that rely on the response of the analyte relative to a reference standard or assume equal response factors for all components (in the case of area percent purity). While HPLC-UV is a versatile and widely used technique for the analysis of non-volatile compounds and GC-FID is well-suited for volatile and semi-volatile analytes, qNMR provides a distinct advantage in its ability to deliver an absolute purity value with high precision and accuracy.

Comparison of Analytical Techniques

The choice of analytical technique for the purity assessment of this compound depends on several factors, including the specific analytical requirements, the nature of potential impurities, and the availability of instrumentation. The following table summarizes the key performance characteristics of qNMR, HPLC-UV, and GC-FID for this application.

FeatureQuantitative NMR (qNMR)HPLC-UVGC-FID
Principle Signal intensity is directly proportional to the number of nuclei.Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a stationary phase.
Quantitation Absolute (Primary method)Relative (Secondary method)Relative (Secondary method)
Reference Standard Requires a certified internal standard of a different, known compound.Requires a reference standard of this compound for accurate purity; area percent method is less accurate.Requires a reference standard of this compound for accurate purity; area percent method is less accurate.
Accuracy High (typically 98.5-101.5%)Good to High (depends on the purity of the reference standard and response factors of impurities)Good to High (depends on the purity of the reference standard)
Precision (%RSD) Excellent (< 1%)Very Good (< 2%)Very Good (< 2%)
Limit of Detection (LOD) ~0.05 - 0.1 mg/mL~0.01 - 0.1 µg/mL~0.1 - 1 µg/mL
Limit of Quantification (LOQ) ~0.15 - 0.3 mg/mL~0.03 - 0.3 µg/mL~0.3 - 3 µg/mL
Sample Throughput ModerateHighHigh
Structural Information Provides detailed structural information for impurity identification.Provides retention time and UV spectrum, limited structural information.Provides retention time, limited structural information.
Destructive NoYesYes

Experimental Protocols

Quantitative NMR (qNMR) Protocol

This protocol outlines the procedure for determining the purity of this compound using ¹H qNMR with an internal standard.

1. Materials:

  • This compound sample

  • Internal Standard (IS): Maleic acid (certified reference material, >99.5% purity)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm, high precision)

  • Analytical balance (readable to 0.01 mg)

  • Volumetric flasks and pipettes

2. Predicted ¹H NMR Spectrum of this compound (in CDCl₃): Based on prediction software, the following signals are expected:

  • Aromatic protons (2H, singlet): ~6.5-6.7 ppm

  • Methyl protons (6H, singlet): ~2.2-2.4 ppm

  • Amine protons (2H, broad singlet): ~3.5-4.0 ppm (variable)

3. Selection of Quantification Signals and Internal Standard:

  • Analyte Quantification Signal: The singlet corresponding to the two aromatic protons is a suitable choice for quantification due to its expected clear separation from other signals.

  • Internal Standard: Maleic acid is a suitable internal standard as its singlet from the two olefinic protons appears at ~6.28 ppm in CDCl₃, which is baseline-separated from the analyte's signals.

4. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

5. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 16-64, sufficient to achieve a signal-to-noise ratio (S/N) of >250 for the signals to be integrated.

  • Acquisition Time: ≥ 3 seconds.

  • Temperature: Maintain a constant temperature (e.g., 298 K).

6. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the selected signals for the analyte (aromatic protons) and the internal standard (olefinic protons).

  • Calculate the purity of this compound using the following equation:

    where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • Purity: Purity of the internal standard

HPLC-UV Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 0.1 mg/mL).

  • Analysis: Inject the sample and calculate purity based on the area percent of the main peak relative to the total peak area. For higher accuracy, use a certified reference standard of this compound to create a calibration curve.

GC-FID Protocol
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector.

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector and Detector Temperature: 250°C and 280°C, respectively.

  • Sample Preparation: Prepare a solution of the this compound sample in a suitable solvent like dichloromethane or methanol (e.g., 1 mg/mL).

  • Analysis: Inject the sample and determine purity by the area percent method or by using an external standard calibration with a certified reference standard of this compound.

Workflow Diagrams

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard (Maleic Acid) weigh_sample->weigh_is dissolve Dissolve in CDCl3 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum (400 MHz, d1=60s, ns=32) transfer->nmr_acq process_data Fourier Transform, Phase & Baseline Correction nmr_acq->process_data integrate Integrate analyte and IS signals process_data->integrate calculate Calculate Purity using the qNMR equation integrate->calculate Analytical_Method_Comparison cluster_methods Purity Assessment Methods cluster_outputs Key Outputs Analyte This compound qNMR qNMR Analyte->qNMR HPLC HPLC-UV Analyte->HPLC GC GC-FID Analyte->GC Purity Purity Value qNMR->Purity Absolute Impurities Impurity Profile qNMR->Impurities Structure Structural Information qNMR->Structure HPLC->Purity Relative HPLC->Impurities GC->Purity Relative GC->Impurities

Unveiling the Molecular Identity: A Comparative Guide to the Mass Spectrometry of 4-Bromo-3,5-dimethylaniline Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular structure of reaction products is paramount. This guide provides a comparative analysis of the characterization of a representative reaction product of 4-bromo-3,5-dimethylaniline using mass spectrometry. We delve into the expected fragmentation patterns and present a detailed experimental protocol to facilitate reproducible and accurate analysis.

This guide focuses on the mass spectrometric characterization of the acetylation product of this compound, namely N-(4-bromo-3,5-dimethylphenyl)acetamide . The molecular weight of this product is 242.11 g/mol , corresponding to the molecular formula C10H12BrNO.[7][8][9][10] While direct mass spectrometry data for this specific compound is not extensively published, we can predict its fragmentation pattern based on established principles of mass spectrometry and data from structurally similar molecules.[11][12][13][14][15]

Comparative Analysis of Product Characterization

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis.[16][17] For the characterization of N-(4-bromo-3,5-dimethylphenyl)acetamide, alternative analytical techniques could include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide complementary information on the molecular structure. However, mass spectrometry offers unparalleled sensitivity and the ability to analyze complex mixtures, making it an indispensable tool in reaction monitoring and product identification.

Predicted Mass Spectrum Fragmentation

The electron ionization (EI) mass spectrum of N-(4-bromo-3,5-dimethylphenyl)acetamide is expected to exhibit a characteristic fragmentation pattern. The presence of bromine will result in a distinctive isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (due to the 79Br and 81Br isotopes).

Predicted Fragment Ion m/z (for 79Br) m/z (for 81Br) Origin of Fragment
[M]+• (Molecular Ion)241243Intact molecule
[M - CH2CO]+•199201Loss of a ketene molecule (McLafferty rearrangement)
[M - COCH3]+198200Cleavage of the amide bond (loss of the acetyl group)
[C8H9BrN]+•198200Result of amide bond cleavage
[C6H4Br]+155157Fragmentation of the aromatic ring
[CH3CO]+43-Acetyl cation

This table presents predicted m/z values based on common fragmentation pathways for N-arylacetamides and brominated aromatic compounds.

Experimental Protocol: Mass Spectrometry Analysis

This section outlines a detailed protocol for the analysis of N-(4-bromo-3,5-dimethylphenyl)acetamide using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

Objective: To obtain the mass spectrum of the reaction product and confirm its identity.

Materials and Instrumentation:

  • Sample of N-(4-bromo-3,5-dimethylphenyl)acetamide

  • Suitable solvent (e.g., dichloromethane, ethyl acetate)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column suitable for aromatic compounds (e.g., HP-5ms)

  • Helium carrier gas

Procedure:

  • Sample Preparation: Dissolve a small amount of the reaction product in a suitable volatile solvent to a final concentration of approximately 1 mg/mL.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to 250°C. Use a splitless injection mode for high sensitivity.

    • GC Oven Program: Start at an initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

    • MS Interface: Set the transfer line temperature to 280°C.

    • Ion Source: Use electron ionization (EI) at 70 eV. Set the ion source temperature to 230°C.

    • Mass Analyzer: Scan a mass range of m/z 40-300.

  • Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and start the data acquisition.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the product.

    • Extract the mass spectrum for this peak.

    • Analyze the molecular ion peak and the fragmentation pattern.

    • Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra of similar compounds.

Visualizing the Reaction and Fragmentation

To further illustrate the processes involved, the following diagrams, generated using the DOT language, depict the acetylation reaction and a key fragmentation pathway.

reaction_workflow cluster_reactants Reactants cluster_products Products This compound This compound Reaction Reaction This compound->Reaction Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Reaction Product N-(4-bromo-3,5-dimethylphenyl)acetamide Reaction->Product HCl HCl Reaction->HCl

Caption: Acetylation of this compound.

fragmentation_pathway Molecular_Ion [M]+• m/z 241/243 Fragment_1 [M - CH2CO]+• m/z 199/201 Molecular_Ion->Fragment_1 McLafferty Rearrangement Fragment_2 [M - COCH3]+ m/z 198/200 Molecular_Ion->Fragment_2 Amide Bond Cleavage Neutral_Loss_1 Loss of Ketene (CH2CO) Neutral_Loss_2 Loss of Acetyl Radical (•COCH3)

Caption: Key fragmentation pathways of the molecular ion.

References

A Comparative Analysis of Ullmann and Buchwald-Hartwig Amination for the Synthesis of N-Aryl-4-bromo-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the formation of carbon-nitrogen (C-N) bonds is a critical transformation. Two of the most powerful methods for achieving this are the Ullmann condensation and the Buchwald-Hartwig amination. This guide provides a side-by-side comparison of these two prominent cross-coupling reactions, specifically focusing on the amination of 4-Bromo-3,5-dimethylaniline, a versatile building block in medicinal chemistry.

At a Glance: Key Reaction Parameters

The choice between the Ullmann and Buchwald-Hartwig amination often depends on factors such as substrate scope, reaction conditions, and catalyst cost. The following table summarizes the typical conditions for the amination of this compound with a generic amine (R-NH2), based on established protocols for similar aryl bromides.

ParameterUllmann AminationBuchwald-Hartwig Amination
Catalyst Copper(I) salt (e.g., CuI)Palladium(0) complex (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand Often ligand-free or simple ligands (e.g., L-proline, N,N-dimethylglycine)Bulky, electron-rich phosphine ligands (e.g., XPhos, BINAP, dppf)[1][2]
Base Inorganic base (e.g., K₂CO₃, K₃PO₄)Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)[3]
Solvent High-boiling polar aprotic solvents (e.g., DMSO, DMF, Dioxane)Anhydrous, non-polar or polar aprotic solvents (e.g., Toluene, THF, Dioxane)[3]
Temperature High temperatures (typically >100 °C)[4]Milder temperatures (often room temperature to 100 °C)
Typical Yields Moderate to goodGood to excellent
Functional Group Tolerance ModerateHigh

Experimental Protocols: A Representative Comparison

The following are generalized, representative experimental protocols for the amination of this compound using both methods. These protocols are synthesized from typical conditions reported in the literature for similar substrates.

Representative Ullmann Amination Protocol

In a sealed tube, this compound (1.0 mmol), the desired amine (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol) are combined in 5 mL of anhydrous dimethyl sulfoxide (DMSO). The tube is sealed, and the reaction mixture is heated to 120 °C for 24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Representative Buchwald-Hartwig Amination Protocol

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added palladium(II) acetate (0.02 mmol, 2 mol%), a suitable phosphine ligand such as XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol). The flask is evacuated and backfilled with the inert gas three times. Anhydrous toluene (5 mL) is then added, followed by this compound (1.0 mmol) and the desired amine (1.2 mmol). The reaction mixture is heated to 100 °C and stirred for 12-24 hours, with the progress monitored by TLC or LC-MS.[5] Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.[5] The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the desired N-arylated product.

Catalytic Cycles: A Visual Comparison

The fundamental difference between the two reactions lies in their catalytic cycles, with the Ullmann reaction proceeding through a copper-catalyzed nucleophilic substitution pathway, while the Buchwald-Hartwig amination involves a palladium-catalyzed cycle of oxidative addition and reductive elimination.[2]

G cluster_0 Ullmann Amination Cycle cluster_1 Buchwald-Hartwig Amination Cycle A Cu(I)X B [Cu(I)(Amine)]+X- A->B + Amine C [Ar-Cu(III)(Amine)(X)] B->C + Ar-X (Oxidative Addition) C->A D Ar-Amine C->D Reductive Elimination E Pd(0)L_n F Ar-Pd(II)(X)L_n E->F + Ar-X (Oxidative Addition) G [Ar-Pd(II)(Amine)L_n]+X- F->G + Amine H Ar-Pd(II)(Amido)L_n G->H - HX (Base) H->E I Ar-Amine H->I Reductive Elimination

Caption: Generalized catalytic cycles of the Ullmann and Buchwald-Hartwig amination reactions.

Concluding Remarks

The Buchwald-Hartwig amination has largely become the more favored method in modern organic synthesis due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance.[2] The development of sophisticated phosphine ligands has been instrumental in expanding the utility of this reaction. However, the Ullmann amination remains a relevant and cost-effective alternative, particularly for large-scale syntheses where the higher cost of palladium and specialized ligands may be a concern. The choice of method will ultimately be guided by the specific requirements of the synthesis, including the nature of the starting materials, desired yield, and economic considerations.

References

Benchmarking the synthesis of 4-Bromo-3,5-dimethylaniline against literature methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and high-yielding synthesis of key intermediates is paramount. This guide provides a comparative analysis of established literature methods for the synthesis of 4-Bromo-3,5-dimethylaniline, a valuable building block in the development of pharmaceuticals and other specialty chemicals.

This publication benchmarks two prominent methods for the synthesis of this compound, starting from the common precursor 3,5-dimethylaniline. The comparison focuses on key performance indicators such as product yield, reaction conditions, and the nature of the brominating agent. The data presented is supported by detailed experimental protocols to facilitate replication and adaptation in a laboratory setting.

Quantitative Synthesis Data

The following table summarizes the key quantitative data for two distinct synthetic methods for this compound, providing a clear comparison of their efficiencies.

ParameterMethod 1: N-Bromosuccinimide (NBS)Method 2: Cupric Bromide (CuBr₂)
Starting Material 3,5-Dimethylaniline3,5-Dimethylaniline
Brominating Agent N-Bromosuccinimide (NBS)Cupric Bromide (CuBr₂)
Solvent Acetonitrile (MeCN)Tetrahydrofuran (THF)
Reaction Time 16 hoursNot specified in general procedure
Reported Yield 68.2%[1][2]95% (for a similar substituted aniline)
Purity Not explicitly stated99% (by HPLC for a similar substituted aniline)
Purification Silica column chromatography[1][2]Not explicitly stated

Experimental Protocols

Method 1: Synthesis of this compound using N-Bromosuccinimide (NBS)[1][2]

This procedure details the bromination of 3,5-dimethylaniline utilizing N-Bromosuccinimide as the bromine source.

Materials:

  • 3,5-dimethylaniline (80 g, 660 mmol)

  • N-Bromosuccinimide (NBS) (117 g, 660 mmol)

  • Acetonitrile (MeCN) (1200 mL)

  • Silica gel for column chromatography

Procedure:

  • A solution of 3,5-dimethylaniline (80 g, 660 mmol) in 800 mL of acetonitrile is prepared in a suitable reaction vessel.

  • In a separate flask, a solution of NBS (117 g, 660 mmol) in 400 mL of acetonitrile is prepared.

  • The reaction vessel containing the 3,5-dimethylaniline solution is cooled in an ice bath.

  • The NBS solution is added to the cooled 3,5-dimethylaniline solution.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • Following the reaction period, the solvent is removed under reduced pressure.

  • The resulting residue is purified by silica column chromatography to yield this compound as a yellow solid (90 g, 68.2% yield).[1][2]

Method 2: Proposed Synthesis of this compound using Cupric Bromide (CuBr₂)

This generalized procedure is based on a patented method for the para-bromination of anilines, which has demonstrated high yields and selectivity for similar substrates.

Materials:

  • 3,5-dimethylaniline

  • Cupric Bromide (CuBr₂)

  • Tetrahydrofuran (THF)

General Procedure:

  • The substrate, 3,5-dimethylaniline, is dissolved in tetrahydrofuran (THF).

  • Cupric bromide (CuBr₂) is added to the solution.

  • The reaction is allowed to proceed. The original patent does not specify the reaction time and temperature for this specific substrate, which would require experimental optimization.

  • Upon completion of the reaction, the bromoaniline product is collected from the reaction mixture.

  • Based on analogous examples in the patent, this method is capable of producing the target compound with high yield (estimated around 95%) and high purity (around 99% by HPLC).

Experimental Workflow Visualization

The following diagram illustrates the synthetic pathways for the two discussed methods, providing a clear visual representation of the transformation from the starting material to the final product.

Synthesis_Comparison cluster_method1 Method 1: N-Bromosuccinimide (NBS) cluster_method2 Method 2: Cupric Bromide (CuBr₂) start1 3,5-Dimethylaniline reagent1 NBS, MeCN 16 hours, Room Temp start1->reagent1 product1 This compound (Yield: 68.2%) reagent1->product1 start2 3,5-Dimethylaniline reagent2 CuBr₂, THF start2->reagent2 product2 This compound (Est. Yield: ~95%) reagent2->product2

Caption: Comparative synthesis routes to this compound.

References

Safety Operating Guide

Personal protective equipment for handling 4-Bromo-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-3,5-dimethylaniline

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS: 59557-90-3) in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Safety Data

This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₈H₁₀BrN[1][2][3]
Molecular Weight 200.08 g/mol [1][2][3]
Melting Point 73-74 °C[2][3]
Boiling Point 260.992 - 261 °C (at 760 mmHg)[2][3]
Density 1.425 g/cm³[2]
Flash Point 111.644 °C[2]
GHS Hazard Statements H302, H315, H319, H335[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures to be performed.

  • Eye and Face Protection:

    • Wear tightly fitting safety goggles with side shields. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Hand Protection: Chemical-resistant, impervious gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation or puncture before use.

    • Body Protection: Wear a flame-resistant lab coat over personal clothing that fully covers the arms and legs. For large-scale operations, chemical-resistant aprons or suits may be necessary.

  • Respiratory Protection:

    • All handling of solid this compound or its solutions must be conducted within a certified chemical fume hood to avoid the formation and inhalation of dust and aerosols.[2] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Operational Plan: Safe Handling and Storage

A systematic approach is essential for the safe handling and storage of this compound.

Handling Protocol
  • Preparation: Conduct a thorough risk assessment for the planned experiment. Ensure all necessary PPE is available and in good condition. Locate and verify the functionality of the nearest safety shower and eyewash station.

  • Engineering Controls: Perform all manipulations, including weighing and transfers, inside a certified chemical fume hood with proper airflow.

  • Handling:

    • Avoid all contact with skin and eyes by wearing the appropriate PPE.[2]

    • Avoid the formation of dust and aerosols.[2]

    • Use non-sparking tools where appropriate to prevent ignition sources.[2]

    • Do not eat, drink, or smoke in the area where the chemical is handled.

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling. Decontaminate all work surfaces and equipment.

Storage Protocol
  • Store containers tightly closed in a dry, cool, and well-ventilated area.[2]

  • The recommended storage temperature is between 2-8°C.[3]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures Workflow

In the event of an exposure, follow the appropriate workflow immediately.

G Workflow for Accidental Exposure to this compound cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion inh1 Move to fresh air immediately. inh2 If breathing is difficult, provide oxygen. inh1->inh2 inh3 If not breathing, give artificial respiration. (Do not use mouth-to-mouth). inh2->inh3 inh4 Seek immediate medical attention. inh3->inh4 skin1 Immediately remove all contaminated clothing. skin2 Wash affected area with soap and plenty of water. skin1->skin2 skin3 Seek medical attention if irritation develops or persists. skin2->skin3 eye1 Immediately flush eyes with plenty of water for at least 15 minutes. eye2 Remove contact lenses, if present and easy to do. eye1->eye2 eye3 Hold eyelids apart to ensure thorough rinsing. eye2->eye3 eye4 Seek immediate medical attention. eye3->eye4 ing1 Rinse mouth with water. Do NOT induce vomiting. ing2 Never give anything by mouth to an unconscious person. ing1->ing2 ing3 Call a physician or Poison Control Center immediately. ing2->ing3 start Exposure Incident start->inh1 start->skin1 start->eye1 start->ing1

Caption: Emergency response workflow for different types of chemical exposure.

Disposal Plan

Chemical waste must be managed to prevent environmental contamination and ensure compliance with regulations.

  • Chemical Waste:

    • Dispose of this compound waste in a designated, labeled, and sealed hazardous waste container.

    • Do not let the chemical enter drains or the environment.[2]

    • Waste disposal should be carried out by licensed personnel and in accordance with all applicable local, regional, and national regulations.

  • Contaminated Materials:

    • All contaminated PPE, labware (e.g., weighing paper, pipette tips), and spill cleanup materials should be collected in a sealed, labeled container for hazardous waste disposal.

    • Handle uncleaned containers as you would the product itself.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3,5-dimethylaniline
Reactant of Route 2
4-Bromo-3,5-dimethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.